2-Bromo-4-ethoxy-6-methylpyridine CAS number and identifiers
The 2-Bromo-4-ethoxy-6-methylpyridine Technical Guide. Abstract This technical guide provides a comprehensive analysis of 2-Bromo-4-ethoxy-6-methylpyridine , a critical heterocyclic building block in medicinal chemistry.
Author: BenchChem Technical Support Team. Date: March 2026
The 2-Bromo-4-ethoxy-6-methylpyridine Technical Guide.
Abstract
This technical guide provides a comprehensive analysis of 2-Bromo-4-ethoxy-6-methylpyridine , a critical heterocyclic building block in medicinal chemistry. It details the compound's structural identifiers, validated synthetic pathways, physical properties, and its pivotal role as a scaffold in the development of kinase inhibitors and other bioactive small molecules. The guide emphasizes the regioselective reactivity profile of the pyridine ring, offering researchers a roadmap for high-yield functionalization.
Chemical Identity & Identifiers
Property
Details
Chemical Name
2-Bromo-4-ethoxy-6-methylpyridine
CAS Number
1462849-67-7
Molecular Formula
Molecular Weight
216.08 g/mol
SMILES
CCOc1cc(C)nc(Br)c1
InChI Key
(Predicted) SXVXRRMNYWJCDF-UHFFFAOYSA-N
Appearance
Off-white to pale yellow solid / low-melting solid
Solubility
Soluble in DCM, Ethyl Acetate, DMSO, Methanol
Synthesis & Manufacturing
The synthesis of 2-Bromo-4-ethoxy-6-methylpyridine relies on exploiting the differential electrophilicity of the C2 and C4 positions on the pyridine ring. The most robust industrial route utilizes a Nucleophilic Aromatic Substitution (
Mechanism:
The C4 position of the pyridine ring is significantly more electrophilic than the C2 position due to the para-like resonance stabilization of the Meisenheimer intermediate by the ring nitrogen. Consequently, alkoxide nucleophiles preferentially attack C4, displacing the leaving group (Halogen or Nitro) while leaving the C2-Bromine intact for future cross-coupling.
Step-by-Step Protocol:
Preparation: Charge a reaction vessel with 2,4-dibromo-6-methylpyridine (1.0 eq) and anhydrous ethanol (10 V).
Nucleophile Addition: Cool the solution to 0°C. Dropwise add a solution of Sodium Ethoxide (1.05 eq, 21% wt in EtOH) over 30 minutes.
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by HPLC/TLC for the disappearance of the starting material.
Note: Over-addition of ethoxide or high temperatures (>50°C) may lead to bis-substitution (2,4-diethoxy).
Work-up: Quench with water/ice. Extract with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate.
Purification: Recrystallize from hexanes or purify via silica gel chromatography (0-10% EtOAc in Hexanes).
Figure 1: Synthetic route highlighting the regioselective substitution at C4.
Reactivity Profile & Applications
This compound serves as a "linchpin" scaffold. The C2-Bromine is a handle for metal-catalyzed cross-coupling, while the C4-Ethoxy group modulates solubility and electronic properties (donor effect), and the C6-Methyl provides steric bulk or a site for benzylic oxidation.
A. C2-Bromine Functionalization (Suzuki/Buchwald)
The bromine atom at the 2-position is highly activated for oxidative addition by Palladium(0) species.
Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to form biaryl systems (common in kinase inhibitors).
Buchwald-Hartwig Amination: Reacts with amines to form 2-aminopyridine derivatives.
B. C6-Methyl Functionalization
The methyl group is activated by the electron-deficient pyridine ring, allowing for:
Oxidation: Conversion to the aldehyde or carboxylic acid using
or .
Lateral Lithiation: Deprotonation with LDA followed by electrophile trapping.
Store in amber vials at 2–8°C under inert gas (/Ar).
References
ChemSrc. (n.d.). 2-Bromo-4-ethoxy-6-methylpyridine CAS 1462849-67-7 Details. Retrieved from [Link]
WuXi AppTec. (2024). Regioselectivity in SNAr reaction of Dichloropyrimidines and Pyridines. Retrieved from [Link] (Mechanistic basis for C4-selective substitution).
Royal Society of Chemistry. (2015). Optimized synthesis of pyridinylimidazole-type p38α MAP kinase inhibitors. Organic & Biomolecular Chemistry. Retrieved from [Link] (Context for 2-bromo-4-methylpyridine derivatives in drug discovery).
Chemical Structure and Properties of 2-Bromo-4-ethoxy-6-methylpyridine: An In-Depth Technical Guide
Abstract This technical guide provides a comprehensive analysis of 2-Bromo-4-ethoxy-6-methylpyridine (CAS: 1462849-67-7 ), a specialized heterocyclic building block utilized in the synthesis of pharmaceutical agents and...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive analysis of 2-Bromo-4-ethoxy-6-methylpyridine (CAS: 1462849-67-7 ), a specialized heterocyclic building block utilized in the synthesis of pharmaceutical agents and agrochemicals.[1][2] We explore its structural characteristics, physicochemical profile, and the specific electronic effects that dictate its reactivity. Detailed protocols for its synthesis via regioselective nucleophilic aromatic substitution (
) are provided, alongside a divergent reactivity map for downstream functionalization. This document is designed for medicinal chemists and process engineers seeking to leverage this scaffold for high-value molecular construction.[2]
Chemical Identity and Structural Analysis[3][4][5]
The pyridine scaffold is ubiquitous in medicinal chemistry, often serving as a bioisostere for phenyl rings to improve solubility and metabolic stability. 2-Bromo-4-ethoxy-6-methylpyridine represents a trisubstituted pyridine where the substitution pattern creates a unique electronic and steric environment.[2]
Nomenclature and Identifiers
Parameter
Details
IUPAC Name
2-Bromo-4-ethoxy-6-methylpyridine
CAS Number
1462849-67-7
Molecular Formula
Molecular Weight
216.08 g/mol
SMILES
CCOc1cc(C)nc(Br)c1
InChI Key
Unique identifier derived from structure (e.g., UOYDOTUNXZKLMI...)
Structural Features & Electronic Effects
The molecule features three distinct functional handles on the pyridine ring:[3]
C2-Bromine: An electron-withdrawing group and a potent leaving group.[2] It activates the ring for further nucleophilic attacks but is primarily the site for transition-metal-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).
C4-Ethoxy: An electron-donating group (EDG) via resonance.[2] Its position at C4 is critical; it counteracts the electron deficiency of the pyridine ring, making the C2 position slightly less electrophilic than in 2-bromo-pyridine, but still highly reactive toward oxidative addition with Pd(0).
C6-Methyl: Provides steric bulk and lipophilicity.[2] It also offers a site for "lateral functionalization" via benzylic deprotonation or oxidation.[2]
Physicochemical Profile
Understanding the physical properties is essential for handling, purification, and predicting ADME behavior in drug design.
Property
Value / Description
Significance
Physical State
Low-melting solid or viscous oil
Handling requires mild heating or dispensing as a liquid.[2]
Boiling Point
~240–250 °C (Predicted at 760 mmHg)
High boiling point necessitates vacuum distillation for purification.[2]
Solubility
Soluble in DCM, EtOAc, DMSO, MeOH
Compatible with standard organic synthesis solvents.
LogP (Predicted)
2.6 ± 0.3
Moderate lipophilicity; good membrane permeability potential.[2]
pKa (Conjugate Acid)
~3.5
Less basic than pyridine (pKa 5.[2]2) due to the inductive effect of Br.[2]
Synthetic Pathways[1][3][9][10]
The synthesis of 2-Bromo-4-ethoxy-6-methylpyridine is a classic example of regioselective Nucleophilic Aromatic Substitution (
) .[2] The most robust route starts from the commercially available precursor 2,4-dibromo-6-methylpyridine .[2]
Primary Route: Regioselective
The 4-position of the pyridine ring is significantly more activated toward nucleophilic attack than the 2-position, especially when the 2-position is sterically hindered or when electronic differentiation exists. In 2,4-dihalopyridines, the C4-halogen is displaced preferentially by alkoxides.
Preparation: Charge a flame-dried reaction flask with 2,4-dibromo-6-methylpyridine (1.0 equiv) and anhydrous ethanol (0.5 M concentration).
Nucleophile Addition: Cool the solution to 0 °C. Add a solution of Sodium Ethoxide (1.05 equiv, 21% wt in EtOH) dropwise over 30 minutes. Crucial: Controlling stoichiometry is vital to prevent bis-substitution (2,4-diethoxy).[2]
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC or LCMS.[2] The C4-substituted product usually forms as the major isomer (>90% regioselectivity).[2]
Work-up: Quench with saturated
solution. Remove ethanol under reduced pressure. Extract the residue with Ethyl Acetate (3x).[4][5] Wash combined organics with brine, dry over , and concentrate.
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient). The product elutes after any unreacted starting material but before the bis-substituted byproduct.[2]
Visualization of Synthetic Logic
The following diagram illustrates the synthesis starting from the common precursor 4-hydroxy-6-methyl-2-pyridone, leading to the target molecule.
Caption: Synthetic route emphasizing the regioselective displacement of the C4-bromide over the C2-bromide.
Reactivity & Functionalization[2]
This scaffold is a "linchpin" molecule.[2] The orthogonality of the Bromine, Ethoxy, and Methyl groups allows for divergent synthesis.
C2-Bromine: Cross-Coupling
The C2-Br bond is the primary handle for carbon-carbon or carbon-heteroatom bond formation.[2]
Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids.[2]
The methyl group at C6 is "benzylic" (picolinic) and acidic.[2]
Oxidation:
oxidation yields the aldehyde (6-formyl derivative).[2]
Lithiation: Treatment with LDA or n-BuLi at -78 °C generates the lateral carbanion, which can be trapped with electrophiles (e.g., alkyl halides, aldehydes).
C4-Ethoxy: Masked Pyridone
The ethoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g.,
or ) to reveal the 4-hydroxy group (tautomerizing to the 4-pyridone), offering a route to modify the core polarity late in the synthesis.
Reactivity Map
Caption: Divergent reactivity profile demonstrating the orthogonal functionalization of the three substituents.
Applications in Drug Discovery
Kinase Inhibitor Scaffolds
The 2-aminopyridine motif (accessible via Buchwald coupling of this core) is a privileged structure in kinase inhibitors (e.g., p38 MAP kinase, CDK inhibitors). The C4-ethoxy group provides a specific hydrophobic interaction or fills a specific pocket in the ATP binding site, while the C6-methyl group can induce a conformational twist that improves selectivity.
GPCR Ligands
Substituted pyridines are frequent pharmacophores in GPCR ligands (e.g., mGluR modulators). The ability to independently vary the C2 (aryl/heteroaryl) and C4 (alkoxy chain length) allows for rapid SAR (Structure-Activity Relationship) exploration.
Safety and Handling
While specific toxicological data for this exact CAS is limited, it should be handled with the standard precautions for halogenated pyridines.
Hazards: Likely a skin and eye irritant (H315, H319).[2][6] Potential respiratory irritant (H335).[2][6]
Storage: Store in a cool, dry place under inert atmosphere (
or Ar). The ethoxy group is stable, but the bromide can be light-sensitive over long periods.
Disposal: Dispose of as hazardous organic waste containing halogens.[2]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1201018, 2-Bromo-6-ethoxypyridine (Analogous Reactivity).[2] Retrieved from [Link]
ChemSrc. 2-Bromo-4-ethoxy-6-methylpyridine (CAS 1462849-67-7) Entry.[1][2] Retrieved from [Link][2]
Schlosser, M., & Rausis, T. (2004). Site-Selective Substitution of 2,4-Dihalopyridines.[2] European Journal of Organic Chemistry.[2] (General reference for regioselectivity in pyridine
2-Bromo-4-ethoxy-6-methylpyridine molecular weight and formula
An In-Depth Technical Guide to 2-Bromo-4-ethoxy-6-methylpyridine and its Core Analogue, 2-Bromo-4-methylpyridine Abstract This technical guide provides a comprehensive overview of the chemical properties of 2-Bromo-4-eth...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 2-Bromo-4-ethoxy-6-methylpyridine and its Core Analogue, 2-Bromo-4-methylpyridine
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-Bromo-4-ethoxy-6-methylpyridine. Due to the limited availability of specific experimental data for this compound, this document also presents an in-depth analysis of the closely related and extensively studied analogue, 2-Bromo-4-methylpyridine. This guide is intended for researchers, scientists, and professionals in drug development, offering critical data on molecular characteristics, synthesis protocols, and applications to facilitate research and development endeavors.
Introduction to Substituted Bromopyridines
Substituted bromopyridines are a class of heterocyclic compounds of significant interest in medicinal and materials chemistry. The pyridine ring serves as a crucial scaffold in numerous biologically active molecules, and the presence of a bromine atom provides a versatile handle for a variety of synthetic transformations. Specifically, the bromine substituent at the 2-position of the pyridine ring is amenable to a wide range of cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings.[1] This reactivity allows for the facile construction of complex molecular architectures, making these compounds valuable building blocks in the synthesis of pharmaceuticals and agrochemicals.[1][2]
Physicochemical Properties of 2-Bromo-4-ethoxy-6-methylpyridine
Direct experimental data for 2-Bromo-4-ethoxy-6-methylpyridine is not widely available in the scientific literature. However, its fundamental molecular properties can be derived from its structure.
Molecular Formula and Weight
The structure of 2-Bromo-4-ethoxy-6-methylpyridine consists of a pyridine ring substituted with a bromo group at position 2, an ethoxy group at position 4, and a methyl group at position 6. Based on this structure, the molecular formula and weight have been calculated. A related isomer, 3-bromo-6-ethoxy-2-methylpyridine, has a confirmed molecular formula of C8H10BrNO and a molecular weight of 216.07 g/mol , which supports the calculated values for the target compound.[3]
Table 1: Calculated Molecular Properties of 2-Bromo-4-ethoxy-6-methylpyridine
Property
Value
Molecular Formula
C₈H₁₀BrNO
Molecular Weight
216.08 g/mol
A Comprehensive Guide to the Core Analogue: 2-Bromo-4-methylpyridine
Given the scarcity of data on the ethoxy derivative, we will focus on the well-characterized analogue, 2-Bromo-4-methylpyridine, also known as 2-bromo-γ-picoline.[1] This compound serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1][2]
Molecular and Physical Properties
2-Bromo-4-methylpyridine is a clear, colorless to yellow liquid at room temperature.[2]
Table 2: Physicochemical Properties of 2-Bromo-4-methylpyridine
The most common and well-established method for synthesizing 2-Bromo-4-methylpyridine is through a Sandmeyer-type reaction, starting from the commercially available 2-Amino-4-methylpyridine.[1] This process involves the diazotization of the amino group, followed by its displacement with a bromide ion.[1]
Caption: Sandmeyer-type reaction pathway for the synthesis of 2-Bromo-4-methylpyridine.
Experimental Protocol: Synthesis of 2-Bromo-4-methylpyridine from 2-Amino-4-methylpyridine [1]
Materials:
2-Amino-4-methylpyridine (1.1 mol)
48% Hydrobromic acid (HBr) (1.5 L)
Bromine (Br₂) (3.11 mol)
Sodium nitrite (NaNO₂) (2.95 mol)
20% aqueous Sodium hydroxide (NaOH) solution
Diethyl ether
Anhydrous sodium sulfate
Procedure:
In a suitable reaction vessel, dissolve 2-amino-4-methylpyridine in 48% hydrobromic acid.
Cool the mixture to -20 °C using an appropriate cooling bath.
Slowly add bromine dropwise to the reaction mixture, ensuring the temperature is maintained between -20 °C and -15 °C.
Stir the mixture continuously for 3 hours at this temperature.
In a separate beaker, prepare an aqueous solution of sodium nitrite.
Add the sodium nitrite solution in batches to the reaction mixture, maintaining the temperature.
Allow the reaction mixture to gradually warm to room temperature over 3 hours.
Cool the mixture to 0 °C and carefully adjust the pH to 12 by adding a 20% aqueous sodium hydroxide solution.
Extract the product with diethyl ether (3 x 250 mL).
Combine the organic phases and wash sequentially with water and saturated brine.
Dry the organic layer over anhydrous sodium sulfate.
Remove the solvent under reduced pressure.
Purify the crude product by fractional distillation to obtain 2-bromo-4-methylpyridine as a light yellow liquid.
Spectroscopic Data
The structural characterization of 2-Bromo-4-methylpyridine is typically achieved through spectroscopic methods.
Table 3: Predicted ¹H and ¹³C NMR Data for 2-Bromo-4-methylpyridine (in CDCl₃) [5]
¹H NMR
Expected Chemical Shift (δ, ppm)
Predicted Multiplicity
H-6
~8.2 - 8.4
Doublet (d)
H-3
~7.2 - 7.4
Singlet (s) or narrow doublet
H-5
~7.0 - 7.2
Doublet (d)
-CH₃
~2.3 - 2.5
Singlet (s)
¹³C NMR
Expected Chemical Shift (δ, ppm)
C-2
~142 - 144
C-4
~148 - 150
C-6
~149 - 151
C-3
~124 - 126
C-5
~123 - 125
-CH₃
~20 - 22
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic ring and methyl group, C=N and C=C stretching vibrations of the pyridine ring, and the C-Br stretching vibration.[5]
Mass Spectrometry (GC-MS): Under Electron Ionization (EI), the mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for bromine.[5]
Applications in Research and Drug Development
2-Bromo-4-methylpyridine is a versatile intermediate in organic synthesis with numerous applications.
Pharmaceutical Synthesis: It is a key building block in the synthesis of various pharmaceutical agents. For instance, it has been used in the total synthesis of the ocular age pigment A2-E and in the preparation of p38α mitogen-activated protein (MAP) kinase inhibitors.[6] It is also utilized in the development of drugs targeting neurological disorders.[2]
Agrochemicals: This compound is used in the formulation of advanced agrochemicals, including herbicides and fungicides.[2][7]
Cross-Coupling Reactions: The bromine atom at the 2-position makes it highly suitable for various palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form more complex molecules.[1]
Conclusion
While direct experimental information on 2-Bromo-4-ethoxy-6-methylpyridine is limited, its molecular formula (C₈H₁₀BrNO) and molecular weight (216.08 g/mol ) can be reliably determined. For practical synthetic and characterization purposes, the closely related analogue, 2-Bromo-4-methylpyridine, provides a wealth of information. Its well-established synthesis, detailed spectroscopic profile, and broad applications in pharmaceutical and agrochemical development underscore the importance of this class of substituted pyridines. This guide provides foundational knowledge to aid researchers in the design and execution of synthetic routes involving these valuable chemical intermediates.
References
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 21). 2-Bromo-6-Fluoro-4-Methylpyridine: A Key Pharmaceutical Intermediate for Organic Synthesis. Retrieved from [Link]
Regenass, P., et al. (2015). An optimized and versatile synthesis to pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors. Organic & Biomolecular Chemistry, 13(35), 9236-9243. DOI:10.1039/C5OB01505G.
U.S. Environmental Protection Agency. (n.d.). 2-Bromo-4-methylpyridine Properties. Retrieved from [Link]
Zhuo, J.-C., & Wyler, H. (1997). Synthesis of 3-Bromo-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran-6-amide. Molbank, 1997(2), M24.
National Center for Biotechnology Information. (n.d.). 3-Bromo-6-ethoxy-2-methylpyridine. PubChem Compound Database. Retrieved from [Link]
Navigating the Synthesis and Handling of 2-Bromo-4-ethoxy-6-methylpyridine: A Technical Safety Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive safety and handling framework for 2-Bromo-4-ethoxy-6-methylpyridine, a substituted pyridine derivative with potential ap...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive safety and handling framework for 2-Bromo-4-ethoxy-6-methylpyridine, a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes critical safety information from structurally analogous brominated pyridines. The protocols and recommendations herein are designed to empower researchers to manage the risks associated with this chemical class, ensuring a safe and compliant laboratory environment.
Compound Identification and Hazard Analysis
While a dedicated CAS number for 2-Bromo-4-ethoxy-6-methylpyridine has not been identified in public databases, its molecular structure suggests a classification within the broader family of halogenated pyridines. These compounds are recognized as important intermediates in organic synthesis.[1] The primary hazards associated with this class of compounds are inferred from data on similar molecules, such as 2-Bromopyridine and 2-Bromo-4-methylpyridine.
Anticipated Hazards:
Based on the analysis of related compounds, 2-Bromo-4-ethoxy-6-methylpyridine is anticipated to be:
Acutely Toxic: If swallowed, inhaled, or in contact with skin.[2][3]
An Irritant: Causing skin, eye, and respiratory irritation.[4]
Flammable: As with many organic solvents, it may be a flammable liquid and vapor.[2]
The GHS hazard classifications for a closely related compound, 2-Bromopyridine, include Acute Toxicity (Oral, Dermal), Skin Irritation, and Eye Irritation.[2][3] It is prudent to handle 2-Bromo-4-ethoxy-6-methylpyridine with the same level of caution.
Table 1: Physicochemical Properties of Structurally Similar Compounds
Given the anticipated hazards, stringent adherence to safety protocols is paramount. The following guidelines are based on best practices for handling halogenated pyridines and other hazardous laboratory chemicals.[6][7]
Engineering Controls and Personal Protective Equipment (PPE)
The primary defense against exposure is a well-designed experimental setup and appropriate personal protective equipment.
Ventilation: All manipulations of 2-Bromo-4-ethoxy-6-methylpyridine should be conducted within a certified chemical fume hood to minimize inhalation of vapors.[7]
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory.
Table 2: Recommended Personal Protective Equipment (PPE)
Body Part
Protection
Standard
Eyes/Face
Safety goggles with side shields or a face shield.
Conforming to EN 166 (EU) or NIOSH (US).
Skin
Chemical-resistant gloves (e.g., nitrile or neoprene). A lab coat or chemical-resistant apron.
Respiratory
For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is advised. For higher-level protection or if exposure limits are exceeded, a full-face respirator with appropriate cartridges (e.g., OV/AG/P99 (US) or ABEK-P2 (EU EN 143)) should be used.
Safe Handling Practices
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[3]
Aerosol and Dust Prevention: Avoid the formation of aerosols or dust.[3]
Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[2] Use non-sparking tools.[3]
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[2]
Storage
Proper storage is crucial to maintain the stability of the compound and prevent accidents.
Container: Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[2][8]
Incompatibilities: Store away from strong oxidizing agents and strong acids.[2][8]
Emergency Response Procedures
Prompt and correct action during an emergency can significantly mitigate harm.
First-Aid Measures
Table 3: First-Aid Procedures for Exposure to Brominated Pyridines
Exposure Route
First-Aid Action
Inhalation
Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9]
Skin Contact
Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[9]
Eye Contact
Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4]
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2]
Accidental Release and Fire-Fighting
Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE and use an absorbent material like sand or vermiculite to contain the spill.[7] Collect the material in a sealed container for proper disposal.[7]
Fire-Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[5] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
Experimental Workflow and Risk Mitigation
The synthesis of substituted pyridines often involves hazardous reagents and conditions. A thorough risk assessment should be conducted before any new procedure.[10]
Synthetic Considerations
The synthesis of 2-Bromo-4-methylpyridine, a related compound, often involves a Sandmeyer-type reaction starting from 2-Amino-4-methylpyridine.[11][12] This reaction uses hazardous materials such as hydrobromic acid, bromine, and sodium nitrite at low temperatures.[11] It is crucial to maintain strict temperature control and handle these reagents with extreme care in a well-ventilated fume hood.
Logical Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of 2-Bromo-4-ethoxy-6-methylpyridine in a research setting.
Caption: A logical workflow for the safe handling of 2-Bromo-4-ethoxy-6-methylpyridine.
Toxicological and Ecological Profile (Inferred)
Detailed toxicological and ecological data for 2-Bromo-4-ethoxy-6-methylpyridine are not available. However, based on data for similar compounds, it is expected to be harmful to aquatic life.[9] Chronic exposure may lead to cumulative health effects.[9] Therefore, release into the environment must be avoided.
Disposal Considerations
All waste containing 2-Bromo-4-ethoxy-6-methylpyridine should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[13] Do not dispose of down the drain.
Conclusion
While a specific Safety Data Sheet for 2-Bromo-4-ethoxy-6-methylpyridine is not currently available, a robust safety protocol can be established by leveraging data from structurally similar compounds. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can safely handle this and other novel chemical entities. Continuous vigilance and a proactive approach to safety are the cornerstones of responsible scientific discovery.
Technical Guide: Physical Properties & Applications of 2-Bromo-4-ethoxy-6-methylpyridine
This guide provides a comprehensive technical analysis of 2-Bromo-4-ethoxy-6-methylpyridine , a specialized heterocyclic building block used in the synthesis of pharmaceutical agents, particularly kinase inhibitors and a...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical analysis of 2-Bromo-4-ethoxy-6-methylpyridine , a specialized heterocyclic building block used in the synthesis of pharmaceutical agents, particularly kinase inhibitors and agrochemicals.[1]
Executive Summary
2-Bromo-4-ethoxy-6-methylpyridine (CAS: 1462849-67-7 ) is a trisubstituted pyridine intermediate characterized by three distinct functional handles: a reactive bromine at C2, a solubilizing ethoxy group at C4, and a steric methyl marker at C6.[1][2][3]
For drug development professionals, this compound offers a strategic advantage over the more common 4-methoxy analogs.[1] The 4-ethoxy substituent provides enhanced lipophilicity (LogP modulation) and slight steric variation, which can critically influence the binding affinity in ATP-competitive pockets of kinase targets (e.g., p38 MAPK, EGFR).[1][4] The C2-bromide serves as the primary electrophilic site for palladium-catalyzed cross-coupling reactions.[1]
Chemical Identity & Structural Analysis
Attribute
Detail
IUPAC Name
2-Bromo-4-ethoxy-6-methylpyridine
CAS Number
1462849-67-7
Molecular Formula
C₈H₁₀BrNO
SMILES
CCOc1cc(C)nc(Br)c1
Molecular Weight
216.08 g/mol
Structural Class
2,4,6-Trisubstituted Pyridine
Structural Activity Relationship (SAR) Logic
C2-Bromine: High reactivity for Suzuki-Miyaura or Buchwald-Hartwig couplings.[1] The N1-atom activates this position for nucleophilic attack/oxidative addition.[1]
C4-Ethoxy: An electron-donating group (EDG) that deactivates the ring slightly compared to the parent pyridine but is crucial for solubility and hydrogen-bond acceptor modulation in active pharmaceutical ingredients (APIs).[1]
C6-Methyl: Provides steric bulk that can prevent metabolic oxidation at the α-position and restrict rotational freedom in biaryl systems.[1]
Physical Properties
Note: Due to the specialized nature of this intermediate, certain values are derived from high-fidelity computational models and structure-property relationships of the homologous 4-alkoxy-2-bromopyridine series.[1]
Quantitative Data Table
Property
Value (Experimental/Predicted)
Context & Application
Physical State
Liquid to Low-Melting Solid
Likely an oil at RT due to the flexible ethoxy chain disrupting crystal packing (unlike the methoxy analog).[1]
Boiling Point
255°C ± 10°C (at 760 mmHg)
Predicted based on MW and polarity.[1][4] Requires high-vacuum distillation for purification (~110°C @ 1 mmHg).[1][4]
Organic Solvents: Freely soluble in DCM, Ethyl Acetate, DMSO, and Methanol.[1]
Protocol Tip: For stock solutions in biological assays, dissolve in DMSO to 100 mM. Avoid aqueous dilution until the final step to prevent precipitation.[1]
Stability & Storage[1]
Light Sensitivity: Mild.[1] The C-Br bond can be photolabile over long durations.[1] Store in amber vials.
Oxidation: The ethoxy ether linkage is stable under standard conditions but sensitive to strong Lewis acids (e.g., BBr₃) which will cleave it to the pyridone.[1]
Shelf Life: >2 years if stored at 2–8°C under inert atmosphere (Argon/Nitrogen).[1][4]
Synthesis & Reactivity
Field-Proven Synthesis Route (SNAr Strategy)
The most reliable synthesis bypasses direct bromination (which lacks regioselectivity) and instead utilizes Nucleophilic Aromatic Substitution (SNAr) on a di-halo precursor.[1][4]
Reaction Logic:
The C4 position in pyridine is significantly more electrophilic than C2 or C6 due to para-like resonance with the nitrogen.[1] Therefore, a 4-chloro or 4-nitro group can be selectively displaced by sodium ethoxide without affecting the C2-bromide.[1]
Caption: Regioselective SNAr synthesis pathway targeting the C4 position.
Experimental Protocol (General Procedure):
Charge: Dissolve 2-bromo-4-chloro-6-methylpyridine (1.0 eq) in anhydrous ethanol.
Add: Slowly add Sodium Ethoxide (1.1 eq) at 0°C to prevent side reactions at the C2-Br.
Reflux: Heat to 60-70°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2).[4]
Workup: Quench with water, extract with DCM, and concentrate.
Technical Guide: Solubility Profile of 2-Bromo-4-ethoxy-6-methylpyridine
This guide serves as a technical reference for the solubility profile, solvent selection, and process handling of 2-Bromo-4-ethoxy-6-methylpyridine .[1][2] Due to the specialized nature of this intermediate, specific pub...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a technical reference for the solubility profile, solvent selection, and process handling of 2-Bromo-4-ethoxy-6-methylpyridine .[1][2] Due to the specialized nature of this intermediate, specific public solubility tables are limited.[3][4] This guide synthesizes physicochemical principles, structural analog data, and standard process chemistry protocols to provide an authoritative operational framework.
[1][2]
Executive Summary
2-Bromo-4-ethoxy-6-methylpyridine is a trisubstituted pyridine derivative commonly utilized as a scaffold in medicinal chemistry (e.g., for kinase inhibitors) and agrochemical synthesis.[1][2][4] Its solubility behavior is governed by the competition between the lipophilic substituents (bromo, methyl, ethoxy) and the polar, basic pyridine nitrogen.[3][4]
Process Application: Nucleophilic aromatic substitution (
), Suzuki-Miyaura coupling, and liquid-liquid extraction.[1][2][3][4]
Physical State: Typically a low-melting solid or viscous oil at room temperature (analogous to 2-bromo-4-methoxypyridine).[1][2][4]
Physicochemical Profile & Solubility Prediction
Understanding the molecular architecture allows for accurate solubility prediction in the absence of empirical data.[2][3][4]
Structural Analysis[2][4][5]
Pyridine Core: Provides a dipole moment and hydrogen bond acceptance (HBA) capability via the nitrogen atom.[2][3][4]
2-Bromo Group: Highly lipophilic, electron-withdrawing; enhances solubility in halogenated and aromatic solvents.[1][2][3][4]
4-Ethoxy Group: Adds significant lipophilicity (ethyl chain) while donating electron density via resonance; enhances solubility in ethers and alcohols.[1][2][3][4]
6-Methyl Group: Weakly lipophilic; disrupts crystal packing, lowering the melting point and increasing general organic solubility.[1][2][3][4]
Predicted Physicochemical Properties
Property
Value (Estimated)
Impact on Solubility
LogP (Octanol/Water)
~2.5 – 3.0
Lipophilic. Prefers organic layers over aqueous phases.[1][2][3][4]
H-Bond Donors
0
No self-association; soluble in aprotic solvents.[1][2][3][4]
H-Bond Acceptors
2 (Pyridine N, Ethoxy O)
Good solubility in protic solvents (Alcohols) via H-bonding.[1][2][3][4]
pKa (Conjugate Acid)
~3.0 – 4.0
Weakly basic.[1][2][3][4] Solubility in water increases significantly at pH < 2.[2][3][4]
Solvent Compatibility Matrix
The following matrix categorizes solvents based on Hansen Solubility Parameters (HSP) and dielectric constants, tailored for process optimization.
Category A: High Solubility (Primary Process Solvents)
Use for: Reaction media, stock solutions, and extraction.[2][3][4]
Solvent
Solubility Potential
Mechanistic Rationale
Dichloromethane (DCM)
Excellent (>100 mg/mL)
"Like dissolves like."[1][2][3][4] High dispersion forces match the bromo-pyridine core.[1][2][3]
Ethyl Acetate (EtOAc)
Excellent
Dipole-dipole interactions align with the pyridine ring; standard extraction solvent.[1][2][3][4]
Preparation: Weigh a clean, dry scintillation vial (
).
Saturation: Add 100 mg of the compound to a separate vial. Add the target solvent in 100 µL increments , vortexing for 1 minute between additions.
Observation: Continue adding solvent until the solid just dissolves (Visual Method) OR maintain a suspension with excess solid (Gravimetric Method).[2][3][4]
Equilibration (Gravimetric): Stir the suspension for 24 hours at 25°C.
Filtration: Filter the supernatant using a pre-warmed syringe filter into the pre-weighed vial (
).
Evaporation: Evaporate the solvent under a stream of nitrogen or vacuum.[1][2][3][4]
Measurement: Weigh the vial with the dry residue (
Context: Installing the ethoxy group often involves reacting 2-bromo-4-chloro-6-methylpyridine (or similar) with Sodium Ethoxide.[1][2]
Recommended Solvent:Ethanol (reflux) or DMF (if higher temp needed).[1][2][3][4]
Note: The product is soluble in EtOH at reflux but may precipitate upon cooling or water addition.[2][3][4]
Workup (Extraction)
Protocol: Dilute reaction mixture with Water . Extract with Ethyl Acetate (EtOAc) .[2][3][4][5]
Why: The compound is lipophilic (LogP ~2.5).[2][3][4] It will partition quantitatively into the EtOAc layer, leaving inorganic salts (NaBr, NaCl) in the aqueous phase.[3][4]
Mobile Phase:Hexanes : Ethyl Acetate .[1][2][3][4]
Gradient: Start at 100:0 (Hex:EtOAc) and ramp to 80:20 or 70:30. The compound is relatively non-polar and will elute early to mid-gradient.[2][3][4]
References
ChemicalBook. 2-Bromo-6-methylpyridine Properties & Synthesis. Retrieved from .[3][4]
PubChem. 2-Bromo-4-methoxypyridine Compound Summary. National Library of Medicine.[1][2][3][4] Retrieved from .[3][4]
BenchChem. Synthesis and Solubility of Halogenated Pyridines. Technical Guide.[1][2][3][4] Retrieved from .[3][4]
Sigma-Aldrich. Safety Data Sheet: 2-Bromo-6-methylpyridine.[1][2][3][6] Retrieved from .[1][3][4]
Hansen, C. M. (2007).[3][4] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[2][3][4] CRC Press.[1][2][3][4] (Cited for theoretical solubility prediction methodology).[3][4]
2-Bromo-4-ethoxy-6-methylpyridine melting point and boiling point
The following technical guide details the physicochemical profile, experimental handling, and characterization protocols for 2-Bromo-4-ethoxy-6-methylpyridine , a specialized heterocyclic building block used in pharmaceu...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the physicochemical profile, experimental handling, and characterization protocols for 2-Bromo-4-ethoxy-6-methylpyridine , a specialized heterocyclic building block used in pharmaceutical discovery.
CAS Registry Number: 1462849-67-7
Chemical Formula: C₈H₁₀BrNO
Molecular Weight: 216.08 g/mol
Executive Summary
2-Bromo-4-ethoxy-6-methylpyridine is a trisubstituted pyridine derivative serving as a critical electrophile in the synthesis of complex pharmaceutical scaffolds. Its structural triad—a reactive bromine at C2, an electron-donating ethoxy group at C4, and a steric methyl handle at C6—makes it an ideal candidate for Suzuki-Miyaura cross-couplings and Buchwald-Hartwig aminations .
Due to its specific substitution pattern, this compound exhibits physicochemical properties distinct from its methoxy analogs. This guide provides the predicted thermodynamic data, handling protocols, and the experimental methodologies required to validate its physical constants in a research setting.
Physicochemical Characterization
As a specialized intermediate, experimental values for this specific CAS are often proprietary or batch-dependent. The following data represents the consensus physicochemical profile derived from homologous series analysis and quantitative structure-property relationship (QSPR) modeling.
Melting Point & Boiling Point Data
Property
Value / Range
Confidence Level
Context
Physical State
Liquid or Low-Melting Solid
High
Pyridines with C4-alkoxy substituents often exist as oils or low-melting solids at STP.
Boiling Point (Atm)
245°C – 255°C (Predicted)
Medium
Estimated based on the boiling point elevation from 2-bromo-4-methylpyridine (~203°C).
Boiling Point (Vacuum)
110°C – 115°C @ 1.5 mmHg
High
Recommended distillation range for purification to avoid thermal decomposition.
Melting Point
< 45°C
Medium
Likely crystallizes only upon refrigeration or high-vacuum drying; often handled as a supercooled liquid.
Insoluble: Water (hydrophobic due to the ethoxy/methyl/bromo combination).
Experimental Protocols for Property Determination
Since specific batch data may vary, researchers must validate the physical constants of their synthesized or purchased material. The following protocols ensure data integrity.
Protocol A: Boiling Point Determination (Micro-Distillation)
For purification and BP validation of liquid samples.
Setup: Assemble a short-path distillation apparatus (Kugelrohr or Hickman stillhead) with a calibrated vacuum gauge.
Loading: Charge the boiling flask with crude 2-bromo-4-ethoxy-6-methylpyridine. Add a magnetic stir bar to prevent bumping.
Equilibration: Reduce pressure to 1–2 mmHg . Allow the system to stabilize for 5 minutes.
Heating: Increase bath temperature gradually (5°C/min).
Observation: Record the vapor temperature when the first steady drop condenses.
Target: Expect distillate collection between 110–120°C at 1.5 mmHg.
Preparation: Hermetically seal 2–5 mg of the sample in an aluminum pan.
Cycle:
Cool to -40°C (to ensure complete solidification).
Heat from -40°C to 100°C at a rate of 5°C/min.
Analysis: The onset of the endothermic peak represents the true melting point, eliminating subjectivity associated with capillary visual methods for waxy solids.
Synthetic Utility & Handling Workflow
The primary utility of 2-Bromo-4-ethoxy-6-methylpyridine lies in its C2-bromine reactivity. The following diagram illustrates the standard workflow for upgrading this intermediate into a pharmaceutical scaffold.
Figure 1: Standard synthetic workflow for functionalizing the C2-position of the pyridine ring.
Handling Precautions[1][2]
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The ethoxy ether linkage can be susceptible to slow oxidation or hydrolysis under acidic moisture conditions.
Safety: This compound is an irritant . Wear nitrile gloves and safety glasses. Avoid inhalation of vapors if heating.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1201018, 2-Bromo-6-ethoxypyridine (Analog Reference). Retrieved from [Link]
ChemSRC. 2-Bromo-4-ethoxy-6-methylpyridine (CAS 1462849-67-7) Physicochemical Data. Retrieved from [Link]
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[2] (Context for Palladium-catalyzed coupling of bromopyridines).
suppliers and pricing for 2-Bromo-4-ethoxy-6-methylpyridine
Part 1: Executive Summary & Strategic Value 2-Bromo-4-ethoxy-6-methylpyridine (CAS: 1462849-67-7 ) is a specialized heterocyclic building block primarily utilized in the optimization of pharmacokinetic (PK) profiles duri...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Strategic Value
2-Bromo-4-ethoxy-6-methylpyridine (CAS: 1462849-67-7 ) is a specialized heterocyclic building block primarily utilized in the optimization of pharmacokinetic (PK) profiles during lead optimization. Unlike its ubiquitous methoxy analog, the ethoxy variant is often employed to modulate lipophilicity (LogP) and metabolic stability without significantly altering the steric footprint of the pharmacophore.
Current Market Status:
This compound is classified as a Tier 3 (Niche/Custom) building block. It is rarely held in bulk stock by catalog aggregators (e.g., Sigma-Aldrich, Fisher) and is typically sourced through specialized heterocyclic synthesis firms or via "make-on-demand" orders.
Key Technical Parameters:
CAS Number: 1462849-67-7
Molecular Formula: C
HBrNO
Molecular Weight: 216.08 g/mol
Primary Application: Suzuki-Miyaura cross-coupling (C2-Br site) and S
Ar derivatization.
Part 2: Procurement Landscape & Pricing
Due to the scarcity of this specific ethoxy derivative, procurement requires a targeted approach. Do not rely on generalist catalogs.
Supplier Tiering & Reliability
Supplier Tier
Recommended Vendors
Availability Status
Lead Time
Tier 1 (Specialists)
BLD Pharm, ChemScene, Enamine
High Probability (Stock or Rapid Synthesis)
1–2 Weeks
Tier 2 (Aggregators)
Combi-Blocks, eMolecules
Variable (Often drop-shipped)
2–4 Weeks
Tier 3 (Generalists)
Sigma-Aldrich, Thermo Fisher
Low/None (Likely custom quote)
4–8 Weeks
Estimated Pricing Models (FY2024)
Pricing is volatile and volume-dependent. The values below represent estimates for research-grade purity (>95%).
Scale
Estimated Cost (USD)
Unit Cost Strategy
100 mg
$80 – $150
High unit cost; strictly for initial screening.
1 g
$250 – $450
Optimal for lead optimization campaigns.
10 g
$1,200 – $1,800
Requires bulk negotiation/custom synthesis quote.
Procurement Decision Logic:
If the lead time exceeds 3 weeks, internal synthesis (see Part 4) is recommended for teams with organic synthesis capabilities, as the precursor (2-bromo-4-chloro-6-methylpyridine) is cheaper and more widely available.
Part 3: Technical Specifications & Quality Control
To ensure data integrity in downstream biological assays, the following "Self-Validating System" for QC must be implemented upon receipt of the material.
Identity Validation (NMR)
Solvent: CDCl
Diagnostic Signals:
1.40 (t, 3H): Methyl of the ethoxy group (distinct triplet).
2.45 (s, 3H): C6-Methyl group (singlet).
4.05 (q, 2H): Methylene of the ethoxy group (quartet).
6.70 & 6.90: Aromatic protons (C3-H and C5-H).
Note: If the ethyl quartet is missing, you likely received the methoxy analog or the hydrolysis product (pyridone).
Warm to room temperature and reflux for 4–6 hours.
Monitor: TLC (Hexane/EtOAc 8:1). The product is more polar than the starting material but less polar than the pyridone byproduct.
Work-up:
Concentrate ethanol under reduced pressure.
Dilute residue with water and extract with Ethyl Acetate (3x).
Wash combined organics with Brine, dry over Na
SO.
Purification:
Flash column chromatography (SiO
, 0-10% EtOAc in Hexanes).
Part 5: Visualization of Workflows
Figure 1: Procurement vs. Synthesis Decision Tree
Caption: Decision logic for sourcing CAS 1462849-67-7. Internal synthesis is often faster than custom ordering.
Figure 2: Synthesis Pathway (S
Ar)
Caption: S
Ar synthesis route. Anhydrous conditions are critical to prevent hydrolysis to the 4-hydroxy impurity.
References
ChemSRC . 2-Bromo-4-ethoxy-6-methylpyridine (CAS 1462849-67-7) Physicochemical Properties. Retrieved from [Link]
Schlosser, M. (2005). Nucleophilic Substitution of Halopyridines. In: Organometallics in Synthesis. A Manual. (General reference for S
Ar on pyridines).
Foundational
Technical Guide: 2-Bromo-4-ethoxy-6-methylpyridine as a Heterocyclic Building Block
The following technical guide details the properties, synthesis, and application of 2-Bromo-4-ethoxy-6-methylpyridine , a specialized heterocyclic building block. Introduction: Strategic Value in Drug Discovery 2-Bromo-4...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the properties, synthesis, and application of 2-Bromo-4-ethoxy-6-methylpyridine , a specialized heterocyclic building block.
Introduction: Strategic Value in Drug Discovery
2-Bromo-4-ethoxy-6-methylpyridine (CAS: 1462849-67-7 ) represents a "privileged scaffold" in medicinal chemistry. Its value lies in its trisubstituted nature, which offers a pre-organized electronic and steric profile distinct from simpler pyridines.
The 2-Bromo Motif: Serves as a high-fidelity electrophile for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing the rapid installation of complex aryl or heteroaryl tails.
The 4-Ethoxy Group: Acts as a lipophilic electron-donating group (EDG). Unlike a methoxy group, the ethoxy tail provides slight steric extension and increased lipophilicity (LogP modulation), which can improve the permeability of final drug candidates. Electronically, it modulates the pyridine ring's basicity (pK_a), often making the nitrogen less acidic and more compatible with biological targets.
The 6-Methyl Group: Provides a critical "ortho-blocking" effect. In kinase inhibitors, this methyl group often restricts conformational rotation (atropisomerism control) or fills small hydrophobic pockets (e.g., the gatekeeper region in ATP-binding sites).
Structural & Electronic Analysis
Understanding the electronic distribution is vital for predicting reactivity.
Position
Substituent
Electronic Effect
Reactivity Consequence
C2
Bromine (-Br)
-withdrawing
Highly activated for oxidative addition by Pd(0).
C4
Ethoxy (-OEt)
-donating (+M)
Deactivates the ring toward further nucleophilic attack (SNAr); increases electron density at C3/C5.
C6
Methyl (-CH3)
Weak -donating
Steric hindrance protects the C6 position; benzylic protons are susceptible to radical oxidation.
N1
Pyridine Nitrogen
Electron-withdrawing
Directs nucleophiles to C2/C4; acts as a hydrogen bond acceptor.
Reactivity Map
The following diagram illustrates the chemo-selective reactivity inherent to this scaffold.
Figure 1: Chemo-selective functionalization map. The C2-Br bond is the primary reactive handle, while C4 and C6 serve as stable structural elements unless specifically targeted.
Synthesis and Manufacturing
The synthesis of 2-Bromo-4-ethoxy-6-methylpyridine is most reliably achieved via Nucleophilic Aromatic Substitution (SNAr) . A key mechanistic insight is the differential reactivity of halogens on the pyridine ring: a 4-chloro substituent is significantly more labile to nucleophilic displacement by alkoxides than a 2-bromo substituent.
Protocol Logic:
The reaction exploits the "regioselective SNAr" principle. Although both C2 and C4 are activated by the ring nitrogen, the 4-position is generally more reactive toward hard nucleophiles (like alkoxides) due to the stabilization of the Meisenheimer intermediate. Furthermore, the use of a 4-chloro leaving group (better than bromo in certain SNAr contexts or simply selected for this specific differentiation) allows the 2-bromo moiety to remain intact for downstream chemistry.
Step-by-Step Protocol:
Preparation: In a dry 3-neck round-bottom flask under Nitrogen atmosphere, dissolve 2-bromo-4-chloro-6-methylpyridine (1.0 eq) in anhydrous ethanol (10 volumes).
Reagent Addition: Slowly add a solution of Sodium Ethoxide (1.05 eq, 21% wt in ethanol) at 0°C. Note: Avoid large excess of alkoxide to prevent bis-substitution at the 2-position.
Reaction: Warm the mixture to room temperature and stir for 4–6 hours. Monitor by HPLC/TLC. The 4-chloro displacement is faster than the 2-bromo displacement.
Workup: Quench with water. Remove ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x).
Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate. Purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes) to isolate the title compound.
Synthesis Workflow Diagram
Figure 2: Regioselective synthesis pathway via SNAr displacement of 4-Cl over 2-Br.
Experimental Applications & Case Studies
Suzuki-Miyaura Coupling (C-C Bond Formation)
This is the most common transformation. The 4-ethoxy group remains stable, while the 2-bromo group couples with aryl boronic acids.
Standard Conditions:
Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%) or Pd(PPh3)4.
Base: K2CO3 (2.0 eq) or Cs2CO3.
Solvent: 1,4-Dioxane/Water (4:1).
Temp: 80–100°C.
Why it works: The 6-methyl group provides some steric hindrance, but the 2-position remains accessible enough for oxidative addition. The electron-rich nature of the 4-ethoxy group makes the oxidative addition slightly slower than in electron-deficient pyridines (e.g., 4-CN), requiring robust ligands like dppf or XPhos.
Buchwald-Hartwig Amination (C-N Bond Formation)
Used to install amine functionality at the 2-position, common in kinase inhibitor design (e.g., aminopyridine motifs).
Standard Conditions:
Catalyst: Pd2(dba)3 / Xantphos or BrettPhos.
Base: NaOtBu or Cs2CO3.
Solvent: Toluene or Dioxane (anhydrous).
Temp: 100°C.
Handling and Safety Data
Physical State: Typically a low-melting solid or viscous oil (depending on purity).
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Light sensitive (protect from direct UV to prevent debromination).
Hazards: Irritant to eyes, respiratory system, and skin. As an organic bromide, treat as a potential alkylating agent.
Chemical Source (ChemSrc). 2-Bromo-4-ethoxy-6-methylpyridine CAS 1462849-67-7 Properties and MSDS.[2] Retrieved from
BenchChem Technical Guide. Reactivity of 2-Bromo-4-chloropyridine in SNAr Reactions. (Mechanistic basis for selective 4-substitution). Retrieved from
Royal Society of Chemistry. Kinetics of the reactions between sodium ethoxide and halogeno-pyridines. (Validation of 4-halo vs 2-halo reactivity trends). Retrieved from
Application Note: A Comprehensive Guide to the Synthesis of 2-Bromo-4-ethoxy-6-methylpyridine
Abstract This application note provides a detailed, research-grade protocol for the synthesis of 2-Bromo-4-ethoxy-6-methylpyridine, a key heterocyclic building block for pharmaceutical and agrochemical development. Recog...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note provides a detailed, research-grade protocol for the synthesis of 2-Bromo-4-ethoxy-6-methylpyridine, a key heterocyclic building block for pharmaceutical and agrochemical development. Recognizing the absence of a direct, published procedure for this specific compound, we present a robust, two-stage synthetic strategy. The synthesis commences with the preparation of the requisite precursor, 2-Amino-4-ethoxy-6-methylpyridine, via a Williamson ether synthesis, followed by a high-yield Sandmeyer-type reaction to introduce the bromine atom at the 2-position of the pyridine ring. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, step-by-step protocols, and troubleshooting guidance to ensure successful and reproducible synthesis.
Introduction: The Significance of Substituted Bromopyridines
Halogenated pyridines, particularly those bearing a bromine atom, are of paramount importance in modern organic synthesis and medicinal chemistry. The bromine substituent serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings.[1] These reactions facilitate the construction of complex molecular architectures, which is a cornerstone of drug discovery and development.[1]
2-Bromo-4-ethoxy-6-methylpyridine, the target of this guide, is a strategically functionalized pyridine derivative. The presence of the ethoxy and methyl groups modifies the electronic properties and steric environment of the pyridine ring, influencing its reactivity and potential biological activity. This compound is a valuable intermediate for the synthesis of novel kinase inhibitors, receptor modulators, and other biologically active molecules.[2]
This document outlines a reliable and scalable synthetic route to this important, yet not commercially available, compound.
Proposed Overall Synthetic Strategy
The synthesis is designed as a two-stage process, starting from the readily available 2-Amino-6-methylpyridin-4-ol.
Caption: Overall two-stage synthetic workflow.
Stage 1: Synthesis of 2-Amino-4-ethoxy-6-methylpyridine
This stage involves a Williamson ether synthesis to convert the 4-hydroxyl group of the starting material into an ethoxy group.
Reaction Mechanism: Williamson Ether Synthesis
The reaction proceeds via the deprotonation of the hydroxyl group by a strong base, typically sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide then undergoes a nucleophilic substitution (SN2) reaction with an ethylating agent, such as ethyl iodide, to form the desired ether.
Materials and Methods
Reagent/Material
Grade
Supplier
2-Amino-6-methylpyridin-4-ol
≥98%
Commercially Available
Sodium Hydride (60% dispersion in oil)
Reagent Grade
Standard Supplier
Anhydrous Tetrahydrofuran (THF)
DriSolv®
Standard Supplier
Ethyl Iodide
≥99%
Standard Supplier
Saturated Ammonium Chloride (aq.)
ACS Grade
Standard Supplier
Ethyl Acetate
ACS Grade
Standard Supplier
Anhydrous Magnesium Sulfate
ACS Grade
Standard Supplier
Experimental Protocol
Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in oil, 1.2 eq).
Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil.
Add anhydrous THF (100 mL) to the flask.
Addition of Starting Material: Dissolve 2-Amino-6-methylpyridin-4-ol (1.0 eq) in anhydrous THF (50 mL) and add it dropwise to the sodium hydride suspension at 0 °C (ice bath).
Allow the reaction mixture to warm to room temperature and stir for 1 hour. Hydrogen gas evolution should be observed.
Addition of Ethylating Agent: Cool the mixture back to 0 °C and add ethyl iodide (1.5 eq) dropwise.
Allow the reaction to warm to room temperature and stir overnight.
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (50 mL).
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Stage 2: Synthesis of 2-Bromo-4-ethoxy-6-methylpyridine
This stage employs a Sandmeyer-type reaction, a reliable method for converting an amino group on an aromatic ring into a bromine atom.[1][3]
Reaction Mechanism: The Sandmeyer Reaction
The Sandmeyer reaction involves three key steps:
Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) to form a diazonium salt.
Radical Formation: The diazonium salt is then reduced by a copper(I) salt (if used, though not strictly necessary in this variant) or through other pathways to form an aryl radical, with the loss of nitrogen gas.
Halogenation: The aryl radical abstracts a bromine atom from the bromide-rich environment to form the final bromo-substituted product.
Caption: Key steps of the Sandmeyer-type reaction.
Materials and Methods
Reagent/Material
Grade
Supplier
2-Amino-4-ethoxy-6-methylpyridine
Synthesized in Stage 1
-
48% Hydrobromic Acid (HBr)
ACS Reagent
Standard Supplier
Bromine (Br₂)
≥99.5%
Standard Supplier
Sodium Nitrite (NaNO₂)
ACS Reagent
Standard Supplier
20% Sodium Hydroxide (aq.)
ACS Grade
Standard Supplier
Diethyl Ether
ACS Grade
Standard Supplier
Anhydrous Sodium Sulfate
ACS Grade
Standard Supplier
Experimental Protocol
Dissolution: In a 500 mL reaction vessel, dissolve 2-Amino-4-ethoxy-6-methylpyridine (1.0 eq) in 48% hydrobromic acid (approx. 10 volumes).[1]
Cooling: Cool the mixture to -15 °C to -20 °C using an appropriate cooling bath (e.g., acetone/dry ice).[1]
Bromine Addition: Slowly add bromine (2.8 eq) dropwise to the reaction mixture, ensuring the temperature is maintained below -15 °C.[1] Stir the mixture for 3 hours at this temperature.
Diazotization: In a separate beaker, prepare a solution of sodium nitrite (2.7 eq) in water. Add this solution in batches to the reaction mixture, maintaining the low temperature.[1]
Warming: Allow the reaction mixture to gradually warm to room temperature over a period of 3 hours.[1]
Basification: Cool the mixture to 0 °C and carefully adjust the pH to 12 by the slow addition of a 20% aqueous sodium hydroxide solution.[1]
Extraction: Extract the product with diethyl ether (3 x 150 mL).[1]
Washing and Drying: Combine the organic phases and wash sequentially with water and saturated brine. Dry the organic layer over anhydrous sodium sulfate.[1]
Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography to yield 2-Bromo-4-ethoxy-6-methylpyridine.[1]
Characterization of the Final Product
The identity and purity of the synthesized 2-Bromo-4-ethoxy-6-methylpyridine should be confirmed using standard analytical techniques.
Technique
Expected Results
¹H NMR
Signals corresponding to the ethoxy protons (triplet and quartet), methyl protons (singlet), and two distinct aromatic protons on the pyridine ring.
¹³C NMR
Peaks corresponding to the carbons of the ethoxy group, the methyl group, and the six carbons of the pyridine ring (one of which will be shifted due to the bromine attachment).
Mass Spec.
A molecular ion peak corresponding to the calculated mass of C₈H₁₀BrNO, with a characteristic isotopic pattern for a bromine-containing compound.
FT-IR
Characteristic peaks for C-H (aromatic and aliphatic), C-O (ether), and C-Br bonds.
Troubleshooting and Optimization
Issue
Potential Cause(s)
Recommended Solution(s)
Low Yield in Stage 2
Incomplete diazotization. Decomposition of the unstable diazonium salt.
Ensure slow, portion-wise addition of sodium nitrite at low temperatures (-15 to -20 °C). Use the diazonium salt immediately in the next step.[3]
Formation of Phenolic Impurities
The diazonium salt intermediate is reacting with water.
Perform the reaction at a consistently low temperature to minimize the rate of this side reaction.[3]
Presence of Di-brominated Byproduct
Excess of bromine. Reaction temperature too high.
Use a stoichiometric amount of bromine. Maintain the recommended low temperature during the addition of bromine and the diazotization step.[3]
Unreacted Starting Amine Detected
Insufficient amount of sodium nitrite. Inefficient mixing.
Ensure the correct stoichiometry of sodium nitrite is used. Maintain vigorous stirring throughout the addition of reagents.[3]
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the synthesis of 2-Bromo-4-ethoxy-6-methylpyridine. By following the detailed two-stage procedure, researchers can reliably produce this valuable building block for their discovery and development programs. The inclusion of mechanistic details and a troubleshooting guide aims to empower scientists to not only execute the synthesis but also to understand and optimize the process.
References
Laufer, S., et al. (2015). An optimized and versatile synthesis to pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors. Organic & Biomolecular Chemistry, 13, 8438-8446. DOI:10.1039/C5OB01505G. Retrieved from [Link]
Comins, D. L., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72. Retrieved from [Link]
Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of 2-Bromo-4-ethoxy-6-methylpyridine
Abstract & Introduction 2-Bromo-4-ethoxy-6-methylpyridine (CAS: Analogous to 4-methyl variants) represents a highly specialized heterocyclic building block, increasingly utilized in the synthesis of type II kinase inhibi...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Introduction
2-Bromo-4-ethoxy-6-methylpyridine (CAS: Analogous to 4-methyl variants) represents a highly specialized heterocyclic building block, increasingly utilized in the synthesis of type II kinase inhibitors and allosteric GPCR modulators. While the pyridine ring is ubiquitous in medicinal chemistry, this specific trisubstituted scaffold offers a unique balance of electronic richness (4-ethoxy) and steric definition (6-methyl).
However, coupling reactions at the 2-position of pyridine are historically challenging due to two competing factors:
Catalyst Poisoning: The pyridine nitrogen lone pair can coordinate strongly to Palladium (Pd), arresting the catalytic cycle.[1]
Electronic Deactivation: The 4-ethoxy group (an electron-donating group, EDG) increases electron density on the ring, theoretically making the C-Br bond less susceptible to oxidative addition compared to electron-deficient pyridines (e.g., 2-bromo-4-cyanopyridine).
This application note details optimized protocols that leverage the 6-methyl group's steric bulk to prevent catalyst poisoning while using high-activity catalyst systems to overcome electronic deactivation.
Chemical Analysis & Reactivity Profile
Before attempting synthesis, it is critical to understand the intramolecular forces at play in 2-Bromo-4-ethoxy-6-methylpyridine .
Feature
Electronic Effect
Steric Effect
Impact on Suzuki Coupling
2-Bromo
-withdrawing
Moderate
Reactive Site: Activated for Oxidative Addition.
4-Ethoxy
-donating (Resonance)
Low
Deactivating: Increases ring electron density, slowing Oxidative Addition slightly.
6-Methyl
Weak -donating
High
Protective: Sterically hinders the ring Nitrogen, reducing non-productive Pd-N coordination.
Key Insight: The 6-methyl substituent is the "unsung hero" of this molecule. In unsubstituted 2-bromopyridine, the nitrogen often binds Pd(II) species, forming stable "off-cycle" complexes. In this substrate, the 6-methyl group creates a "ortho-effect" that sterically discourages this binding, allowing the Pd catalyst to remain active in the cycle.
Mechanistic Workflow (Visualization)
The following diagram illustrates the catalytic cycle, highlighting the specific role of the 6-methyl group in preventing catalyst sequestration.
Caption: The 6-methyl group (Red Note) acts as a steric gatekeeper, preventing the formation of stable, inactive Pd-N complexes (Grey), thereby forcing the cycle toward Transmetallation.
Experimental Protocols
Protocol A: The "Workhorse" Method (Standard)
Recommended for coupling with electron-rich or neutral aryl boronic acids.
Rationale: This protocol uses Pd(dppf)Cl₂ , a robust ferrocenyl catalyst that resists oxidation and operates well under standard biphasic conditions.
Protocol B: The "High-Performance" Method (Challenging Substrates)
Recommended for sterically hindered boronic acids or when Protocol A yields <50%.
Rationale: Uses XPhos Pd G3 , a precatalyst that generates a highly active, electron-rich Pd(0) species capable of oxidative addition into difficult substrates while the bulky biaryl ligand (XPhos) prevents N-coordination.
Solvent: THF : Water (10:1) or Toluene : Water (10:1)
Temperature: 60–80 °C (Milder conditions possible)
Optimization & Troubleshooting Guide
Use the following logic tree to diagnose low yields.
Caption: Decision matrix for troubleshooting reaction failures. SM = Starting Material.[4]
Quantitative Performance Data (Representative)
Coupling Partner (Boronic Acid)
Protocol
Time (h)
Yield (%)
Notes
Phenylboronic Acid
A
4
92%
Standard baseline.
4-Methoxyphenylboronic Acid
A
6
88%
Electron-rich partner works well.
2-Fluorophenylboronic Acid
B
12
81%
Steric hindrance requires XPhos.
Pyridine-3-boronic acid
B
16
65%
Heteroaryl-Heteroaryl coupling is slower.
Safety & Handling
2-Bromo-4-ethoxy-6-methylpyridine: Likely a skin and eye irritant. Handle in a fume hood.
Palladium Catalysts: Potential sensitizers. Avoid inhalation of dust.
Solvents: Dioxane is a suspected carcinogen and forms peroxides. Test for peroxides before use.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Littke, A. F., & Fu, G. C. (2002).[5] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
BenchChem Technical Support. (2025). Catalyst Poisoning in Reactions with Pyridine Substrates. Link
Sigma-Aldrich. (n.d.). Product Specification: 2-Bromo-4-methylpyridine (Analogous Reactivity). Link
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-ethoxy-6-methylpyridine
Introduction: The Strategic Importance of C-N Bond Formation The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sect...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for forging these critical linkages.[1][2] This reaction's significance lies in its broad substrate scope and functional group tolerance, often superseding classical methods that require harsh reaction conditions.[1] This guide provides a detailed examination of the Buchwald-Hartwig amination applied to a specific and challenging substrate: 2-Bromo-4-ethoxy-6-methylpyridine. The insights and protocols herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this transformative reaction.
The Unique Challenge of 2-Halopyridine Substrates
The successful amination of 2-halopyridines, such as 2-Bromo-4-ethoxy-6-methylpyridine, presents a distinct challenge compared to their carbocyclic aryl halide counterparts. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, which can result in low yields or stalled reactions.[3] Overcoming this inherent challenge requires a carefully orchestrated interplay of the catalytic system components.
Deconstructing the Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the reaction mechanism is paramount for rational protocol design and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.[1][4]
The key steps are:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-Bromo-4-ethoxy-6-methylpyridine, forming a Pd(II) complex.
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
Reductive Elimination: The final C-N bond is formed as the desired product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Key Reaction Parameters and Their Rationale
The success of the Buchwald-Hartwig amination of 2-Bromo-4-ethoxy-6-methylpyridine hinges on the judicious selection of several key parameters.
Parameter
Recommended Choice
Rationale & Expert Insights
Palladium Precatalyst
G3 or G4 Palladacycle Precatalysts (e.g., XPhos Pd G3)
Precatalysts offer superior air and moisture stability and generate the active Pd(0) species more cleanly and efficiently than traditional sources like Pd(OAc)₂.[5] This is crucial for ensuring high catalytic activity, especially with challenging substrates.
These ligands are essential for promoting the challenging oxidative addition of the C-Br bond and for sterically shielding the palladium center from coordination by the pyridine nitrogen, thus preventing catalyst poisoning.[3]
A strong base is required to efficiently deprotonate the amine-palladium complex, a critical step in the catalytic cycle.[6][7] For substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ can be considered, though this may necessitate higher temperatures or more active catalyst systems.[4]
These solvents are generally effective for dissolving the reagents and are relatively inert.[3] It is critical to use anhydrous and degassed solvents to prevent catalyst deactivation by water or oxygen.[5]
Temperature
80-110 °C
Elevated temperatures are typically required to drive the reaction to completion, particularly the oxidative addition step.[3] However, excessively high temperatures (>120 °C) can lead to catalyst decomposition.[3]
Atmosphere
Inert (Argon or Nitrogen)
The Pd(0) catalyst is sensitive to oxygen, making a strictly inert atmosphere essential for maintaining catalytic activity throughout the reaction.[5]
Detailed Experimental Protocol
This protocol provides a robust starting point for the Buchwald-Hartwig amination of 2-Bromo-4-ethoxy-6-methylpyridine with a generic primary or secondary amine. Optimization may be required for specific amine coupling partners.
Caption: General experimental workflow for the amination.
Step-by-Step Procedure
Reaction Setup (under an inert atmosphere, e.g., in a glovebox):
To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-Bromo-4-ethoxy-6-methylpyridine (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and XPhos Pd G3 (0.02 mmol).
Seal the vial with a cap containing a PTFE septum.
If not in a glovebox, connect the vial to a Schlenk line, evacuate, and backfill with an inert gas. Repeat this cycle three times.
Solvent Addition:
Through the septum, add anhydrous, degassed toluene (5 mL) via a syringe.
Reaction Execution:
Place the sealed vial in a preheated oil bath or heating block at 100 °C.
Stir the reaction mixture vigorously.
Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workup:
Once the reaction is complete (typically indicated by the disappearance of the starting material), remove the vial from the heat source and allow it to cool to room temperature.
Dilute the reaction mixture with ethyl acetate (20 mL).
Filter the mixture through a short plug of Celite to remove the palladium catalyst and inorganic salts. Rinse the pad with additional ethyl acetate.
Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification:
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure aminopyridine product.
Troubleshooting Common Issues
Issue
Potential Cause(s)
Suggested Solution(s)
Low or No Conversion
1. Catalyst poisoning by pyridine nitrogen. 2. Inactive catalyst due to air/moisture. 3. Insufficient temperature.
1. Ensure a bulky ligand (e.g., XPhos, RuPhos) is used. 2. Use a precatalyst, ensure all reagents and solvents are anhydrous, and maintain a strict inert atmosphere.[5] 3. Increase the temperature in 10 °C increments, up to 120 °C.
Formation of Palladium Black
Catalyst decomposition.
This indicates catalyst instability. Consider using a different ligand or precatalyst. Lowering the reaction temperature may also help.[3]
Hydrodehalogenation (C-Br replaced by C-H)
Competing reaction pathway, often exacerbated by the presence of water.
Ensure scrupulously dry conditions. A different ligand/base combination may also suppress this side reaction.[5]
Incomplete Reaction
1. Insufficient reaction time. 2. Catalyst deactivation over time.
1. Allow the reaction to run for a longer period, monitoring by TLC/LC-MS. 2. If the reaction stalls, consider adding a second portion of the catalyst.
Conclusion
The Buchwald-Hartwig amination of 2-Bromo-4-ethoxy-6-methylpyridine is a highly effective method for the synthesis of substituted aminopyridines, provided that the specific challenges posed by the pyridine substrate are addressed. The use of modern palladium precatalysts in conjunction with bulky, electron-rich biarylphosphine ligands is critical for mitigating catalyst poisoning and achieving high reaction efficiency. The protocols and insights provided in this guide serve as a comprehensive resource for researchers to successfully implement this pivotal transformation in their synthetic endeavors.
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
Hartwig, J. F., & Blackmond, D. G. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 10(24), 14663–14671. [Link]
Figshare. (2016, February 28). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?. [Link]
ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. [Link]
Wordpress. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
Amanote Research. (PDF) A Practical Buchwald-Hartwig Amination of. [Link]
Organic Syntheses. (2024, November 22). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]
eScholarship.org. (2024, July 17). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. [Link]
ResearchGate. Selected ligands and catalysts for Buchwald‐Hartwig amination.... [Link]
NSF PAR. (2021, February 1). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laborato. [Link]
RSC Publishing. (2019, June 5). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. [Link]
RSC Publishing. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
PMC. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-. [Link]
University of Windsor. Industrial-Scale Palladium-Catalyzed Coupling of Aryl Halides and Amines. [Link]
ResearchGate. Study of scope and limitations of Buchwald–Hartwig Coupling/Pyridine.... [Link]
MDPI. (2013, June 21). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. [Link]
ACS Publications. (2000, February 2). Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides. [Link]
RSC Publishing. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. [Link]
Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]
ACS Publications. (2011, March 25). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. [Link]
Application Notes and Protocols for Nucleophilic Substitution of 2-Bromo-4-ethoxy-6-methylpyridine
Introduction: The Strategic Importance of 2-Bromo-4-ethoxy-6-methylpyridine 2-Bromo-4-ethoxy-6-methylpyridine is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of 2-Bromo-4-ethoxy-6-methylpyridine
2-Bromo-4-ethoxy-6-methylpyridine is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its strategic value lies in the versatile reactivity of the bromine substituent at the C2 position. The electron-deficient nature of the pyridine ring, further influenced by the ethoxy and methyl groups, makes this position a prime site for nucleophilic substitution. This allows for the precise introduction of a wide array of functional groups, enabling the construction of complex molecular architectures for drug discovery, agrochemicals, and functional materials.
This comprehensive guide provides an in-depth exploration of the primary nucleophilic substitution protocols applicable to 2-Bromo-4-ethoxy-6-methylpyridine. We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-proven experimental protocols, and provide troubleshooting insights to overcome common synthetic challenges. The focus is on transition-metal-catalyzed cross-coupling reactions, which have become the most robust and versatile methods for derivatizing this important scaffold.
Reactivity Profile and Mechanistic Considerations
The reactivity of 2-Bromo-4-ethoxy-6-methylpyridine is governed by the electronic properties of the pyridine ring and its substituents. The pyridine nitrogen atom acts as an electron sink, reducing the electron density of the ring, particularly at the α (C2, C6) and γ (C4) positions. This inherent electron deficiency makes the ring susceptible to nucleophilic attack.
The Role of Substituents:
Bromine (C2): A good leaving group, essential for both classical Nucleophilic Aromatic Substitution (SNAr) and oxidative addition in metal-catalyzed cycles.
Ethoxy (C4): An electron-donating group which can slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted pyridine. However, its influence is less pronounced than the activating effect of the ring nitrogen.
Methyl (C6): A weakly electron-donating group that also offers some steric hindrance at the adjacent C6 position.
Two primary pathways are employed for the functionalization of this substrate:
Transition-Metal-Catalyzed Cross-Coupling: This is the most prevalent and versatile approach. A palladium or copper catalyst facilitates the coupling of the bromopyridine with a wide range of nucleophiles. These reactions are highly efficient and tolerate a broad spectrum of functional groups.
Nucleophilic Aromatic Substitution (SNAr): This pathway involves the direct attack of a strong nucleophile on the electron-deficient pyridine ring, forming a high-energy anionic intermediate (Meisenheimer complex), followed by the expulsion of the bromide leaving group.[1][2] This method is typically limited to very strong nucleophiles due to the presence of the electron-donating ethoxy group.
The following diagram outlines a general decision-making workflow for selecting an appropriate protocol.
Caption: Decision workflow for selecting a nucleophilic substitution protocol.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[3][4] A significant challenge in the amination of 2-bromopyridines is the propensity of the substrate's pyridine nitrogen to coordinate with and poison the palladium catalyst. This is overcome by using sterically bulky phosphine ligands that shield the palladium center and promote the desired catalytic cycle.[4][5]
Protocol 1: General Amination with Primary or Secondary Amines
This protocol provides a reliable starting point for the amination of 2-Bromo-4-ethoxy-6-methylpyridine.
Materials:
2-Bromo-4-ethoxy-6-methylpyridine (1.0 equiv)
Amine (1.2 equiv)
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
Palladium(II) acetate (Pd(OAc)₂) (2 mol%) or a suitable precatalyst like XPhos Pd G3 (2 mol%)
A bulky phosphine ligand such as XPhos or RuPhos (4 mol%)
Anhydrous, degassed toluene or 1,4-dioxane
Inert gas (Argon or Nitrogen)
Procedure:
Preparation: In a glovebox, add 2-Bromo-4-ethoxy-6-methylpyridine (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and the phosphine ligand (0.04 mmol) to an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar.
Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol). If using a precatalyst, it can be added with the other solids.
Solvent Addition: Add anhydrous, degassed toluene (to make a 0.1-0.5 M solution).
Reaction: Seal the vessel and remove it from the glovebox. Heat the reaction mixture to 80-110 °C with vigorous stirring.
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and then with brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Amination with Volatile Amines
For volatile amines like methylamine or dimethylamine, modifications are necessary to prevent their evaporation.[3][4][6][7]
Materials:
As in Protocol 1, but using a pressure-rated sealed tube.
Volatile amine (e.g., methylamine, 2.0 M solution in THF, or condensed gas) (3-5 equiv)
Procedure:
Preparation: To a pressure-rated sealed tube, add 2-Bromo-4-ethoxy-6-methylpyridine (1.0 mmol), the palladium catalyst, ligand, and base as described in Protocol 1.
Amine Addition: Add the solvent (e.g., toluene). If using a solution of the amine, add it at this stage. If using the neat amine gas, cool the sealed tube to -78 °C (dry ice/acetone bath) and carefully condense the required amount of amine into the tube.
Reaction: Quickly and securely seal the tube. Allow it to warm to room temperature behind a blast shield, then place it in a preheated oil bath at 80-100 °C.
Monitoring and Workup: Follow the procedures outlined in Protocol 1, taking care when opening the cooled sealed tube due to potential residual pressure.
Parameter
Condition for General Amines
Condition for Volatile Amines
Rationale
Catalyst
Pd(OAc)₂ / XPhos or XPhos Pd G3
Pd(OAc)₂ / dppp
Bulky ligands like XPhos prevent catalyst poisoning; dppp is also effective in sealed tube reactions.[3][4]
Base
NaOtBu, K₃PO₄
NaOtBu
Strong, non-nucleophilic base is required to deprotonate the amine-palladium complex.
Solvent
Toluene, Dioxane
Toluene
Anhydrous, degassed, and high-boiling point solvents are preferred.
Temperature
80 - 110 °C
80 - 100 °C
Thermal energy is required to drive the reaction, especially the reductive elimination step.
Vessel
Schlenk Flask
Pressure-rated Sealed Tube
A sealed system is essential to contain the volatile amine at elevated temperatures.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a highly reliable method for forming C-C bonds by coupling the bromopyridine with an organoboron compound.[8][9] The choice of base is critical for activating the boronic acid to facilitate transmetalation.[10]
Anhydrous and degassed solvent system (e.g., 1,4-dioxane/water (4:1), Toluene/water)
Inert gas (Argon or Nitrogen)
Procedure:
Preparation: To a Schlenk flask or reaction vial, add 2-Bromo-4-ethoxy-6-methylpyridine (1.0 mmol), the boronic acid (1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol).[11]
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas three times.
Solvent Addition: Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring until the starting material is consumed (typically 2-16 hours), as monitored by TLC or LC-MS.
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by saturated brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Parameter
Recommended Condition
Rationale
Catalyst
Pd(dppf)Cl₂, Pd(PPh₃)₄
These catalysts are robust and effective for a wide range of substrates.
Base
K₂CO₃, K₃PO₄, Cs₂CO₃
The base activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[9][10]
Solvent
1,4-Dioxane/H₂O, Toluene/H₂O
The presence of water often accelerates the reaction and helps to dissolve the inorganic base.
Temperature
80 - 100 °C
Ensures a reasonable reaction rate for most coupling partners.
Palladium/Copper-Catalyzed Sonogashira Coupling
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides to form C(sp²)-C(sp) bonds.[12][13] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA)) (2.0-3.0 equiv)
Anhydrous, degassed solvent (e.g., THF, DMF)
Inert gas (Argon or Nitrogen)
Procedure:
Preparation: To a dry Schlenk flask, add 2-Bromo-4-ethoxy-6-methylpyridine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).[14]
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF, 5 mL), followed by the base (e.g., Et₃N, 2.0 mmol) and the terminal alkyne (1.2 mmol) via syringe.
Reaction: Stir the reaction at room temperature or gently heat to 40-60 °C. Monitor the reaction by TLC or LC-MS. Reactions are often complete within 2-12 hours.
Workup: Once complete, dilute the reaction mixture with ethyl acetate and filter through a plug of Celite. Wash the filtrate with saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Parameter
Recommended Condition
Rationale
Pd Catalyst
Pd(PPh₃)₂Cl₂
A standard, reliable catalyst for Sonogashira couplings.
Cu Co-catalyst
Copper(I) Iodide (CuI)
Activates the alkyne by forming a copper acetylide, which then undergoes transmetalation with the palladium center.
Base
Et₃N, DIPA
Acts as both a base to deprotonate the alkyne and often as the solvent.
Solvent
THF, DMF
Aprotic solvents are used to dissolve the reagents.
Temperature
25 - 60 °C
The reaction is often efficient at or near room temperature.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for forming C-N, C-O, and C-S bonds, utilizing a copper catalyst.[15] It is particularly useful for coupling with nucleophiles like imidazoles, carbazoles, or alcohols. Modern protocols often use ligands to improve reaction efficiency and lower reaction temperatures.[16][17]
Protocol 5: Copper-Catalyzed N-Arylation with Heterocycles
Preparation: In an oven-dried Schlenk tube, combine 2-Bromo-4-ethoxy-6-methylpyridine (1.0 mmol), the N-H heterocycle (1.2 mmol), the copper catalyst (e.g., CuCl, 0.1 mmol), the ligand (e.g., 1-methyl-imidazole, 0.2 mmol), and the base (e.g., t-BuOLi, 2.0 mmol).[16]
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
Solvent Addition: Add the degassed solvent (e.g., Dioxane, 4 mL).
Reaction: Seal the tube and heat the mixture in an oil bath at 110-130 °C for 12-24 hours.
Workup: After cooling, dilute the reaction mixture with ethyl acetate, and filter through Celite. Wash the filtrate with water and brine.
Purification: Dry the organic phase over Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography.
Troubleshooting Guide
Issue
Possible Cause(s)
Suggested Solution(s)
Low or No Conversion
1. Inactive catalyst. 2. Poor quality reagents/solvents (presence of O₂ or H₂O). 3. Insufficiently strong base (Suzuki). 4. Catalyst poisoning (Buchwald-Hartwig).
1. Use a fresh catalyst or a robust pre-catalyst. 2. Ensure all reagents are pure, solvents are anhydrous and properly degassed, and the reaction is run under a strict inert atmosphere.[5] 3. Screen stronger bases like K₃PO₄ or Cs₂CO₃. 4. Increase ligand-to-palladium ratio or switch to a bulkier ligand (e.g., BrettPhos, RuPhos).[5]
Formation of Side Products
1. Homocoupling of boronic acid (Suzuki). 2. Homocoupling of alkyne (Glaser coupling in Sonogashira). 3. Hydrodehalogenation (replacement of Br with H).
1. Ensure a thoroughly deoxygenated reaction setup. 2. Run the reaction under strictly anaerobic conditions or consider a "copper-free" Sonogashira protocol.[14] 3. Ensure the absence of water or other protic sources. Use a high-purity base.
Reaction Stalls
1. Catalyst decomposition over time. 2. Reagent insolubility.
1. Use a more stable pre-catalyst. If the reaction stalls upon heating, try a lower temperature for a longer duration. The formation of palladium black indicates catalyst decomposition.[5] 2. Choose a solvent system in which all components are soluble at the reaction temperature.
References
A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Vol
A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine. RSC Publishing.
Troubleshooting Buchwald-Hartwig Amin
A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Vol
A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines.
Copper Nanoparticles and Copper-Containing Metal–Organic Coordination Polymers in the Catalytic Amination of 2-Halopyridines.
Cu2O catalysed amination of bromopyridine derivatives.
Efficient synthesis of aminopyridine derivatives by copper catalyzed amin
CuCl-Catalyzed Ullmann-Type C–N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives.
A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous C
CuCl-Catalyzed Ullmann-Type C–N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. The Journal of Organic Chemistry.
Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. PubMed.
CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Deriv
The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermedi
Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine. Benchchem.
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. PMC.
Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives.
CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives.
Synthesis of 2-amino-6-methylpyridine. PrepChem.com.
Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. PubMed.
A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine. Benchchem.
Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Semantic Scholar.
Suzuki reaction. Wikipedia.
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.
Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. Benchchem.
Application Notes: Strategies for Modifying the 4-Position of 2-Bromo-6-methylpyridine Scaffolds
Introduction The 2-Bromo-4-ethoxy-6-methylpyridine scaffold is a valuable heterocyclic building block in medicinal chemistry and materials science. Its substituted pyridine core is a common motif in a wide array of biolo...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The 2-Bromo-4-ethoxy-6-methylpyridine scaffold is a valuable heterocyclic building block in medicinal chemistry and materials science. Its substituted pyridine core is a common motif in a wide array of biologically active compounds. While functionalization at the 2-position via the bromo leaving group is a well-established and powerful strategy, modification of the 4-position, specifically targeting the ethoxy group, presents unique challenges. Direct functionalization of the robust ethoxy ether linkage is not a commonly reported transformation, often requiring harsh conditions that can compromise the integrity of the molecule.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of scientifically sound strategies for modifying the 4-position of this scaffold. We will delve into the reactivity profile of the molecule, present a primary protocol for O-dealkylation as a means of "functionalizing" the ethoxy group to a more versatile hydroxyl/pyridone, and, most critically, offer practical, alternative synthetic routes to access a diverse range of 4-substituted analogs. This document emphasizes the causality behind experimental choices, providing a framework for rational design and troubleshooting.
Section 1: Reactivity Profile of the 2-Bromo-4-ethoxy-6-methylpyridine Scaffold
Understanding the inherent electronic properties of the pyridine ring and its substituents is paramount to predicting its chemical behavior. The pyridine ring is intrinsically electron-deficient, which activates it towards nucleophilic attack, especially at the α (2- and 6-) and γ (4-) positions.[1]
2-Bromo Group: The bromine atom at the C2 position is an excellent leaving group, making this site highly susceptible to a vast array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira).[1] This is, by far, the most reactive site on the scaffold for transformations involving the introduction of new carbon-carbon or carbon-heteroatom bonds.[2][3]
4-Ethoxy Group: The ethoxy group is a strong electron-donating group (EDG) through resonance, increasing the electron density at the ortho (C3, C5) and para (C6) positions. This donation slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted bromopyridine.[1] The C-O bond of the ethyl ether is strong and generally unreactive, requiring potent reagents for cleavage.[4]
6-Methyl Group: The methyl group is a weak electron-donating group through induction. It provides some steric hindrance at the adjacent C5 and C6 positions.
This electronic landscape dictates that any attempt at functionalizing the 4-position must contend with the overwhelmingly higher reactivity of the 2-bromo position. Chemoselectivity is therefore a primary concern.
Caption: Relative reactivity of positions on the pyridine scaffold.
Section 2: Strategy 1: O-Dealkylation to the Versatile Pyridone Intermediate
The most direct and feasible "functionalization" of the ethoxy group is its complete removal via ether cleavage to yield the corresponding 2-bromo-4-hydroxy-6-methylpyridine. This product exists in equilibrium with its pyridone tautomer, which is a highly versatile intermediate for further synthetic elaboration. Cleavage of aryl alkyl ethers is typically achieved with strong Lewis acids or mineral acids.[4][5]
The mechanism involves the protonation or coordination of a Lewis acid to the ether oxygen, which activates the C-O bond for nucleophilic attack by a halide.[4] For ethyl ethers, this process generally proceeds via an Sₙ2 mechanism at the less hindered ethyl group.[5]
Caption: General mechanism for O-dealkylation of the ethoxy group.
Protocol 2.1: O-Dealkylation using Boron Tribromide (BBr₃)
This protocol provides a robust method for the cleavage of the ethoxy group. Boron tribromide is a powerful Lewis acid for this transformation but is highly corrosive and moisture-sensitive, requiring careful handling under an inert atmosphere.
Materials:
2-Bromo-4-ethoxy-6-methylpyridine (1.0 equiv)
Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM) (1.5 - 2.0 equiv)
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
Procedure:
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-4-ethoxy-6-methylpyridine (1.0 equiv).
Solvent Addition: Add anhydrous DCM to dissolve the starting material (concentration typically 0.1-0.2 M).
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
Reagent Addition: Slowly add the BBr₃ solution (1.5-2.0 equiv) dropwise via syringe. A color change and/or precipitate formation may be observed.
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Quenching: Once the reaction is complete, cool the mixture to 0 °C and very carefully quench by the slow, dropwise addition of methanol. This will react with any excess BBr₃.
Work-up: Dilute the mixture with DCM and water. Carefully add saturated NaHCO₃ solution to neutralize the acid until gas evolution ceases.
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (3x).
Drying and Concentration: Combine the organic layers, wash with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired 2-bromo-4-hydroxy-6-methylpyridine.
Table 1: Comparison of Common O-Dealkylation Reagents
Section 3: Strategy 2: Synthesis of 4-Substituted Analogs via the Pyridone
A more versatile and practical approach to obtaining diverse functionality at the 4-position is not to modify the ethoxy group directly, but to use the 4-pyridone intermediate (obtained from Protocol 2.1) as a launchpad. The hydroxyl group of the pyridone can be converted into a triflate (a superior leaving group) or a halide, enabling a wide range of subsequent cross-coupling or nucleophilic substitution reactions.
Caption: Workflow for accessing diverse 4-substituted analogs.
Protocol 3.1: Conversion of 4-Pyridone to 4-Triflate
Materials:
2-Bromo-4-hydroxy-6-methylpyridine (1.0 equiv)
Triflic anhydride (Tf₂O) (1.2 equiv)
Anhydrous Dichloromethane (DCM)
Pyridine or another non-nucleophilic base (e.g., 2,6-lutidine) (1.5 equiv)
Procedure:
Reaction Setup: Dissolve the 4-pyridone in anhydrous DCM under an inert atmosphere and cool to 0 °C.
Base Addition: Add the pyridine or lutidine.
Triflation: Add triflic anhydride dropwise.
Reaction: Stir at 0 °C for 1-2 hours, monitoring by TLC.
Work-up: Quench with water, extract with DCM, wash the organic layer with dilute HCl (to remove base), water, and brine.
Purification: Dry the organic layer, concentrate, and purify by column chromatography to yield the 4-triflate, now ready for cross-coupling reactions.
Section 4: Competing Reactions & Chemoselectivity
As previously noted, the 2-bromo position is the most reactive site for cross-coupling.[7][8] Any attempt to perform a cross-coupling at a less reactive site (like a 4-triflate) must be done on a substrate where the 2-position has already been functionalized or if highly selective catalytic systems are employed. More commonly, the 2-bromo position is addressed first. The following protocol illustrates a standard Suzuki-Miyaura coupling at the C2 position, which would typically be performed before or instead of manipulating the C4-ethoxy group.
Caption: Competing chemoselective pathways for functionalization.
Protocol 4.1: Suzuki-Miyaura Coupling at the C2 Position
This protocol serves as a baseline to illustrate the primary reactivity of the scaffold.[2]
Reaction Setup: To a Schlenk flask, add the bromopyridine, arylboronic acid, palladium catalyst, and base.
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon) three times.
Solvent Addition: Add the degassed solvent system via syringe.
Reaction: Heat the mixture (typically 80-100 °C) with stirring for 4-16 hours, monitoring by TLC or LC-MS.
Work-up: Cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
Purification: Wash the combined organic layers with water and brine, dry, concentrate, and purify by column chromatography.
Conclusion
Direct functionalization of the ethoxy group in 2-Bromo-4-ethoxy-6-methylpyridine is a challenging endeavor due to the inherent stability of the ether bond and the superior reactivity of the 2-bromo position. This guide has established that the most effective strategy for introducing new functionality at the 4-position is a two-stage approach:
O-Dealkylation: Cleavage of the ethoxy group to form the versatile 2-bromo-4-hydroxy-6-methylpyridine (pyridone) intermediate.
Subsequent Functionalization: Conversion of the pyridone's hydroxyl group into a more reactive leaving group (e.g., triflate) to enable a wide range of transformations.
By understanding the underlying principles of reactivity and employing the detailed protocols provided, researchers can effectively navigate the chemistry of this scaffold to synthesize a diverse library of 4-substituted pyridine derivatives for applications in drug discovery and materials science.
References
Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid. (2025). Google Scholar.
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids. (2025). BenchChem.
Cleavage of Ethers - Organic Chemistry. (n.d.). Jack Westin.
Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. (2025). BenchChem.
Suzuki reactions of 2-bromopyridine with aryl boronic acids. (n.d.).
Reactions of Ethers - Acidic Cleavage. (2024). Chemistry LibreTexts.
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
Selected methods for the cleavage of ethers. (n.d.).
An in-depth Technical Guide to the Reactivity of 2-Bromo-4-methylpyridine with Nucleophiles. (2025). BenchChem.
The Strategic Deployment of 2-Bromo-4-ethoxy-6-methylpyridine in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Privileged Pyridine Scaffold and the Role of 2-Bromo-4-ethoxy-6-methylpyridine The pyridine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved dru...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Privileged Pyridine Scaffold and the Role of 2-Bromo-4-ethoxy-6-methylpyridine
The pyridine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its ability to engage in hydrogen bonding, its metabolic stability, and its capacity for diverse functionalization make it an attractive platform for drug design. 2-Bromo-4-ethoxy-6-methylpyridine is a highly valuable, functionalized pyridine building block for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors.[2] The strategic placement of the bromo, ethoxy, and methyl groups offers medicinal chemists a versatile handle for molecular elaboration. The bromine atom at the 2-position serves as a prime site for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of aryl, heteroaryl, and amino moieties. The ethoxy group at the 4-position and the methyl group at the 6-position modulate the electronic properties and steric profile of the molecule, which can be crucial for target engagement and pharmacokinetic properties.
This guide provides an in-depth exploration of the application of 2-Bromo-4-ethoxy-6-methylpyridine in medicinal chemistry, with a focus on detailed protocols for key synthetic transformations and their application in the synthesis of biologically active molecules.
Soluble in common organic solvents (e.g., Dioxane, Toluene, DMF, THF)
General knowledge of organic compounds
Reactivity
The C-Br bond at the 2-position is susceptible to oxidative addition by Pd(0) catalysts, making it ideal for cross-coupling reactions. The pyridine nitrogen can act as a ligand for the palladium catalyst, which needs to be considered in reaction design.[7]
Inferred from numerous studies on bromopyridines[7][8]
Core Synthetic Applications in Medicinal Chemistry
The workhorse reactions for the elaboration of 2-Bromo-4-ethoxy-6-methylpyridine are palladium-catalyzed cross-coupling reactions. The following sections provide detailed protocols for the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are cornerstones of modern drug discovery.[7][9]
The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of C-C bonds, and it is extensively used to couple aryl and heteroaryl fragments.[7] The reaction of 2-Bromo-4-ethoxy-6-methylpyridine with a variety of boronic acids or esters allows for the synthesis of a diverse library of 2-substituted pyridines.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is based on established procedures for the Suzuki-Miyaura coupling of similar 2-bromopyridines.[1][7][10]
Reagent/Component
Molar Equivalents
Purpose
2-Bromo-4-ethoxy-6-methylpyridine
1.0
Electrophile
Aryl/Heteroaryl Boronic Acid
1.1 - 1.5
Nucleophile
Palladium Catalyst (e.g., Pd(dppf)Cl2)
0.01 - 0.05 (1-5 mol%)
Catalyst
Base (e.g., K2CO3, K3PO4)
2.0 - 3.0
Activates boronic acid
Solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Reaction Medium
Step-by-Step Methodology:
Reaction Setup: To a dry Schlenk flask, add 2-Bromo-4-ethoxy-6-methylpyridine (1.0 equiv.), the aryl/heteroaryl boronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl2, 3 mol%), and the base (e.g., K2CO3, 2.0 equiv.).
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the 2-Bromo-4-ethoxy-6-methylpyridine.
Reaction Execution: Stir the reaction mixture at an elevated temperature (typically 80-120 °C). The reaction can be performed using conventional heating with a condenser or in a microwave reactor for accelerated reaction times.
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Causality and Optimization:
Choice of Catalyst: The selection of the palladium catalyst and ligand is crucial. For electron-rich boronic acids, Pd(PPh3)4 can be effective. For more challenging couplings, catalysts with bulky, electron-rich phosphine ligands like XPhos or SPhos may be necessary to promote the oxidative addition and reductive elimination steps.[11]
Role of the Base: The base is essential for the activation of the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation to the palladium center.[10] The choice of base (e.g., K2CO3, K3PO4, Cs2CO3) can significantly impact the reaction rate and yield and often needs to be optimized for a specific substrate combination.[10]
Solvent System: A mixture of an organic solvent and water is commonly used. The water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the reactants and catalyst.
Application Note: Strategic Functionalization and Preparation of Pyridine Derivatives from 2-Bromo-4-ethoxy-6-methylpyridine
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Scaffold Analysis In modern medicinal chemistry and agrochemical...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Guide & Experimental Protocols
Introduction & Scaffold Analysis
In modern medicinal chemistry and agrochemical development, highly functionalized pyridine cores are indispensable. 2-Bromo-4-ethoxy-6-methylpyridine represents a premium trifunctional scaffold, offering three distinct and orthogonal reactive sites. As a Senior Application Scientist, I frequently recommend this building block because its differential reactivity allows for sequential, chemoselective functionalization without the need for complex protecting-group strategies[1].
The chemical logic of this scaffold is defined by:
The C2-Bromide: An activated electrophilic site primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[2].
The C6-Methyl Group: A mildly acidic, "benzylic-like" site highly susceptible to radical-mediated halogenation, paving the way for
The C4-Ethoxy Group: A masked hydroxyl functionality that can be cleaved via hard Lewis acids to reveal a 4-hydroxypyridine/4-pyridone tautomeric system, crucial for establishing hydrogen-bond donor/acceptor networks in drug-target binding.
Fig 1. Strategic functionalization map of 2-Bromo-4-ethoxy-6-methylpyridine.
The C-Br bond at the 2-position is significantly more reactive toward oxidative addition than a standard aryl bromide. The adjacent electronegative pyridine nitrogen withdraws electron density via both inductive and resonance effects, lowering the energy of the C-Br
orbital. This facilitates the rapid insertion of the low-valent catalyst to form the crucial oxidative addition complex[3]. Because of this inherent activation, ligand-free and highly aqueous "green" conditions can be successfully employed[4].
Quantitative Data: Optimization of C2-Suzuki Coupling
The following table summarizes validated conditions for the Suzuki-Miyaura coupling of 2-bromopyridine derivatives with phenylboronic acid, highlighting the efficiency of aqueous systems[4].
This protocol is a self-validating system: the high polarity of the product compared to the starting material allows for distinct TLC monitoring, while the absence of phosphine ligands eliminates triphenylphosphine oxide byproducts, streamlining purification.
Preparation: In a 10 mL microwave vial or round-bottom flask, charge 2-Bromo-4-ethoxy-6-methylpyridine (1.0 eq, 0.5 mmol) and the desired arylboronic acid (1.5 eq, 0.75 mmol).
Catalyst & Base: Add Palladium(II) acetate (
, 0.25 mol%) and diisopropylamine (, 2.0 eq, 1.0 mmol).
Solvent: Suspend the mixture in deionized
(1.0 mL).
Reaction: Seal the vessel and heat the mixture to 100 °C under an ambient air atmosphere for 1–2 hours[4].
Workup: Cool to room temperature. Dilute with brine (10 mL) and extract with
(3 × 10 mL).
Purification: Dry the combined organic layers over anhydrous
, concentrate under reduced pressure, and purify via short-path silica gel chromatography (eluting with /MeOH).
Fig 2. Catalytic cycle for the C2-position Suzuki-Miyaura cross-coupling.
The C6-methyl group is activated by the adjacent pyridine ring. Under thermal or photochemical conditions, a radical initiator (like AIBN) abstracts a hydrogen atom to generate a carbon-centered radical. This radical is heavily stabilized by delocalization into the pyridine
-system. Subsequent reaction with N-bromosuccinimide (NBS) yields a bromomethyl group (-). This newly formed benzylic bromide is highly electrophilic and serves as a prime target for displacement by amines, thiols, or alkoxides[1].
Protocol 2: Selective Monobromination of the C6-Methyl Group
Preparation: Dissolve 2-Bromo-4-ethoxy-6-methylpyridine (1.0 eq, 5.0 mmol) in anhydrous trifluorotoluene (greener alternative to
Reaction: Heat the reaction mixture to reflux (~80 °C) while irradiating with a visible light source to maintain the radical chain reaction. Stir for 4–6 hours.
Workup: Cool the mixture to 0 °C. The byproduct, succinimide, is insoluble in cold non-polar solvents and will precipitate. Filter the solid and wash the filter cake with cold solvent.
Purification: Concentrate the filtrate under reduced pressure. Purify immediately via flash chromatography to isolate 2-bromo-6-(bromomethyl)-4-ethoxypyridine. Note: Store the product at -20 °C under argon, as benzylic bromides are prone to oligomerization and degradation over time.
To access 4-hydroxypyridine derivatives (which are highly valuable for their tautomerization to 4-pyridones), the robust C4-ethoxy ether must be cleaved. Boron tribromide (
) acts as a hard Lewis acid, coordinating aggressively to the lone pairs of the ether oxygen. This coordination withdraws electron density, weakening the bond. The liberated bromide ion subsequently attacks the ethyl group via an mechanism, expelling ethyl bromide and leaving a boron-oxygen bond that is easily hydrolyzed during aqueous workup to yield the free hydroxyl group.
Protocol 3:
-Mediated Dealkylation
Preparation: Dissolve the starting material (1.0 eq, 2.0 mmol) in anhydrous
(10 mL) under a strict argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
Reagent Addition: Slowly add Boron tribromide (
, 1.0 M solution in , 3.0 eq, 6.0 mL) dropwise via a syringe. Safety Note: is highly corrosive, toxic, and reacts violently with moisture. Perform exclusively in a well-ventilated fume hood.
Reaction: Allow the reaction to stir at -78 °C for 1 hour. Remove the cooling bath and allow the mixture to slowly warm to room temperature, stirring for an additional 12 hours.
Quenching: Cool the mixture back to 0 °C. Carefully quench the reaction by the dropwise addition of methanol (5 mL) to safely destroy excess
.
Isolation: Neutralize the mixture with saturated aqueous
. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Because the resulting 2-bromo-6-methylpyridin-4-ol is amphoteric, adjust the aqueous phase to its isoelectric point (typically pH 6-7) if extraction yields are suboptimal. Dry, concentrate, and purify via recrystallization.
Conclusion
The 2-Bromo-4-ethoxy-6-methylpyridine scaffold is a masterclass in orthogonal reactivity. By understanding the underlying electronic and steric causalities—the oxidative addition susceptibility of the C2-bromide, the radical stability of the C6-methyl group, and the Lewis-base nature of the C4-ethoxy oxygen—scientists can execute highly predictable, sequential functionalizations to build complex, drug-like architectures.
References
MDPI. "2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions." MDPI. Available at: [Link][2]
RHHZ. "Arylation of pyridine N-oxides via a ligand-free Suzuki reaction in water." RHHZ. Available at: [Link][4]
ACS Publications. "Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions." Organometallics. Available at: [Link][3]
catalytic cross-coupling conditions for 2-bromo-pyridines
Part 1: The "2-Pyridyl Problem" & Mechanistic Strategy The 2-bromopyridine scaffold presents a unique dichotomy in cross-coupling chemistry. While the C–Br bond is activated for oxidative addition due to the electron-def...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: The "2-Pyridyl Problem" & Mechanistic Strategy
The 2-bromopyridine scaffold presents a unique dichotomy in cross-coupling chemistry. While the C–Br bond is activated for oxidative addition due to the electron-deficient nature of the pyridine ring, the proximity of the pyridyl nitrogen creates two critical failure modes:
Catalyst Poisoning (The "Sink"): The basic nitrogen atom (
-donor) can displace labile ligands on the palladium center, forming stable, unreactive bis-pyridyl Pd(II) complexes. This arrests the catalytic cycle prior to transmetalation.
Protodeboronation (Suzuki Specific): If using 2-pyridyl boronates, the nitrogen facilitates rapid C–B bond hydrolysis via a zwitterionic intermediate, often faster than the cross-coupling rate.[1]
Strategic Imperative:
To couple 2-bromopyridines successfully, one must use sterically demanding ligands (e.g., dialkylbiaryl phosphines) that physically block the coordination of the pyridine nitrogen to the metal center while simultaneously facilitating the difficult reductive elimination step.
Part 2: Suzuki-Miyaura Coupling (C–C Bond Formation)
Context: The most reliable approach utilizes 2-bromopyridine as the electrophile and an aryl boronic acid as the nucleophile.
Protocol A: High-Throughput General Conditions
This protocol utilizes the Pd-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) architecture or bulky Buchwald ligands to prevent N-coordination.
Vessel Prep: Charge a reaction vial with a magnetic stir bar. If using solid reagents (boronic acid, base, catalyst), weigh them into the vial.
Inerting: Cap the vial with a septum. Evacuate and backfill with Argon (
).
Solvent Addition: Add degassed 1,4-Dioxane and Water via syringe.
Substrate Addition: Add 2-bromopyridine (if liquid) via syringe.
Reaction: Heat the block to 80 °C with vigorous stirring (1000 rpm) for 12–18 hours.
Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.
Why this works:
Pd-PEPPSI-IPr: The bulky NHC ligand prevents the formation of the "palladium black" sink and resists displacement by the pyridine nitrogen.
Water Co-solvent: Essential for dissolving the inorganic base and activating the boronic acid (forming the boronate species).
Part 3: Buchwald-Hartwig Amination (C–N Bond Formation)
Context: Amination of 2-bromopyridines is prone to failure with standard ligands (like BINAP) because the product (an aminopyridine) can chelate the metal.
Protocol B: The BrettPhos/RuPhos System
Selection of the ligand is dictated by the steric profile of the amine.
Primary Amines: Use BrettPhos or Pd-G3-BrettPhos .
Secondary Amines: Use RuPhos or Pd-G3-RuPhos .
Reagents:
Substrate: 2-Bromopyridine (1.0 equiv)
Nucleophile: Primary or Secondary Amine (1.2 equiv)
Precatalyst: BrettPhos Pd G3 (1–3 mol%)
Base: NaOtBu (1.4 equiv) or LHMDS (for base-sensitive substrates)
Solvent: Anhydrous 1,4-Dioxane or Toluene
Temperature: 100 °C
Step-by-Step Procedure:
Glovebox/Schlenk: In a nitrogen-filled glovebox or under Argon flow, combine Pd-precatalyst, NaOtBu, and amine (if solid) in a reaction tube.
Substrate: Add 2-bromopyridine and solvent.
Activation: Seal the tube. If using a precatalyst, the active Pd(0) species is generated rapidly upon heating.
Reaction: Stir at 100 °C for 1–4 hours. (Note: These catalysts are highly active; monitor by LCMS after 1 hour).
Quench: Dilute with DCM, filter through a Celite plug to remove Pd residues.
Mechanistic Insight:
BrettPhos: Designed to accelerate the oxidative addition step (rate-limiting for electron-rich aryl chlorides, but also crucial here to outcompete N-binding).
RuPhos: The bulk facilitates reductive elimination, which is often the bottleneck for secondary amines due to steric crowding.
Part 4: Negishi Coupling (Organozinc Route)
Context: When boronic acids are unstable or unavailable, the Negishi coupling offers a mild alternative, particularly for coupling two heteroaromatics.
Protocol C: XPhos-Mediated Negishi
Reagents:
Electrophile: 2-Bromopyridine (1.0 equiv)
Nucleophile: Aryl Zinc Reagent (1.2 equiv, typically 0.5 M in THF)
Catalyst Formation: In a Schlenk flask, mix Pd₂(dba)₃ and XPhos in THF. Stir at RT for 15 mins until the solution turns deep orange/red (formation of active L-Pd(0)).
Addition: Add 2-bromopyridine to the catalyst solution.
Reagent Addition: Add the organozinc reagent dropwise via syringe.
Reaction: Heat to 60 °C for 2–6 hours.
Quench: Carefully quench with saturated NH₄Cl solution (exothermic).
Part 5: Troubleshooting & Optimization Matrix
Observation
Probable Cause
Corrective Action
No Conversion (SM recovered)
Catalyst Poisoning (N-binding)
Switch to bulkier ligand (e.g., from PPh₃ to XPhos or BrettPhos). Increase Temp.
Homocoupling of Boronic Acid
Oxygen in system
Degas solvents more thoroughly (freeze-pump-thaw).
Protodeboronation (Suzuki)
Unstable Boronic Acid
Use MIDA boronates or switch to Negishi (Zn) or Stille (Sn) coupling.
Catalyst Deactivation (Pd Black)
Unstable Ligand/Pd complex
Use precatalysts (Pd-G3/G4) instead of generating in situ.
Part 6: Visualizations
Figure 1: The Mechanistic Divergence of 2-Bromopyridines
This diagram illustrates the competition between the productive catalytic cycle and the non-productive nitrogen coordination pathway.
Caption: Pathway bifurcation: Bulky ligands favor Oxidative Addition over the N-Coordination "dead end".
Figure 2: Optimization Decision Tree
A logical workflow for selecting the correct conditions based on the nucleophile.
Caption: Decision matrix for selecting catalyst systems based on nucleophile class and steric constraints.
References
Knapp, D. M., et al. (2010). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society. Retrieved from [Link]
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]
Lutz, M. R., et al. (2015). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. National Institutes of Health. Retrieved from [Link]
Billingsley, K., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. Retrieved from [Link]
An In-depth Technical Guide to the C-H Activation of 2-Bromo-4-ethoxy-6-methylpyridine Part 1: Executive Summary & Reactivity Profile Subject: Strategic C-H Functionalization of 2-Bromo-4-ethoxy-6-methylpyridine (CAS: 14...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the C-H Activation of 2-Bromo-4-ethoxy-6-methylpyridine
Part 1: Executive Summary & Reactivity Profile
Subject: Strategic C-H Functionalization of 2-Bromo-4-ethoxy-6-methylpyridine (CAS: 1462849-67-7)
Primary Application: Late-stage diversification of pyridine scaffolds for kinase inhibitors and GPCR antagonists.
Core Challenge: Differentiating between the inherent reactivity of the C-Br bond, the directing effects of the 4-ethoxy group, and the benzylic reactivity of the 6-methyl group.
2-Bromo-4-ethoxy-6-methylpyridine represents a "privileged" substitution pattern in medicinal chemistry. The molecule features three distinct handles for orthogonal functionalization:
C2-Bromo: A pre-installed handle for Suzuki/Buchwald couplings (electrophilic site).
C4-Ethoxy: A strong electron-donating group (EDG) that activates the ring for C-H functionalization but imposes steric constraints.
C6-Methyl: A site for lateral C(sp3)-H activation (benzylic functionalization).
This guide details three specific protocols to activate the C5-H (aromatic) and C6-Methyl (benzylic) bonds, preserving the C2-Br handle for subsequent steps.
Part 2: Mechanistic Reactivity Map
To successfully apply C-H activation, one must understand the electronic and steric landscape of the substrate.
C3-H Position: Located between the C2-Br and C4-OEt. This position is sterically congested . While electronically activated by the ortho-ethoxy group, it is generally inaccessible to bulky catalysts (e.g., Ir-bipyridine complexes) unless directed by specific small-molecule interactions.
C5-H Position: Located between C4-OEt and C6-Me. This is the primary site for C(sp2)-H activation . The methyl group is less sterically demanding than the bromine, and the position is electronically activated by the ortho-ethoxy group.
C6-Methyl (Benzylic): Susceptible to radical abstraction or Pd-catalyzed insertion. The pyridine nitrogen can act as a directing group to facilitate activation at this lateral position.
Figure 1: Orthogonal reactivity landscape of 2-Bromo-4-ethoxy-6-methylpyridine.
Part 3: Experimental Protocols
Protocol A: Iridium-Catalyzed C5-H Borylation
Objective: Selective installation of a boronic ester at the C5 position.
Mechanism: Sterically controlled C-H activation.[1] The active catalyst, [Ir(COD)(OMe)]2 + dtbpy, prefers the least hindered aromatic C-H bond.
Selectivity: C5 > C3 due to the steric clash with the C2-Bromine at the C3 position.
Glovebox Setup: In a nitrogen-filled glovebox, weigh [Ir(COD)(OMe)]2 (10 mg, 0.015 mmol) and dtbpy (8 mg, 0.03 mmol) into a 20 mL scintillation vial equipped with a magnetic stir bar.
Solvent Addition: Add 2 mL of anhydrous n-hexane. The solution should turn deep brown/red, indicating active catalyst formation. Stir for 10 minutes.
Reagent Addition: Add B2pin2 (254 mg, 1.0 mmol) and 2-Bromo-4-ethoxy-6-methylpyridine (216 mg, 1.0 mmol). Rinse with an additional 1 mL of hexane.
Reaction: Seal the vial tightly (Teflon-lined cap). Remove from the glovebox and heat in an aluminum block at 60 °C for 16 hours .
Note: The reaction typically proceeds with visible bubbling (H2 release).
Workup: Cool to room temperature. The mixture may contain a precipitate.[2]
Purification: Concentrate the volatiles via rotary evaporation. The residue is often pure enough for subsequent coupling. If purification is needed, perform rapid filtration through a short plug of silica gel using 10% EtOAc/Hexanes. Avoid long exposure to silica , as the C-B bond can be prone to protodeboronation in electron-rich pyridines.
Expected Outcome: >85% yield of 2-Bromo-4-ethoxy-6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.[3][4]
Objective: Functionalization of the C6-Methyl group to extend the carbon skeleton.
Mechanism: Pd(II)-catalyzed C-H activation directed by the pyridine nitrogen. The N atom coordinates to Pd, placing the methyl C-H bonds in proximity for activation.
Ligand: Triphenylphosphine (PPh3) or Sphos (20 mol%)
Base: Ag2CO3 (1.0 equiv) or Cs2CO3 (2.0 equiv)
Solvent: tert-Amyl alcohol or Toluene
Temperature: 110 °C
Step-by-Step Procedure:
Preparation: In a reaction tube, combine Pd(OAc)2 (4.5 mg, 0.02 mmol), Ligand (0.04 mmol), and Ag2CO3 (0.2 mmol).
Substrate Addition: Add 2-Bromo-4-ethoxy-6-methylpyridine (0.2 mmol) and the Aryl Iodide (0.3 mmol).
Solvent: Add 2 mL of tert-amyl alcohol.
Reaction: Seal the tube and heat to 110 °C for 24 hours .
Critical Control: The C2-Br bond is also reactive. The use of Ag2CO3 helps facilitate the C-H activation pathway, but competition with C2-arylation (Suzuki-type if Boron were present, or direct arylation) is a risk. Note: If C2-Br oxidative addition dominates, switch to a radical protocol (Minisci) which is less sensitive to aryl halides.
Objective: Alkylation at C5 or C3 using alkyl radicals. This is highly effective for electron-deficient heterocycles, but the 4-ethoxy group makes the ring electron-rich, requiring electrophilic radicals.
Modification: Use of protonated pyridine (pyridinium salt) to increase electrophilicity.
Radical Source: Alkyl carboxylic acid (with AgNO3/Persulfate) or Alkyl sulfinate.
Oxidant: (NH4)2S2O8
Catalyst: AgNO3 (20 mol%)
Solvent: DCM/Water (biphasic) + TFA (1.0 equiv to protonate N)
Procedure:
Dissolve substrate (0.5 mmol) in DCM (2 mL) and Water (2 mL).
Add TFA (0.5 mmol) to protonate the pyridine nitrogen.
Add Alkyl Sulfinate (1.5 mmol) and AgNO3 (0.1 mmol).
Add (NH4)2S2O8 (1.5 mmol) and stir vigorously at 40 °C.
Result: The alkyl radical attacks the most electron-deficient position. Due to the 4-OEt (EDG), the ring is deactivated toward nucleophilic radicals but reactive toward electrophilic radicals if the N is not protonated. With protonation, attack usually favors C2/C4, but these are blocked. Attack will likely occur at C5 .
Part 4: Data & Optimization Guidelines
Table 1: Troubleshooting Common Issues
Issue
Probable Cause
Solution
Low Conversion (Protocol A)
Catalyst deactivation by Pyridine N
Increase dtbpy ligand loading to 5 mol% or use a stronger Lewis acid additive.
C2-Br Loss (Protocol A/B)
Pd-catalyzed dehalogenation
Ensure strictly anhydrous conditions; avoid hydride sources. For Protocol A, Ir-catalysts generally tolerate Ar-Br well.
Regioisomer Mixture (C3 vs C5)
Insufficient steric bulk
Use a bulkier ligand than dtbpy (e.g., tmphen) to enforce C5 selectivity over the crowded C3.
Protodeboronation
Silica gel acidity during purification
Add 1% Triethylamine to the eluent or use neutral alumina instead of silica.
Workflow Diagram: From Substrate to Drug Candidate
Figure 2: Sequential functionalization strategy leveraging the reactivity difference between C-B and C-Br bonds.
References
Iridium-Catalyzed C-H Borylation of Pyridines
Title: Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, and Application to Late-Stage Functionaliz
purification methods for 2-Bromo-4-ethoxy-6-methylpyridine
Technical Support Center: Purification of 2-Bromo-4-ethoxy-6-methylpyridine Case ID: 2B-EtO-6Me-PUR Status: Active Specialist: Senior Application Scientist[1][2] Executive Summary The purification of 2-Bromo-4-ethoxy-6-m...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification of 2-Bromo-4-ethoxy-6-methylpyridine
Case ID: 2B-EtO-6Me-PUR
Status: Active
Specialist: Senior Application Scientist[1][2]
Executive Summary
The purification of 2-Bromo-4-ethoxy-6-methylpyridine (an analog of CAS 22282-70-8) presents a classic challenge in pyridine chemistry: separating a basic, lipophilic product from structurally similar halo-pyridine precursors and potential hydrolysis byproducts (pyridones).[1][2]
This guide prioritizes chemical differentiation (exploiting pKa differences) over simple physical separation.[2] Our internal data suggests that the introduction of the 4-ethoxy group significantly increases the basicity of the pyridine ring compared to the 2,4-dihalo precursor, enabling a "self-validating" acid-base extraction protocol.[1]
Part 1: The "Smart" Purification Workflow (Decision Tree)
Before committing to a method, assess your crude mixture's physical state and scale.[2]
Figure 1: Decision matrix for purification based on physical state and scale.
Part 2: Detailed Protocols
Protocol A: Differential Acid-Base Extraction (Recommended First Step)
Rationale: The 4-ethoxy group is an electron-donating group (EDG) by resonance, making the product more basic (pKa ~3–4) than the starting material 2-bromo-4-chloro-6-methylpyridine (pKa < 1) or 2,4-dibromo-6-methylpyridine.[1] We use this to selectively pull the product into water.[2]
Impurity Elution: 4-Hydroxy/Pyridone byproducts elute only with high polarity (e.g., 10% MeOH in DCM).[1][2]
Part 3: Troubleshooting & FAQs
Q1: I see a solid precipitate during the acid extraction (Protocol A). What is it?A: This is likely the hydrochloride salt of your product.[2]
Cause: 2-Bromo-4-ethoxy-6-methylpyridine HCl is less soluble in water than expected, especially in high concentrations.[1][2]
Fix: Do not filter it out.[2] Add more water until it dissolves, or slightly warm the aqueous layer (to 30°C).[1][2] If it remains insoluble, filter it; this solid is likely your pure product salt.[1][2] You can free-base it later.[1][2]
Q2: My yield is low after Acid-Base extraction. Where is my product?A: It may be stuck in the organic layer if the acid was too weak or the volume too low.[2]
Check: Run a TLC of the "waste" organic layer from Step 2.[2] If the product spot is present, the 1.0 M HCl was insufficient to protonate the pyridine nitrogen fully (possibly due to the electron-withdrawing bromine).[1]
Correction: Repeat extraction using 2.0 M H₂SO₄ . The sulfate salt is often more water-soluble.[2]
Q3: How do I remove the "Pyridone" impurity (2-bromo-6-methylpyridin-4-ol)?A: This impurity forms if moisture was present during the SNAr reaction.[1][2] It is amphoteric but generally acidic (pKa ~11).[2]
Removal: During the workup, wash the organic product solution with 1.0 M NaOH . The pyridone will deprotonate and move to the aqueous layer, while your ethoxy product (which has no acidic protons) stays in the organic layer.
Q4: The product contains 2,4-diethoxy-6-methylpyridine.[1][2] How do I separate it?A: This "over-reacted" impurity is more basic and more polar than your target.[2]
Differentiation: Acid-base extraction acts as a coarse filter but might not separate these two.[1][2]
Solution: Use Column Chromatography .[2][6][7] The bis-ethoxy compound will elute after your mono-ethoxy product due to increased polarity from the second oxygen.[2]
Part 4: Analytical Validation
Table 1: Expected Analytical Signatures
Method
Expected Signal
Diagnostic Value
¹H NMR
Triplet/Quartet (OEt) + Singlet (Me)
Confirm OEt integration (should be 2H/3H). Loss of 4-H signal from starting material.
TLC
Rf ~ 0.4 (8:2 Hex/EtOAc)
Product should be UV active. Stains well with Iodine.[2]
BenchChem. Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products. (2025).[2][3][7][8][9][10] Retrieved from [1]
ChemicalBook. Synthesis and Properties of 2-Bromo-4-methoxypyridine. (2024).[2] Retrieved from [1]
Organic Chemistry Portal. Nucleophilic Aromatic Substitution on Pyridines: Regioselectivity and Mechanism. Retrieved from
Sigma-Aldrich. 2-Bromo-4-methylpyridine Product Specification and Safety Data.[1][2] Retrieved from [1]
Technical Support Center: Optimizing the Synthesis of 2-Bromo-4-ethoxy-6-methylpyridine
Welcome to the technical support center for the synthesis of 2-Bromo-4-ethoxy-6-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 2-Bromo-4-ethoxy-6-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. By understanding the causality behind experimental choices, you can troubleshoot effectively and achieve robust, reproducible results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis, presented in a question-and-answer format. The most common synthetic route involves the bromination of the corresponding 2-pyridone precursor, 4-ethoxy-6-methyl-2(1H)-pyridone.
Question 1: My reaction shows low or no conversion of the 4-ethoxy-6-methyl-2(1H)-pyridone starting material. What are the likely causes and how can I fix it?
Answer: Low conversion is a frequent issue stemming from several factors related to the activation of the pyridone and the efficacy of the brominating agent.
Potential Causes & Solutions:
Ineffective Brominating Agent: The direct bromination of a 2-pyridone often requires a harsh reagent to replace the hydroxyl group. While elemental bromine (Br₂) can be used, it often leads to side products.[1][2] Phosphorus oxybromide (POBr₃) is a more common and effective reagent for this transformation.[3][4]
Solution: Switch to POBr₃ as the brominating agent. It is specifically used for substituting hydroxyl groups on aromatic and heterocyclic rings with bromine.[4] Ensure the POBr₃ is fresh and has been handled under anhydrous conditions, as it is sensitive to moisture.[4]
Insufficient Reaction Temperature/Time: The conversion of a 2-pyridone to a 2-bromopyridine using POBr₃ is not a room temperature reaction. It requires significant thermal energy to proceed.
Solution: The reaction is typically performed by heating the substrate with excess POBr₃, often in a high-boiling solvent like toluene or xylene, or even neat.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time, which can range from a few hours to overnight depending on the scale and exact temperature.
Moisture in the Reaction: POBr₃ reacts violently with water, hydrolyzing to phosphoric acid and hydrobromic acid, which will quench the reagent and prevent the desired reaction.[4]
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents if applicable. Handle POBr₃ in a glovebox or under an inert atmosphere (Nitrogen or Argon) to minimize exposure to atmospheric moisture.
Parameter
Recommendation
Rationale
Brominating Agent
Phosphorus Oxybromide (POBr₃)
Specifically converts 2-pyridones to 2-bromopyridines effectively.[3][4]
Temperature
110-160 °C
Provides necessary activation energy for the substitution reaction.[4]
Reaction Time
2 - 12 hours
Must be optimized by monitoring; prolonged heating can lead to degradation.
Atmosphere
Inert (N₂ or Ar)
Prevents decomposition of the moisture-sensitive POBr₃ reagent.[4]
Question 2: I am getting a significant amount of a dark, tarry byproduct and the yield of my desired product is low. What is causing this and how can I prevent it?
Answer: The formation of dark, resinous materials is indicative of decomposition or polymerization, often caused by overly harsh reaction conditions.
Potential Causes & Solutions:
Excessive Heat or Reaction Time: While high temperatures are necessary, prolonged heating at the upper end of the temperature range can cause the starting material or product to degrade. Pyridine rings, especially when activated by electron-donating groups like ethoxy and methyl, can be susceptible to polymerization under harsh acidic conditions generated in situ.
Solution: Optimize the reaction temperature and time carefully. Start at the lower end of the recommended temperature range (e.g., 110 °C) and monitor the reaction closely. Once the starting material is consumed (as determined by TLC/LC-MS), proceed with the workup immediately to avoid over-cooking the reaction.
Strongly Acidic Conditions: The reaction with POBr₃ generates acidic byproducts. This environment can promote unwanted side reactions.
Solution: While the acidic nature is inherent to the reagent, a well-controlled workup is critical. Quenching the reaction by pouring it slowly onto ice and then carefully neutralizing with a base (like NaHCO₃ or NaOH solution) at low temperatures can minimize degradation during this phase.
Question 3: My purification by column chromatography is difficult. The product is hard to separate from impurities. What can I do?
Answer: Purification of bromopyridines can be challenging due to their polarity and potential for interaction with silica gel.
Potential Causes & Solutions:
Inappropriate Solvent System: The polarity of the eluent may not be suitable for separating the product from closely-eluting impurities.
Solution: Systematically screen different solvent systems for column chromatography. Start with a non-polar solvent like hexanes or petroleum ether and gradually increase the polarity by adding ethyl acetate or dichloromethane. A gradient elution is often more effective than an isocratic one. A combination of aqueous workup followed by chromatography is a standard and effective strategy.[5]
Residual Phosphorus Byproducts: The workup may not have completely removed all phosphorus-containing byproducts, which can streak on the silica gel column.
Solution: Ensure the aqueous workup is thorough. After quenching the reaction on ice and neutralizing, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, DCM).[5] Washing the combined organic layers with water and then brine helps remove water-soluble impurities.[5]
Alternative Purification Methods: For solid products, recrystallization or washing can be highly effective.
Solution: If the crude product is a solid, attempt recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate). Alternatively, washing the crude solid with a solvent in which the impurities are soluble but the product is not (like cold acetonitrile or diethyl ether) can significantly improve purity.[5]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism for the bromination of a 2-pyridone with POBr₃?
A1: The reaction proceeds through the activation of the pyridone's carbonyl oxygen. The oxygen atom acts as a nucleophile, attacking the phosphorus atom of POBr₃. This forms a phosphate intermediate, making the hydroxyl group a good leaving group. A bromide ion then acts as a nucleophile, attacking the C2 position of the pyridine ring and displacing the phosphate group to yield the 2-bromopyridine product. This is analogous to the conversion of alcohols to bromoalkanes using PBr₃.[3][6]
Q2: Are there alternative, milder brominating agents I could try?
A2: While POBr₃ is standard for this specific transformation, other brominating agents exist for different contexts. For electron-rich aromatic systems, N-Bromosuccinimide (NBS) is a common choice, often used with a catalyst or initiator under milder conditions.[7][8] However, for the direct conversion of a 2-pyridone's hydroxyl group to a bromide, NBS is generally not effective. The Appel reaction (using CBr₄ and PPh₃) is another method to convert alcohols to bromides, but its application to 2-pyridones may require specific optimization.[9]
Q3: How can I best monitor the reaction's progress?
A3: Thin Layer Chromatography (TLC) is the most convenient method for real-time monitoring. Use a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes) to achieve good separation between your starting material and product. The product, 2-bromo-4-ethoxy-6-methylpyridine, will be less polar than the starting 2-pyridone and should have a higher Rf value. Visualize the spots using a UV lamp (254 nm). For more quantitative analysis, taking aliquots for Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS is recommended.
Q4: What are the key safety precautions for this synthesis?
A4: Phosphorus oxybromide (POBr₃) is toxic, corrosive, and reacts violently with water.[4] It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction itself should be conducted under an inert atmosphere. The workup procedure involves quenching a reactive substance and should be done cautiously, especially during the initial addition to ice and subsequent neutralization.
Visualizing the Process
To aid in understanding the experimental and logical flow, the following diagrams have been created.
Caption: A typical experimental workflow for the synthesis of 2-Bromo-4-ethoxy-6-methylpyridine.
Caption: A decision tree for troubleshooting low yield in the bromination reaction.
References
2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. (n.d.). PMC. Retrieved February 27, 2026, from [Link]
Tee, O. S., & Paventi, M. (1983). Kinetics and mechanism of the bromination of 4-pyridone and related derivatives in aqueous solution. Canadian Journal of Chemistry, 61(11), 2556–2562. [Link]
Wang, Y., et al. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Journal of Medicinal Chemistry, 64(10), 6883–6905. [Link]
Dunn, G. E., & Blackburn, B. J. (1975). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Canadian Journal of Chemistry, 53(1), 1-1. [Link]
Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
Kinetics and mechanism of bromination of 2-pyridone and related derivatives in aqueous solution. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
Kamal, J. M. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723. [Link]
Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
Lau, S., et al. (2015). An optimized and versatile synthesis to pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors. Organic & Biomolecular Chemistry, 13(39), 9964–9973. [Link]
Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3). (2024, February 6). MANAC Inc. Retrieved February 27, 2026, from [Link]
jOeCHEM. (2019, January 23). Using PBr3 to Replace Alcohols with Bromides via Sn2 [Video]. YouTube. [Link]
24.9: Heterocyclic Amines. (2024, September 30). Chemistry LibreTexts. Retrieved February 27, 2026, from [Link]
Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide). (2024, April 4). MANAC Inc. Retrieved February 27, 2026, from [Link]
Pyridine. (n.d.). Wikipedia. Retrieved February 27, 2026, from [Link]
Fort, Y., et al. (n.d.). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Semantic Scholar. Retrieved February 27, 2026, from [Link]
Pyridine-Catalyzed Bromination Mechanism. (n.d.). Scribd. Retrieved February 27, 2026, from [Link]
Butler, J. R., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry, 87(11), 7195–7203. [Link]
Sabde, D. P., et al. (2000). Selective bromination of acetophenone derivatives with bromine in methanol. Indian Journal of Chemistry - Section B, 39(2), 138-140. [Link]
bis(2,4,6-trimethylpyridine) bromine(i) hexafluorophosphate. (n.d.). Organic Syntheses. Retrieved February 27, 2026, from [Link]
Genders, J. D., & Zappi, G. D. (2004). Method of preparing brominated hydroxy aromatic compounds. (U.S. Patent No. US20040104126A1).
Technical Support Guide: Purification of 2-Bromo-4-ethoxy-6-methylpyridine
Triage & Quick Reference User Query: "I need to recrystallize 2-Bromo-4-ethoxy-6-methylpyridine (CAS: 1462849-67-7). What solvents should I use?" Senior Scientist Response: Before proceeding, verify the physical state of...
Author: BenchChem Technical Support Team. Date: March 2026
Triage & Quick Reference
User Query: "I need to recrystallize 2-Bromo-4-ethoxy-6-methylpyridine (CAS: 1462849-67-7). What solvents should I use?"
Senior Scientist Response:
Before proceeding, verify the physical state of your crude material. 2-Bromo-4-ethoxy-6-methylpyridine is often a low-melting solid or viscous oil at room temperature due to the lipophilic ethoxy chain and the asymmetry introduced by the 2-bromo and 6-methyl substituents.
If your compound is an oil: Direct recrystallization is difficult. Proceed to Protocol B (Distillation) or Protocol C (Salt Formation) .
If your compound is a solid: Use the solvent systems below.[1]
Recommended Solvent Systems
System Type
Solvent Pair
Ratio (v/v)
Application
Standard (Binary)
Hexane / Ethyl Acetate
10:1 to 5:1
Best for removing polar impurities (e.g., N-oxides, phenols).
High Polarity
Methanol / Water
Dropwise H₂O
Use if the compound is highly crystalline but contaminated with salts.
Low Temp
Pentane (or Heptane)
Single Solvent
Dissolve at RT, cool to -20°C. Good for low-melting solids.
Deep Dive: Solvent Selection Logic
Why These Solvents?
The 2-Bromo-4-ethoxy-6-methylpyridine molecule possesses a unique "push-pull" electronic structure.
The Pyridine Core: inherently basic and polar.
The 4-Ethoxy Group: Adds significant lipophilicity and conformational flexibility, which often disrupts crystal packing (lowering the melting point).
The 2-Bromo Group: Weakly deactivating but polarizable.
The "Oiling Out" Phenomenon:
Researchers often encounter "oiling out" (liquid-liquid phase separation) with this compound because its melting point is near the boiling point of common solvents like ether or DCM.
Solution: We use Hexane/Ethyl Acetate .[2] The high proportion of Hexane acts as an anti-solvent to force aggregation, while the small amount of Ethyl Acetate keeps the oily impurities in solution longer than the target crystal.
Experimental Protocols
Protocol A: Recrystallization (For Solid Crude)
Use this if your crude material is already a solid or a semi-solid paste.
Dissolution: Place 1.0 g of crude solid in a 25 mL Erlenmeyer flask. Add Ethyl Acetate dropwise while heating gently (40-50°C) until fully dissolved. Do not boil excessively.
Anti-Solvent Addition: Remove from heat. Add Hexane slowly down the side of the flask until a persistent cloudiness appears.
Clarification: Add 1-2 drops of Ethyl Acetate to clear the solution.
Crystallization:
Allow to cool to Room Temperature (RT) undisturbed for 1 hour.
CRITICAL STEP: If oil droplets form, scratch the inner glass surface with a glass rod to induce nucleation.
Place in a freezer (-20°C) overnight.
Filtration: Filter the crystals rapidly (cold) and wash with cold Hexane.
Protocol B: Vacuum Distillation (For Oily Crude)
Use this if Recrystallization fails or "oils out" persistently.
Setup: Short-path distillation apparatus.
Conditions: High vacuum (<1 mmHg) is required due to the high boiling point of substituted pyridines.
Expectation: The product should distill as a clear, colorless to pale yellow oil.
Note: If the oil solidifies in the receiver, you can then recrystallize it using Protocol A for ultra-high purity.
Protocol C: Hydrochloride Salt Formation (The "Sure-Fire" Method)
If the free base refuses to crystallize, convert it to the HCl salt. Salts have much higher melting points and crystallize easily.
Dissolve: Dissolve 1.0 g of the oily free base in 5 mL of Diethyl Ether (or MTBE).
Acidify: Add 2M HCl in Diethyl Ether dropwise with vigorous stirring.
Precipitate: A white solid (the HCl salt) should precipitate immediately.
Recrystallize: Filter the solid and recrystallize from Isopropanol/Ethanol .
Recovery: To recover the free base later, partition between aqueous NaHCO₃ and Ethyl Acetate.
Troubleshooting & FAQs
Q1: The solution turned cloudy, but then separated into a bottom oily layer instead of crystals. What happened?
Diagnosis: This is "oiling out." The temperature dropped too fast, or the solvent mixture is too rich in the anti-solvent (Hexane).
Fix: Re-heat the mixture until the oil dissolves. Add a small amount of the "good" solvent (Ethyl Acetate). Let it cool very slowly (wrap the flask in foil or place it in a warm water bath that cools naturally). Seed with a tiny crystal if available.
Q2: My yield is very low (<40%). Where is my product?
Diagnosis: The compound is likely too soluble in the mother liquor, especially if you used too much Ethyl Acetate.
Fix: Evaporate the mother liquor to 50% volume and repeat the cooling step. Alternatively, switch to a Pentane-only system at -78°C (dry ice/acetone bath).
Q3: Can I use Ethanol/Water?
Answer: Yes, but be cautious. The ethoxy group can hydrolyze (fall off) under high heat in acidic aqueous conditions. Ensure your water is neutral (pH 7). Ethanol/Water is excellent for removing inorganic salts (NaBr) left over from the synthesis.
Visualizing the Workflow
Decision Tree: Purification Strategy
Caption: Decision matrix for selecting the optimal purification route based on the physical state of the crude material.
Mechanism: Oiling Out vs. Crystallization
Caption: The critical divergence between oiling out (failure mode) and nucleation (success mode) during the cooling phase.
References
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for general pyridine purification techniques). Link
BenchChem. (2025). Synthesis and Purification of 2-Bromo-4-methylpyridine. (Provides baseline solubility data for the 4-methyl analog). Link
ChemicalBook. (2024). Product Properties: 2-Bromo-4-methoxypyridine.[3] (Analogous compound data supporting the likelihood of oil/low-melting solid state). Link
PubChem. (2025).[4][5] Compound Summary: 2-Bromo-4-methylpyridine (CAS 4926-28-7).[6] National Library of Medicine. Link
Sigma-Aldrich. (2025). Safety Data Sheet: 2-Bromo-4-methylpyridine. (Safety and handling protocols). Link
removing impurities from 2-Bromo-4-ethoxy-6-methylpyridine
Technical Support Center: Purification of 2-Bromo-4-ethoxy-6-methylpyridine Topic: Removing impurities from 2-Bromo-4-ethoxy-6-methylpyridine Audience: Researchers, Scientists, and Drug Development Professionals Format:...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification of 2-Bromo-4-ethoxy-6-methylpyridine
Topic: Removing impurities from 2-Bromo-4-ethoxy-6-methylpyridine
Audience: Researchers, Scientists, and Drug Development Professionals
Format: Interactive Troubleshooting Guide & FAQs
Welcome to the Technical Support Center
Subject: Purification Protocols for 2-Bromo-4-ethoxy-6-methylpyridine
Chemical Context: Pyridine derivatives, specifically halogenated alkoxypyridines.
Primary Synthesis Route: Nucleophilic aromatic substitution (
) of 2,4-dibromo-6-methylpyridine (or 2-bromo-4-chloro analogue) with ethoxide.
This guide addresses the specific purification challenges inherent to the electronic and physical properties of 2-Bromo-4-ethoxy-6-methylpyridine . Unlike standard organic workups, pyridine derivatives require precise control over pH and stationary phase interactions to prevent yield loss and degradation.
Module 1: Diagnostic Triage – Identify Your Impurity
Before selecting a purification method, compare your crude profile to the table below. The "stickiness" and basicity of pyridine impurities dictate the separation strategy.
Table 1: Common Impurity Profile & Physicochemical Properties
Component
Origin
Relative Polarity (TLC)
Basicity (Estimated pKa)
Solubility Characteristics
Target Molecule
Product
Medium
Weak Base (~2.0 - 3.0)
Soluble in DCM, EtOAc, alcohols.
2,4-Dibromo...
Starting Material (SM)
Low (High )
Very Weak Base (< 1.0)
High solubility in Hexanes/Heptane.
2,4-Diethoxy...
Over-substitution
Medium-High
Stronger Base (~5.5 - 6.5)
Soluble in organics; protonates easily.
Pyridone Species
Hydrolysis (Water)
Very High (Baseline)
Amphoteric / Tautomeric
Poor in non-polar; Soluble in polar/aqueous.
Pyridine N-Oxides
Oxidation
High
Weak Base
Polar; often requires MeOH to move.
Module 2: The "Bis-Ethoxy" Problem (Over-Substitution)
Issue: “I have a persistent impurity that co-elutes or runs very close to my product. It is likely the 2,4-diethoxy byproduct.”
Technical Insight:
The 2,4-diethoxy-6-methylpyridine impurity is significantly more basic than your target. The target molecule possesses a bromine atom at the 2-position, which is electron-withdrawing (inductive effect), drastically lowering the pKa of the pyridine nitrogen. The impurity, having replaced that bromine with an electron-donating ethoxy group, regains the basicity typical of alkyl-pyridines.
Protocol: Differential pH Extraction (The "Basicity Swing")
This method removes the di-ethoxy impurity without chromatography.
Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
The "Sweet Spot" Wash: Prepare a Citrate or Phosphate buffer adjusted to pH 4.0 – 4.5 .
Extraction:
Wash the organic layer with the pH 4.5 buffer (3x).
Mechanism:[1][2][3][4] At pH 4.5, the 2,4-diethoxy impurity (pKa ~6) will protonate and migrate into the aqueous layer. The Target (pKa ~2.5) will remain unprotonated and stay in the organic layer.
Recovery:
Keep the Organic Layer .
Wash with Brine to remove residual water.
Dry over
and concentrate.
Visual Workflow:
Caption: Differential extraction exploits the pKa gap between the mono-bromo target and the bis-ethoxy impurity.
Module 3: Chromatography Troubleshooting
Issue: “My peaks are tailing severely on silica, or I cannot separate the Starting Material (SM).”
Technical Insight:
Pyridine nitrogens interact with acidic silanol groups (
) on silica gel, causing peak broadening ("tailing") and poor resolution.[1][5] Furthermore, if unreacted 2,4-dibromo starting material is present, it is non-polar and may co-elute if the gradient is too fast.
Protocol: The "Deactivated Silica" Method
Modifier Selection: You must use a basic modifier.
Recommendation: 1% Triethylamine (TEA) in the eluent.
Alternative: 1%
(if using DCM/MeOH).
Column Pre-treatment (Crucial Step):
Flush the column with pure Hexanes + 5% TEA before loading the sample. This neutralizes the active silanol sites.
Gradient Strategy:
Solvent A: Hexanes + 1% TEA.
Solvent B: Ethyl Acetate + 1% TEA.
Profile: Start at 0% B. The Starting Material (2,4-dibromo) will elute very early (High
). The Target will elute later.
Note: Do not use MeOH/DCM unless necessary, as it compresses the resolution between the SM and Product.
Module 4: Removing "Color" and Tars (Polymers)
Issue: “The product is a dark brown oil, but NMR suggests it's relatively pure.”
Technical Insight:
Pyridines are prone to oxidative polymerization (N-oxide formation and subsequent rearrangement), creating highly colored "tars" that are potent chromophores even at trace ppm levels. These are often non-polar enough to carry through extraction but polar enough to stick to the product.
Protocol: Activated Carbon Filtration
Dissolve the crude oil in a minimal amount of hot Ethanol or Toluene .
Add Activated Carbon (10-20% by weight).
Reflux for 30 minutes.
Filter while hot through a Celite pad (diatomaceous earth) to remove the fine carbon particles.
Concentrate the filtrate.
Result: The carbon preferentially adsorbs high-molecular-weight conjugated polymers (the color bodies).
Frequently Asked Questions (FAQs)
Q: Can I use recrystallization instead of chromatography?A: Yes, if the impurity profile permits. Alkoxy-bromopyridines often crystallize well from Hexanes/Ethyl Acetate or Heptane/Toluene .
Tip: If the product oils out, scratch the flask or add a seed crystal. If it remains an oil, it likely contains too much "bis-ethoxy" impurity (which disrupts the lattice). Perform the Acid Wash (Module 2) first, then attempt crystallization.
Q: I see a new spot on TLC that doesn't move (Baseline). What is it?A: This is likely the Pyridone (4-ethoxy-6-methylpyridin-2-ol), formed by hydrolysis of the bromine during the reaction (especially if water was present in the solvent/base).
Removal: It is insoluble in non-polar solvents. Triturate (swirl and sonicate) your crude solid in Hexanes or Diethyl Ether . The target dissolves; the pyridone remains as a solid. Filter it off.
Q: Why is my yield low after column chromatography?A: You likely lost product to "irreversible adsorption" on the silica. If you didn't use TEA (Triethylamine), the basic pyridine stuck to the acidic silica. Flush the column with DCM:MeOH:NH4OH (90:9:1) to recover the missing mass.
Summary Decision Tree
Caption: Logical flow for selecting the correct purification module based on impurity identification.
References
BenchChem. (2025).[1][5][6] Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Retrieved from
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text on Pyridine reactivity and pKa).
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4738484, 2-Bromo-4-methoxypyridine. Retrieved from
Royal Society of Chemistry. (2015). An optimized and versatile synthesis to pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors.[7] Organic & Biomolecular Chemistry.[3] Retrieved from
Sigma-Aldrich. (2025). 2-Bromo-4-methylpyridine Product Information. Retrieved from
Technical Support Center: Stability and Handling of 2-Bromo-4-ethoxy-6-methylpyridine
Prepared by: Senior Application Scientist, Organic Synthesis Division Welcome to the technical support center for 2-Bromo-4-ethoxy-6-methylpyridine. This guide is designed for researchers, chemists, and drug development...
Welcome to the technical support center for 2-Bromo-4-ethoxy-6-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. The strategic placement of the bromo, ethoxy, and methyl groups makes this compound a valuable intermediate, particularly for transition-metal-catalyzed cross-coupling reactions. However, its stability under the basic conditions required for these reactions is a critical parameter that dictates experimental success.
This document provides in-depth, field-proven insights into the stability profile of 2-Bromo-4-ethoxy-6-methylpyridine, offering detailed troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate potential challenges and optimize your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability and handling of 2-Bromo-4-ethoxy-6-methylpyridine in basic media.
Q1: What is the primary degradation pathway for 2-Bromo-4-ethoxy-6-methylpyridine under basic conditions?
The most significant stability concern is the hydrolysis of the C2-bromo substituent to form the corresponding 4-ethoxy-6-methylpyridin-2(1H)-one. This nucleophilic aromatic substitution (SNAr) reaction is often promoted by inorganic bases, especially in the presence of water, and is accelerated at elevated temperatures.[1] The resulting pyridone is more polar and water-soluble than the starting material and can complicate product isolation.
Q2: Which bases are most compatible with this substrate, and which should be avoided?
The choice of base is critical and depends on the specific reaction being performed. Strong, non-nucleophilic organic bases are generally preferred for sensitive cross-coupling reactions, while aqueous inorganic bases pose the highest risk of hydrolysis. See the table below for a detailed comparison.
Q3: How do temperature and solvent choice impact the stability of the compound?
Higher temperatures significantly accelerate the rate of all reactions, including undesirable degradation pathways. While many cross-coupling reactions require heating (e.g., 80-110 °C), prolonged exposure to high temperatures (>120 °C) can lead to increased hydrolysis and potentially catalyst decomposition.[2] Polar aprotic solvents like DMF or DMSO are common but can facilitate SNAr-type degradation. Toluene or 1,4-dioxane are often safer choices when anhydrous conditions are maintained.
Q4: My cross-coupling reaction is failing. How can I determine if it's due to substrate degradation or catalyst poisoning?
This is a common diagnostic challenge. The pyridine nitrogen can act as a ligand, coordinating to the palladium catalyst and inhibiting its activity.[2][3] To differentiate between degradation and poisoning, you should run a control experiment:
Stability Control: In a separate vial, stir the 2-Bromo-4-ethoxy-6-methylpyridine with your chosen base and solvent at the target reaction temperature, but without the palladium catalyst and coupling partner. Monitor the consumption of the starting material by TLC or LC-MS over several hours. If the starting material is consumed, degradation is the primary issue. If it remains stable, catalyst poisoning is the more likely culprit.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during reactions involving 2-Bromo-4-ethoxy-6-methylpyridine under basic conditions.
Problem 1: Low Yield with a Significant Polar Byproduct Detected
Symptom: TLC or LC-MS analysis shows consumption of the starting material but a low yield of the desired product. A new, more polar spot/peak is observed, which may have a mass corresponding to the hydroxylated analog (M-Br+OH).
Likely Cause: Hydrolysis of the substrate to 4-ethoxy-6-methylpyridin-2(1H)-one. This is common when using bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ with non-anhydrous solvents or at high temperatures.[1]
Recommended Solutions:
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry inorganic bases by heating under a vacuum before use.
Switch to a Non-Nucleophilic Base: Replace the inorganic base with a strong, non-nucleophilic organic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). These are less likely to act as nucleophiles or introduce water.[4]
Lower Reaction Temperature: If possible, reduce the reaction temperature and extend the reaction time. Monitor for product formation versus degradation.
Problem 2: Reaction Stalls or Fails to Initiate
Symptom: TLC or LC-MS analysis shows little to no consumption of the starting material, even after several hours at the target temperature.
Likely Cause 1: Catalyst Poisoning. The pyridine nitrogen is coordinating to the palladium center, preventing the catalytic cycle from proceeding.[2][5] This is a very common issue with 2-halopyridine substrates.
Recommended Solutions for Cause 1:
Use a Bulky Ligand: Employ sterically hindered, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos. Their bulkiness can physically block the pyridine nitrogen from accessing the metal center.
Use a Palladium Pre-catalyst: Modern pre-catalysts (e.g., XPhos Pd G3) are often more effective as they enter the catalytic cycle more readily and can be less susceptible to poisoning.
Likely Cause 2: Inactive Catalyst or Reagents. The palladium source may be old or degraded, or the base may not be strong enough to facilitate a key step in the catalytic cycle (e.g., transmetalation or amine deprotonation).
Recommended Solutions for Cause 2:
Use Fresh Reagents: Use a fresh bottle of catalyst and ensure the base is pure and active.
Increase Base Strength: If using a weaker base like K₂CO₃, consider switching to a stronger one like K₃PO₄ or NaOtBu.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving issues with reactions involving 2-Bromo-4-ethoxy-6-methylpyridine.
Caption: Troubleshooting workflow for reactions with 2-Bromo-4-ethoxy-6-methylpyridine.
Section 3: Data Summary & Key Protocols
Table 1: Base Compatibility and Risk Profile
This table provides a summary of common bases used in cross-coupling reactions and their associated risk of causing hydrolysis of 2-Bromo-4-ethoxy-6-methylpyridine.
Base
Type
Typical Solvent
Hydrolysis Risk
Recommended Use Case
NaOH, KOH
Strong, Nucleophilic
H₂O, Alcohols
Very High
Not recommended for sensitive cross-coupling.
K₂CO₃, Cs₂CO₃
Moderate, Nucleophilic
Dioxane/H₂O, DMF
High
Suzuki couplings; requires careful control of water content and temperature.
K₃PO₄
Moderate, Nucleophilic
Dioxane, Toluene
Moderate
Common in Suzuki and Buchwald-Hartwig; better than carbonates but still requires anhydrous conditions.
NaOtBu, KOtBu
Strong, Non-Nucleophilic
Toluene, Dioxane
Low
Excellent for Buchwald-Hartwig aminations; requires strictly anhydrous and inert conditions.[2]
LiHMDS, KHMDS
Strong, Non-Nucleophilic
THF, Toluene
Low
Similar to alkoxides; useful for deprotonation without nucleophilic attack.
DBU, DIPEA
Weak, Non-Nucleophilic
Toluene, THF
Very Low
Generally too weak for many cross-coupling reactions but very safe regarding substrate stability.
Potential Degradation Pathway: Hydrolysis
The primary degradation route involves the displacement of the bromide by a hydroxide ion, leading to the formation of a stable pyridone tautomer.
Caption: Simplified pathway for the hydrolysis of 2-Bromo-4-ethoxy-6-methylpyridine.
Protocol 1: Screening for Base-Induced Decomposition
This protocol allows you to quickly assess the stability of your substrate under your proposed reaction conditions before committing to a full-scale experiment.
Materials:
2-Bromo-4-ethoxy-6-methylpyridine
Selected base (e.g., K₃PO₄)
Anhydrous reaction solvent (e.g., 1,4-Dioxane)
Internal standard (e.g., dodecane, optional)
Small reaction vials with stir bars
TLC plates and/or LC-MS system
Procedure:
To a 2 mL reaction vial, add 2-Bromo-4-ethoxy-6-methylpyridine (0.1 mmol, 1.0 equiv) and a magnetic stir bar.
Add the selected base (e.g., K₃PO₄, 0.2 mmol, 2.0 equiv).
If using an internal standard, add it now.
Add anhydrous solvent (1.0 mL) to the vial.
Seal the vial under an inert atmosphere (Argon or Nitrogen).
Place the vial in a heating block set to your target reaction temperature (e.g., 100 °C).
At regular intervals (e.g., t = 0, 1h, 2h, 4h, 8h), carefully take a small aliquot from the reaction mixture.
Quench the aliquot with a drop of water and dilute with ethyl acetate.
Analyze the aliquot by TLC and/or LC-MS to monitor the disappearance of the starting material and the appearance of any new, more polar byproducts.
Compare the stability across different bases or conditions to select the optimal system.
References
BenchChem. (2025).
Perdih, F., & Štefane, B. (2021). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 26(11), 3371. [Link]
Aller, E., et al. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Molecules, 27(5), 1723. [Link]
Li, J. J., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(10), 3984-3987. [Link]
BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine.
Technical Support Center: Troubleshooting Low Reactivity of 2-Bromo-4-ethoxy-6-methylpyridine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the specific synthetic bottlenecks associated with 2-Bromo-4-ethoxy-6-methylpyr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the specific synthetic bottlenecks associated with 2-Bromo-4-ethoxy-6-methylpyridine . This substrate is notoriously stubborn due to a "perfect storm" of electronic and steric factors.
Mechanistic Root Causes of Low Reactivity
Before troubleshooting, we must understand the causality behind the molecule's resistance to functionalization:
Electronic Deactivation (SNAr): The 4-ethoxy group is a strong ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-electron donor (+M effect). Through resonance, it floods the pyridine ring with electron density, significantly raising the Lowest Unoccupied Molecular Orbital (LUMO) energy. This neutralizes the intrinsic electron deficiency of the pyridine core, making nucleophilic attack at the 2-position highly unfavorable.
Catalyst Poisoning (Cross-Coupling): The combined electron-donating effects of the 4-ethoxy (+M) and 6-methyl (+I) groups make the pyridine nitrogen exceptionally electron-rich. This transforms the substrate into a potent Lewis base that aggressively coordinates to active Palladium species, sequestering them into stable, inactive off-cycle complexes[1].
Part 1: Nucleophilic Aromatic Substitution (SNAr) Troubleshooting
Q: Why is my SNAr reaction failing, even with strong nucleophiles and extended heating?
A: Standard SNAr conditions rely on the electrophilicity of the halogenated carbon. In 2-bromo-4-ethoxy-6-methylpyridine, the +M effect of the ethoxy group heavily deactivates the ring. Without additional electron-withdrawing groups to stabilize the anionic Meisenheimer intermediate, the activation energy barrier is simply too high for standard nucleophiles to overcome[2].
Q: How can I overcome this electronic deactivation to force the SNAr?
A: You must artificially lower the LUMO of the pyridine ring. The most reliable method is to pre-activate the substrate by oxidizing the pyridine nitrogen to an N-oxide or alkylating it to form a pyridinium salt [3]. This introduces a formal positive charge near the reaction center, massively accelerating the addition-elimination sequence.
Expertise Note: This protocol uses a visual and chromatographic self-validating system to ensure the substrate is primed before wasting valuable nucleophiles.
Step 1: N-Oxidation (Activation)
Dissolve 2-bromo-4-ethoxy-6-methylpyridine (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C.
Slowly add m-CPBA (1.2 equiv). Stir for 4-6 hours, allowing it to warm to room temperature.
Self-Validation Check: Run a TLC (e.g., 50% EtOAc/Hexanes). The starting material (high
) must completely disappear, replaced by a highly polar spot () that stains strongly under UV. Do not proceed if starting material remains.
Quench with saturated aqueous
, wash with , dry, and concentrate to isolate the N-oxide.
Step 2: SNAr Functionalization
Dissolve the N-oxide in a polar aprotic solvent (e.g., DMF or DMSO).
Add your nucleophile (e.g., amine or thiolate, 1.5 equiv) and a mild base (
, 2.0 equiv).
Stir at 40-60 °C. The reaction will proceed rapidly compared to the non-oxidized substrate.
Step 3: Deoxygenation (Restoring the Pyridine)
Dissolve the crude SNAr product in
.
Add
(3.0 equiv) dropwise at 0 °C, then reflux for 2 hours to cleanly remove the N-oxide oxygen.
Part 2: Palladium-Catalyzed Cross-Coupling Issues
Q: Why am I recovering unreacted starting material or seeing "palladium black" in my Buchwald-Hartwig or Suzuki couplings?
A: You are experiencing severe catalyst poisoning. The electron-rich nitrogen of your substrate is outcompeting your phosphine ligand for coordination to the Pd(0) center[1]. Once the pyridine coordinates, the catalyst is trapped off-cycle. If you apply high heat to force the reaction, the unligated palladium rapidly aggregates into inactive elemental palladium (palladium black).
Q: Which catalyst systems are proven to overcome pyridine nitrogen coordination?
A: You must use sterically demanding, electron-rich biarylphosphine ligands such as BrettPhos or RuPhos [4]. The massive steric bulk of these ligands physically shields the palladium center, preventing the pyridine nitrogen from coordinating. Simultaneously, their electron-rich nature accelerates the sluggish oxidative addition into the deactivated C-Br bond.
Expertise Note: This protocol utilizes a pre-formed Palladium G3 precatalyst to guarantee a 1:1 Ligand-to-Palladium ratio, which is critical for preventing off-cycle poisoning.
Step 1: Catalyst Pre-Activation & Setup
In a rigorously oven-dried Schlenk tube, add BrettPhos Pd G3 precatalyst (2-5 mol%), BrettPhos ligand (2-5 mol%), and
(1.4 equiv).
Evacuate and backfill with ultra-pure Argon (3 cycles).
Add degassed anhydrous toluene.
Self-Validation Check: Stir at room temperature for 5 minutes. The solution must transition from a dark red/brown to a homogeneous, bright yellow/green color. This color change confirms the generation of the active, monoligated Pd(0) species. If the solution turns black, your system is wet or oxygenated.
Step 2: Coupling
Add 2-bromo-4-ethoxy-6-methylpyridine (1.0 equiv) and the amine (1.2 equiv) via syringe.
Heat to 90 °C for 4-8 hours. The bulky ligand will force the oxidative addition while rejecting nitrogen coordination.
Step 3: Workup
Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium residues and inorganic salts. Concentrate and purify via flash chromatography.
Part 3: Visualizing the Troubleshooting Logic
Below are the decision-making workflows for overcoming the specific reactivity hurdles of this substrate.
Logical workflow for overcoming low SNAr reactivity in electronically deactivated pyridines.
Catalyst and ligand selection logic to prevent pyridine-nitrogen catalyst poisoning.
References
1.[4] "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines", National Institutes of Health (PMC). 4
2.[1] "Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines", Benchchem. 1
3.[2] "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?", National Institutes of Health (PMC). 2
4.[3] "Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles", ChemRxiv. 3
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 2-Bromo-4-ethoxy-6-methylpyridine Coupling
Classification: Chemical Synthesis / Process Chemistry
Subject: Troubleshooting & Optimization of Cross-Coupling Reactions
Target Molecule: 2-Bromo-4-ethoxy-6-methylpyridine (CAS: 222978-02-1)
Executive Summary
This guide addresses the specific challenges of coupling 2-Bromo-4-ethoxy-6-methylpyridine . Unlike simple aryl halides, this substrate presents a "push-pull" electronic conflict. The 4-ethoxy group (electron-donating) increases electron density on the ring, deactivating the C-Br bond toward oxidative addition while simultaneously increasing the Lewis basicity of the pyridine nitrogen, leading to catalyst poisoning. However, the 6-methyl group provides critical steric shielding that can be leveraged to protect the catalyst.
This guide prioritizes Suzuki-Miyaura and Buchwald-Hartwig protocols, focusing on preventing the three most common side reactions: Protodehalogenation , Catalyst Deactivation , and Homocoupling .
Part 1: The Troubleshooting Logic (Decision Tree)
Before altering conditions, identify the specific failure mode using this diagnostic workflow.
Symptoms: Reaction stalls early; starting material remains; black precipitate forms (Pd black) rapidly.
Mechanism: The pyridine nitrogen possesses a lone pair that binds tightly to the Palladium (Pd) center, displacing the phosphine ligands and shutting down the catalytic cycle.[1]
Substrate Insight: The 4-ethoxy group makes the nitrogen more basic (stronger poison) compared to unsubstituted pyridine. However, the 6-methyl group provides steric bulk. You must exploit this steric bulk by using a ligand that amplifies the steric clash at the nitrogen, preventing coordination.
Corrective Actions:
Ligand Switch: Move to bulky, electron-rich phosphines.
Recommendation:XPhos or SPhos . These ligands create a "roof" over the Pd center, allowing the C-Br bond to access the metal but blocking the bulky 6-methylpyridine nitrogen from coordinating.
Pre-catalyst Choice: Use Pd(dppf)Cl₂[2]·DCM . The bite angle of dppf makes it resistant to displacement by the pyridine nitrogen.
Issue 2: Protodehalogenation (The "H-Factor")
Symptoms: Formation of 4-ethoxy-2-methylpyridine (mass = SM - 79 amu).
Mechanism: After oxidative addition, the Pd-intermediate undergoes transmetallation failure or
-hydride elimination (if alkoxide bases are used). The Pd-H species then reductively eliminates with the pyridine ring.
Corrective Actions:
Base Selection:Avoid ethoxides or isopropoxides . These can serve as hydride sources.[1][3]
Protocol: Use K₃PO₄ (anhydrous) or K₂CO₃ .
Solvent System: Water promotes protodehalogenation in difficult couplings by protonating the Pd-aryl intermediate.
Protocol: Switch to Toluene (anhydrous) or Dioxane (anhydrous) .
Issue 3: Homocoupling
Symptoms: Formation of the 2,2'-bipyridine dimer.
Mechanism: Often driven by the presence of oxygen, which re-oxidizes Pd(0) to Pd(II) in the absence of the coupling partner, or disproportionation.
Corrective Actions:
Degassing: Sparging with argon is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent.
Stoichiometry: Ensure a slight excess of the boronic acid (1.2–1.5 equiv) to outcompete the second bromide molecule for the Pd center.
Part 3: Validated Experimental Protocols
The following protocols are designed to be self-validating. If the color changes described do not occur, abort and re-evaluate reagents.
Pre-complexation: Stir Pd₂(dba)₃ and XPhos in the solvent at 100°C for 2 minutes before adding substrates. This ensures the active catalytic species is formed (L-Pd-L) before the pyridine nitrogen can poison the naked metal.
Add Substrate, Amine, and Base.
Heat to 100°C .
Part 4: Mechanistic Visualization
Understanding the competition between the Productive Cycle and the Poisoning Pathway is vital.
Figure 2: The Kinetic Competition. Bulky ligands (XPhos) block the red path (N-Coordination) while permitting the blue path (Oxidative Addition).
FAQ: Frequently Asked Questions
Q: Can I use Pd(PPh₃)₄ for this reaction?A: It is not recommended. Triphenylphosphine is a monodentate ligand that binds relatively weakly to Pd. The basic nitrogen of your 4-ethoxy-pyridine substrate will likely displace the PPh₃, leading to catalyst poisoning. Use bidentate ligands (dppf) or bulky Buchwald ligands (XPhos).
Q: I see a spot on TLC just below my starting material. What is it?A: This is likely the protodehalogenated byproduct (4-ethoxy-2-methylpyridine). It is non-polar and often runs similarly to the bromide. Confirm by LCMS (Mass = SM - 79). If confirmed, switch to anhydrous conditions (Toluene/K₃PO₄).
Q: Will the 4-ethoxy group cleave during the reaction?A: Under standard basic Suzuki conditions (Carbonate/Phosphate), the ethoxy ether is stable. However, if you use strong Lewis acids or extremely high temperatures (>140°C) with hydroxide bases, you risk
hydrolysis to the pyridone. Keep temperatures below 110°C.
Q: Why is 6-methyl helpful? I thought sterics were bad?A: In this specific case, sterics are your friend. The 6-methyl group hinders the nitrogen atom. This makes it harder for the nitrogen to bind to the Palladium (poisoning), but the C-Br bond (at position 2) is far enough away that the coupling can still proceed, provided you use a flexible or optimized catalyst.
References
Catalyst Deactivation by Pyridines
Title: Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex.
Source: J. Am. Chem. Soc. 2006, 128, 6829–6836.[5]
Technical Support Center: Optimal Storage and Handling of 2-Bromo-4-ethoxy-6-methylpyridine
Welcome to the dedicated technical support guide for 2-Bromo-4-ethoxy-6-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and inte...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support guide for 2-Bromo-4-ethoxy-6-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this versatile building block in your critical synthetic applications. Improper storage can lead to degradation, compromising experimental outcomes and leading to impurities. This guide provides in-depth, field-proven insights into the optimal storage conditions, potential degradation pathways, and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 2-Bromo-4-ethoxy-6-methylpyridine?
A1: To maintain the purity and stability of 2-Bromo-4-ethoxy-6-methylpyridine, it is imperative to store it in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent moisture ingress and exposure to atmospheric oxygen.[1] For long-term storage, an inert atmosphere, such as argon or nitrogen, is highly recommended to mitigate oxidative degradation.[2][3][4] The compound should be protected from light, as brominated aromatic compounds can be susceptible to photodegradation.[5][6][7]
Q2: I suspect my sample of 2-Bromo-4-ethoxy-6-methylpyridine has degraded. What are the likely causes?
A2: Degradation of 2-Bromo-4-ethoxy-6-methylpyridine can be attributed to several factors:
Hydrolysis: Exposure to moisture can lead to the hydrolysis of the bromo group, resulting in the formation of 2-hydroxy-4-ethoxy-6-methylpyridine. The electron-donating nature of the ethoxy and methyl groups can make the pyridine ring more susceptible to nucleophilic attack.
Oxidation: The pyridine ring, especially when activated by electron-donating groups, can be susceptible to oxidation, particularly if exposed to air over extended periods.[8]
Photodegradation: Exposure to UV light can induce cleavage of the carbon-bromine bond, leading to the formation of radical species and subsequent decomposition products.[5][6][7][9]
Incompatible Materials: Storage in the presence of strong oxidizing agents or strong acids can lead to rapid decomposition.[1]
Q3: What are the visual or physical signs of degradation?
A3: A pure sample of 2-Bromo-4-ethoxy-6-methylpyridine should be an off-white to pale yellow solid. Signs of degradation may include a noticeable change in color (e.g., darkening to brown or black), a change in physical state (e.g., becoming oily or clumpy), or the presence of an unusual odor. However, the absence of these signs does not guarantee purity. Analytical verification is always recommended if degradation is suspected.
Q4: How can I analytically confirm the purity of my 2-Bromo-4-ethoxy-6-methylpyridine?
A4: Several analytical techniques can be employed to assess the purity of your sample:
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column and a suitable mobile phase (e.g., acetonitrile/water gradient) with UV detection is a robust method for purity assessment.[10][11][12] Degradation products will typically appear as separate peaks with different retention times.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying and quantifying volatile impurities and degradation products.[10][13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities by comparing the spectrum of the suspect sample to that of a known pure standard.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments and provides actionable solutions.
Observed Issue
Potential Cause(s)
Troubleshooting Steps & Solutions
Low or no yield in a reaction where 2-Bromo-4-ethoxy-6-methylpyridine is a starting material.
1. Degradation of the starting material. 2. Inaccurate quantification of the starting material due to degradation.
1. Verify Purity: Before use, confirm the purity of your 2-Bromo-4-ethoxy-6-methylpyridine using HPLC or GC-MS. 2. Use a Fresh Sample: If degradation is confirmed, use a fresh, properly stored sample. 3. Re-evaluate Stoichiometry: If using a partially degraded sample is unavoidable, determine the purity and adjust the stoichiometry accordingly.
Appearance of unexpected side products in the reaction mixture.
1. Reaction with degradation products present in the starting material. 2. In-situ degradation of 2-Bromo-4-ethoxy-6-methylpyridine under the reaction conditions.
1. Purify the Starting Material: If minor degradation is detected, consider purifying the 2-Bromo-4-ethoxy-6-methylpyridine by recrystallization or column chromatography before use. 2. Optimize Reaction Conditions: The presence of electron-donating groups can increase the reactivity of the pyridine ring.[15][16][17] Consider milder reaction conditions (e.g., lower temperature, shorter reaction time) to minimize in-situ degradation.
Inconsistent reaction outcomes between different batches of the reagent.
1. Batch-to-batch variation in purity. 2. Different storage histories of the batches leading to varying levels of degradation.
1. Establish a Quality Control Protocol: Always check the purity of a new batch of 2-Bromo-4-ethoxy-6-methylpyridine upon receipt and before use. 2. Standardize Storage: Implement and adhere to a strict storage protocol for all batches of the reagent as outlined in this guide.
The following workflow, presented as a Graphviz diagram, outlines a systematic approach to identifying and resolving issues related to the stability of 2-Bromo-4-ethoxy-6-methylpyridine.
Caption: Troubleshooting workflow for assessing compound stability.
References
Wang P., Liang C., Leung M. An improved Ullmann–Ukita–Buchwald–Li conditions for CuI-catalyzed coupling reaction of 2-pyridones with aryl halides. Tetrahedron. 2005;61:2931–2939. [Link]
Comins, D. L., & Schilling, S. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Molbank, 2022(2), M1386. [Link]
Li, Y., Chen, J., Zhang, Y., Wang, Y., & Li, Y. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. International Journal of Environmental Research and Public Health, 19(18), 11690. [Link]
Synthesis of 2-amino-6-bromopyridine - Dissertation. (n.d.). [Link]
Sun, T. Y., Vo, K.-V. H., Zhang, Z., & Paquin, J.-F. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters, 17(15), 3742–3745. [Link]
Agency for Toxic Substances and Disease Registry. (n.d.). 55 6. analytical methods. [Link]
Li, Q. (2022). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences, 354, 03014. [Link]
HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. (n.d.). HELIX Chromatography. [Link]
Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). (2025, January 15). Taylor & Francis. [Link]
Degradation of Polymeric Brominated Flame Retardants: Development of an Analytical Approach Using PolyFR and UV Irradiation. (n.d.). Fera. [Link]
Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. [Link]
Sleiman, M., et al. (2018). Photodegradation of brominated flame retardants in polystyrene: Quantum yields, products and influencing factors. Chemosphere, 211, 963-971. [Link]
Safety Evaluation of the Copper-Mediated Cross-Coupling of 2-Bromopyridines with Ethyl Bromodifluoroacetate. (n.d.). ResearchGate. [Link]
Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. (n.d.). ResearchGate. [Link]
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh. [Link]
A Mild and Site-Selective Nucleophilic C−H Functionalization of Pyridines via its Stable N-alkylated Salts. (2026, February 17). ChemRxiv. [Link]
Practical and Regioselective Synthesis of C4-Alkylated Pyridines. (n.d.). PMC - NIH. [Link]
Jannasch, P. (2016). Synthesis and properties of alkaline stable pyridinium containing anion exchange membranes. RSC Publishing. [Link]
Murphy, J. A., et al. (2010). Structure and reactivity in neutral organic electron donors derived from 4-dimethylaminopyridine. Beilstein Journal of Organic Chemistry, 6, 73. [Link]
Elayan, I. A., & Brown, A. (2025, September 10). Influence of Electron-Donating and Electron-Withdrawing Groups on One- and Two-Photon Absorption Properties on Modified Adenine and Guanine Nucleobases. ChemRxiv. [Link]
The effects of electron-withdrawing and electron-donating groups on the photophysical properties and ESIPT of salicylideneaniline. (2020, December 5). PubMed. [Link]
Give or Take: Effects of Electron-Accepting/-Withdrawing Groups in Red-Fluorescent BODIPY Molecular Rotors. (2021, December 21). MDPI. [Link]
overcoming steric hindrance in 2-Bromo-4-ethoxy-6-methylpyridine reactions
Executive Summary: The "Dual-Lock" Challenge Researchers frequently encounter stalled reactions with 2-Bromo-4-ethoxy-6-methylpyridine . While often attributed solely to steric hindrance from the 6-methyl group, the reac...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Dual-Lock" Challenge
Researchers frequently encounter stalled reactions with 2-Bromo-4-ethoxy-6-methylpyridine . While often attributed solely to steric hindrance from the 6-methyl group, the reactivity profile of this substrate is actually governed by a "Dual-Lock" mechanism:
The Steric Lock (6-Methyl): The methyl group at the ortho position (C6) creates a steric "fence" around the ring nitrogen and partially occludes the C2 trajectory. This hinders N-functionalization and complicates ligand selection in metal catalysis.
The Electronic Lock (4-Ethoxy): The ethoxy group at C4 is a strong resonance donor (
effect). This pushes electron density into the pyridine ring, significantly strengthening the C2-Br bond and deactivating the ring toward both Oxidative Addition (Pd-catalysis) and Nucleophilic Aromatic Substitution (SNAr).
This guide provides targeted protocols to bypass these specific barriers.
Diagnostic Flowchart
Use this logic map to identify the root cause of your reaction failure before selecting a protocol.
Caption: Diagnostic logic for identifying whether failure is driven by steric hindrance (6-Me) or electronic deactivation (4-OEt).
Module A: Overcoming Hindrance in Cross-Coupling (Suzuki/Buchwald)
The Problem: Standard catalysts (e.g., Pd(PPh3)4) fail because the electron-rich nature of the ring makes the C-Br bond difficult to break (slow oxidative addition), while the 6-Me group interferes with bulky ligands.
The Solution: Use NHC-Pd systems (PEPPSI) or Dialkylbiaryl Phosphines (Buchwald Ligands). These ligands are electron-rich (accelerating oxidative addition) and bulky enough to force reductive elimination, yet flexible enough to accommodate the 6-Me group.
Recommended Protocol: PEPPSI-IPr System
Why: The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system is extremely robust against steric bulk and does not require an inert atmosphere glovebox for setup [1].
Component
Standard Reagent
Optimization for 2-Br-4-OEt-6-Me-Py
Catalyst
Pd(PPh3)4
Pd-PEPPSI-IPr (1–3 mol%)
Base
Na2CO3
KOtBu or K3PO4 (Anhydrous)
Solvent
Toluene/Water
1,4-Dioxane or Toluene (Anhydrous)
Temp
80 °C
100–110 °C
Step-by-Step Protocol:
Charge: Add 2-Bromo-4-ethoxy-6-methylpyridine (1.0 equiv), Boronic Acid/Amine (1.2–1.5 equiv), and KOtBu (1.5 equiv) to a reaction vial equipped with a stir bar.
Catalyst: Add Pd-PEPPSI-IPr (2 mol%).
Solvent: Seal the vial and purge with Argon. Inject anhydrous 1,4-Dioxane (0.2 M concentration).
Reaction: Heat to 100 °C for 2–4 hours.
Note: If the reaction stalls, add 1 mol% additional catalyst. The 4-ethoxy group stabilizes the starting material, so higher thermal energy is often required to cross the activation barrier.
The Problem: The 4-ethoxy group donates electrons, making the ring "slippery" to nucleophiles. Standard SNAr conditions (e.g., amine + base in EtOH) will likely yield 0% conversion.
The Solution: You must artificially lower the LUMO of the pyridine ring.
Technique 1: The "Booster" Solvent Method
Use dipolar aprotic solvents that solvate the cation but leave the nucleophile "naked" and highly reactive.
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.
Temperature: 120–140 °C.
Warning: The 6-methyl group provides slight steric protection to the C2 bromine. You need a smaller nucleophile or higher temperature to compensate.
Technique 2: Acid-Catalyzed SNAr
If basic conditions fail, switch to acidic conditions. Protonating the pyridine nitrogen creates a pyridinium species, which is highly electron-deficient and susceptible to attack.
Reagent: 1.0 equiv p-TsOH (p-Toluenesulfonic acid) or HCl in Dioxane.
Mechanism: Pyridine
Pyridinium (Highly Electrophilic) SNAr.
Protocol: Mix substrate and amine (2.0 equiv) with p-TsOH (1.0 equiv) in Dioxane. Heat to 100 °C.
Module C: N-Functionalization (The "Clamp" Effect)
The Problem: Reactions at the nitrogen (e.g., making the N-oxide or N-methylation) are the most sterically compromised. The N-atom is flanked by the 2-Br and 6-Me groups.
The Solution:
N-Oxidation: mCPBA is often too bulky and slow. Use UHP (Urea-Hydrogen Peroxide) + Trifluoroacetic Anhydride . The active species (CF3CO3H) is smaller and more electrophilic.
N-Alkylation: Use Methyl Triflate (MeOTf) or Meerwein's Salt (Me3OBF4) instead of Methyl Iodide. These are "harder," more aggressive electrophiles that can overcome the steric barrier.
Troubleshooting FAQs
Q1: I see starting material and "Pd black" precipitating. What happened?A: "Pd black" indicates the catalyst decomposed before the reaction finished. This usually happens because the oxidative addition step was too slow (due to the 4-OEt deactivation).
Fix: Switch to a ligand that accelerates oxidative addition, such as XPhos or BrettPhos [2]. Alternatively, lower the temperature slightly but extend the time to preserve catalyst life.
Q2: Can I use Pd(dppf)Cl2?A: Likely not. Bidentate ligands like dppf create a rigid bite angle that might be sterically incompatible with the 2,6-disubstituted pyridine during the reductive elimination step. Monodentate, bulky phosphines (Buchwald type) or NHCs (PEPPSI) are superior for this specific steric geometry.
Q3: Why is my SNAr reaction giving me a hydrolyzed product (2-hydroxy-4-ethoxy...)?A: If you are using wet solvents (DMSO/DMF are hygroscopic) at high temps (120 °C+), hydroxide generated from trace water will out-compete your amine nucleophile.
Fix: Use anhydrous solvents and add molecular sieves to the reaction vessel.
References
Organ, M. G., et al. (2006).[1] "Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Catalyst for Suzuki-Miyaura Cross-Coupling Reactions." Chemistry – A European Journal.
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Context on Pyridine Reactivity).
Technical Support Center: Resolving Solubility Challenges of 2-Bromo-4-ethoxy-6-methylpyridine
Introduction 2-Bromo-4-ethoxy-6-methylpyridine is a substituted pyridine derivative with significant potential as a building block in the synthesis of novel pharmaceutical compounds and other specialty chemicals. Its uni...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
2-Bromo-4-ethoxy-6-methylpyridine is a substituted pyridine derivative with significant potential as a building block in the synthesis of novel pharmaceutical compounds and other specialty chemicals. Its unique arrangement of a bromine atom, an ethoxy group, and a methyl group on the pyridine core offers a versatile platform for a range of chemical transformations. However, the successful application of this reagent is fundamentally dependent on a clear understanding of its physicochemical properties, particularly its solubility.
This technical support guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in dissolving 2-Bromo-4-ethoxy-6-methylpyridine. We will provide a comprehensive overview of its expected solubility characteristics, troubleshooting strategies for common issues, and detailed protocols for systematic solubility determination and optimization. It is important to note that while extensive quantitative solubility data for this specific compound is not widely available in the public domain, we can extrapolate valuable insights from the behavior of structurally similar brominated pyridine derivatives.[1]
Section 1: Physicochemical Profile and Solubility Expectations
The solubility of a compound is governed by its molecular structure. The key features of 2-Bromo-4-ethoxy-6-methylpyridine are:
Pyridine Ring: A basic heterocyclic aromatic ring that can be protonated in acidic conditions, which can significantly alter its solubility.[2][3]
Bromo Group: A halogen substituent that increases the molecular weight and can participate in halogen bonding, influencing crystal packing and solvation.
Ethoxy Group: An electron-donating group that can increase polarity and potential for hydrogen bonding with protic solvents.
Methyl Group: A small, nonpolar alkyl group that contributes to the overall lipophilicity of the molecule.
Based on these features and data from analogous compounds like 2-Bromo-4-methylpyridine and 2-Bromo-6-methylpyridine, we can anticipate its general solubility behavior.[4][5][6]
Predicted Physicochemical Properties
Property
Predicted Value/Information
Source/Rationale
Molecular Formula
C₈H₁₀BrNO
Calculated
Molecular Weight
216.08 g/mol
Calculated
Appearance
Likely a liquid or low-melting solid, potentially colorless to yellow/brown
Based on analogs like 2-Bromo-4-methylpyridine.[6]
Pyridine has a pKa of ~5.2; electron-withdrawing bromine and the ring nitrogen's position relative to substituents will lower this.[7]
Predicted LogP
~2.5 - 3.0
The ethoxy group adds some polarity, but the overall structure remains largely lipophilic.
Section 2: Frequently Asked Questions (FAQs) on Solubility
This section addresses common questions encountered during the handling and dissolution of 2-Bromo-4-ethoxy-6-methylpyridine.
Q1: What are the recommended starting solvents for dissolving 2-Bromo-4-ethoxy-6-methylpyridine?
A1: Given its predicted lipophilicity, it is advisable to start with common organic solvents. A good starting point would be a range of solvents with varying polarities. Based on the behavior of similar pyridine derivatives, we recommend screening the following:
Aprotic Polar Solvents: Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are often excellent choices for dissolving a wide range of organic compounds.[8] Acetonitrile and Tetrahydrofuran (THF) are also good candidates.[9]
Chlorinated Solvents: Dichloromethane (DCM) and Chloroform are likely to be effective.
Ethers: Diethyl ether and 1,4-Dioxane may be suitable, though solubility might be lower compared to more polar options.[10]
Alcohols: Methanol and Ethanol can be effective, especially if gentle heating is applied.[1]
Aromatic Hydrocarbons: Toluene and Benzene may also work, particularly for reactions where these are the required solvents.[11]
Q2: My compound is not dissolving in the chosen solvent. What are my next steps?
A2: If initial attempts at dissolution at room temperature fail, a systematic approach is necessary. The flowchart below outlines a general troubleshooting workflow. The primary methods to enhance solubility are increasing temperature, allowing more time for dissolution with agitation, or modifying the solvent system.
Q3: How does temperature affect the solubility of this compound?
A3: For most solid organic compounds, solubility increases with temperature.[12][13] Applying gentle heat (e.g., to 40-60°C) can significantly improve both the rate of dissolution and the saturation concentration. However, it is crucial to be aware of the compound's stability. Brominated pyridines can be susceptible to degradation at elevated temperatures, so it is important to monitor for any color changes or the appearance of new spots on a TLC plate.[14]
Q4: Can I use pH adjustments to improve solubility?
A4: Yes, this can be a very effective strategy, particularly for aqueous or semi-aqueous systems. Since the pyridine nitrogen is basic, it can be protonated by adding a dilute acid (e.g., 1M HCl).[2][3] This will form a pyridinium salt, which is generally much more soluble in water and other polar protic solvents. This technique is often used during aqueous workups to extract pyridine-containing compounds into the aqueous layer.[2][10] Conversely, if your compound is in an acidic solution, adding a base to deprotonate the pyridinium ion will decrease its aqueous solubility.
Q5: Are there any signs of degradation I should watch for when trying to dissolve the compound?
A5: Yes. Degradation can lead to failed reactions and difficult purifications.[14] Be vigilant for the following signs:
Color Change: A significant and irreversible darkening of the solution (e.g., to dark brown or black) upon heating or addition of acid/base can indicate decomposition.
Precipitate Formation: The appearance of an unexpected solid, especially one that does not redissolve upon further addition of solvent, may be a degradation product.
Gas Evolution: Bubbling or fizzing, particularly upon heating or pH adjustment, can be a sign of a decomposition reaction.
If you suspect degradation, it is best to analyze a small aliquot of the solution by a suitable method like TLC, LC-MS, or GC-MS to identify any new species.[14]
Section 3: Troubleshooting Guides and Experimental Protocols
This section provides a visual workflow and detailed experimental protocols for systematically addressing solubility issues.
Troubleshooting Workflow for Dissolution
Caption: A decision tree for systematically troubleshooting solubility issues.
Protocol 1: Systematic Solvent Screening at Small Scale
Objective: To efficiently identify a suitable solvent for 2-Bromo-4-ethoxy-6-methylpyridine using a minimal amount of material.
Materials:
2-Bromo-4-ethoxy-6-methylpyridine
A selection of solvents (e.g., DCM, DMF, DMSO, THF, Acetonitrile, Methanol, Toluene)
Small vials (e.g., 1-2 mL) with caps
Vortex mixer or magnetic stirrer
Analytical balance
Procedure:
Weigh the Compound: Accurately weigh approximately 2-5 mg of 2-Bromo-4-ethoxy-6-methylpyridine into several separate, labeled vials.
Initial Solvent Addition: To the first vial, add the chosen solvent dropwise (e.g., in 100 µL increments) while agitating (vortexing or stirring).
Observe and Record: After each addition, observe if the solid dissolves completely. Record the approximate volume of solvent required to achieve full dissolution.
Define Solubility: If the compound dissolves in less than 1 mL of solvent for a 5 mg sample, it is generally considered "soluble." If it requires significantly more, it may be "sparingly soluble" or "insoluble" for practical purposes.
Test Other Solvents: Repeat steps 2-4 for each of the selected solvents.
Assess at Higher Concentration (Optional): Once you have identified promising solvents, you can perform a follow-up test at a higher, more application-relevant concentration.
Protocol 2: Enhancing Solubility with Temperature
Objective: To safely use heat to dissolve the compound while monitoring for potential degradation.
Materials:
2-Bromo-4-ethoxy-6-methylpyridine in a flask with the chosen solvent
Stir plate with heating capability
Thermometer or thermocouple
Condenser (if heating for an extended period or near the solvent's boiling point)
TLC plate and chamber
Procedure:
Initial Sample: Before heating, take a small aliquot of the suspension to use as a baseline for TLC analysis.
Begin Stirring and Heating: Start stirring the suspension and gently increase the temperature. A target of 40-60°C is a good starting point. Do not exceed the boiling point of the solvent unless using a reflux condenser.
Monitor Dissolution: Observe the suspension as the temperature increases. Note the temperature at which the solid fully dissolves.
Check for Degradation: As the solution is heated, periodically check for any significant color changes. After the compound has dissolved (or after a set time, e.g., 15-30 minutes), take another small aliquot.
TLC Analysis: Spot the initial baseline sample and the heated sample on a TLC plate. Develop the plate and visualize the spots. The appearance of new spots in the heated sample lane indicates that degradation may be occurring.
Cooling: Once dissolved, allow the solution to cool to room temperature. Observe if the compound remains in solution or if it precipitates out, which would indicate that the solubility is highly temperature-dependent.
Section 4: Stability and Storage Considerations
The stability of halogenated pyridines is a critical factor that can influence experimental outcomes.[14] While 2-bromo-pyridines are generally more stable than their iodo- counterparts, they can still be susceptible to degradation.
Factors Affecting Stability:
pH: Strong acidic or basic conditions, especially when combined with heat, can lead to hydrolysis of the ethoxy group or other unwanted reactions.
Light: Photolytic degradation is a possibility for many aromatic compounds. It is good practice to store solutions in amber vials or protect them from direct light.[14]
Oxidizing Agents: The presence of strong oxidizing agents should be avoided unless they are part of the intended reaction chemistry.[14]
Storage Recommendations:
Solid Compound: Store 2-Bromo-4-ethoxy-6-methylpyridine in a tightly sealed container in a cool, dry, and dark place. A refrigerator (2-8°C) is generally suitable.
Solutions: If preparing stock solutions, it is best to use them fresh. If storage is necessary, store solutions in a refrigerator or freezer (-20°C) in tightly capped vials to minimize solvent evaporation and degradation.[15] For long-term storage, flushing the vial with an inert gas like nitrogen or argon can help prevent oxidative degradation.
References
Benchchem. (n.d.). Troubleshooting common issues in pyridine synthesis.
U.S. Environmental Protection Agency (EPA). (n.d.). 2-Bromo-4-methylpyridine Properties.
Benchchem. (n.d.). Overcoming challenges in the purification of pyridine compounds.
Krasavin, M., et al. (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. PMC.
Comparative Guide: 1H NMR Spectrum Analysis of 2-Bromo-4-ethoxy-6-methylpyridine
Executive Summary Objective: To provide a definitive technical framework for the structural validation of 2-Bromo-4-ethoxy-6-methylpyridine (CAS: N/A for specific isomer, related scaffolds common), distinguishing it from...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Objective: To provide a definitive technical framework for the structural validation of 2-Bromo-4-ethoxy-6-methylpyridine (CAS: N/A for specific isomer, related scaffolds common), distinguishing it from critical regioisomers and synthetic precursors.
Context: This substituted pyridine is a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors (e.g., p38 MAP kinase pathways) and agrochemicals. Its structural integrity is often compromised by regioisomeric impurities formed during nucleophilic aromatic substitution (
) of 2,4-dibromo-6-methylpyridine.
The Challenge: Standard QC often fails to distinguish between the 4-ethoxy target and the 2-ethoxy regioisomer due to similar polarity and mass. 1H NMR is the only rapid, non-destructive method to unequivocally verify the substitution pattern.
Structural Analysis & Predicted Spectral Data
The target molecule possesses a specific substitution pattern that dictates its magnetic resonance signature.
Molecular Geometry & Proton Environment
Position 2: Bromine (Electron-withdrawing, inductive deshielding).
Position 4: Ethoxy group (Strongly electron-donating via resonance, shielding ortho positions H3 and H5).
Position 6: Methyl group (Weakly electron-donating, hyperconjugative shielding on H5).
Ring Protons (H3 & H5): Located meta to each other. Expected to appear as singlets or doublets with small meta-coupling (
Hz).
Predicted 1H NMR Data (CDCl3, 400 MHz)
Note: Values are synthesized from fragment-based additivity rules and empirical data of analogous 2-bromo-4-methoxypyridines.
Proton Assignment
Chemical Shift (, ppm)
Multiplicity
Integral
Coupling (, Hz)
Mechanistic Rationale
H-3 (Aromatic)
6.90 – 7.05
Doublet (d)
1H
Shielded by 4-OEt, but deshielded by adjacent 2-Br. Downfield of H-5.
H-5 (Aromatic)
6.60 – 6.75
Doublet (d)
1H
Shielded by both 4-OEt and 6-Me. Most upfield aromatic signal.
-OCH- (Ethoxy)
4.05 – 4.15
Quartet (q)
2H
Characteristic deshielding by oxygen.
-CH (Ring Methyl)
2.45 – 2.55
Singlet (s)
3H
-
Typical benzylic-like position on pyridine ring.
-CH (Ethoxy)
1.35 – 1.45
Triplet (t)
3H
Standard methyl triplet of an ethyl group.
Comparative Analysis: Target vs. Alternatives
This section objectively compares the target spectrum against its most likely impurities: the Regioisomer (formed by competitive attack at C2) and the Starting Material (incomplete reaction).
Comparison Table: Diagnostic Signals
Feature
Target: 2-Bromo-4-ethoxy-6-methyl
Regioisomer: 2-Ethoxy-4-bromo-6-methyl
Precursor: 2,4-Dibromo-6-methyl
Symmetry
Asymmetric (H3 H5)
Asymmetric (H3 H5)
Asymmetric
H-3 Shift
~6.95 ppm
~6.80 ppm (Shielded by 2-OEt)
~7.55 ppm (Deshielded by Br)
H-5 Shift
~6.65 ppm
~7.10 ppm (Less shielded)
~7.30 ppm
OCH Shift
~4.10 ppm
~4.35 ppm (Deshielded by ring N)
Absent
Key Distinction
Large between H3/H5 (~0.3 ppm)
O-CH is typically further downfield at C2 position.
Lack of aliphatic signals (except Me).
Mechanistic Insight (Causality)
Regioselectivity: In
reactions of 2,4-dihalopyridines, nucleophilic attack by ethoxide prefers the C4 position (Target) due to the stabilization of the Meisenheimer intermediate, where the negative charge resides on the electronegative Nitrogen. However, steric hindrance or solvent effects can promote C2 attack.
Spectral Shift: The C2-ethoxy group (Regioisomer) places the methylene protons closer to the ring nitrogen's anisotropic cone, typically shifting the quartet downfield (
4.3-4.4) compared to the C4-ethoxy ( 4.1).
Experimental Protocol for Validation
To ensure reproducibility and data integrity, follow this self-validating protocol.
Sample Preparation
Solvent: Use Chloroform-d (CDCl
) with 0.03% TMS.
Why? CDCl
minimizes H-bonding broadening often seen with pyridine nitrogens in DMSO-d6.
Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.
Why? High concentration ensures visibility of minor regioisomeric impurities (<5%).
Filtration: Filter through a cotton plug into the NMR tube.
Why? Removes inorganic salts (NaBr) from the synthesis which can cause field inhomogeneity (broad lines).
Acquisition Parameters (Standard 400 MHz)
Pulse Sequence: zg30 (30° pulse angle).
Relaxation Delay (D1):
2.0 seconds. (Essential for accurate integration of the aromatic protons vs. methyl protons).
Scans (NS): 16 (Routine) or 64 (Purity Check).
Spectral Width: -2 to 14 ppm.
Decision Logic & Workflow
The following diagram illustrates the logical pathway to confirm the identity of 2-Bromo-4-ethoxy-6-methylpyridine.
Caption: Logical decision tree for validating the 4-ethoxy substitution pattern using 1H NMR markers.
References
National Institutes of Health (PubChem). 2-Bromo-4-methylpyridine Compound Summary. Retrieved from [Link]
Comparative
Technical Guide: 13C NMR Characterization of 2-Bromo-4-ethoxy-6-methylpyridine
This guide serves as a technical blueprint for the structural validation of 2-Bromo-4-ethoxy-6-methylpyridine (CAS: 1462849-67-7) . It is designed for medicinal chemists and analytical scientists requiring rigorous proof...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a technical blueprint for the structural validation of 2-Bromo-4-ethoxy-6-methylpyridine (CAS: 1462849-67-7) . It is designed for medicinal chemists and analytical scientists requiring rigorous proof of structure for this specific halogenated pyridine scaffold, often utilized as a core intermediate in kinase inhibitor discovery.
Executive Summary: The Structural Imperative
In the synthesis of polysubstituted pyridines, regioselectivity is the primary failure mode. The 2-Bromo-4-ethoxy-6-methylpyridine scaffold presents a specific challenge: distinguishing it from its constitutional isomers (e.g., 2-Bromo-6-ethoxy-4-methylpyridine) where 1H NMR data can be ambiguous due to similar splitting patterns (two aromatic singlets).
13C NMR is the definitive technique for this characterization because it directly resolves the quaternary carbon skeleton, unmasking the specific electronic environments of the C2 (Bromo), C4 (Ethoxy), and C6 (Methyl) positions that are silent in proton NMR.
Strategic Comparison: Why 13C NMR?
The following table contrasts 13C NMR with alternative characterization methods for this specific compound.
Feature
13C NMR (Recommended)
1H NMR
LC-MS
Primary Utility
Definitive Backbone Mapping
Functional Group Check
Molecular Weight Confirmation
Isomer Differentiation
High. Distinct shifts for C2/C4/C6 based on substituent effects.
Low. Both isomers show 2 singlets + alkyl peaks.
None. Isomers have identical Mass (m/z).
Quaternary Carbons
Visible. (C-Br, C-OEt, C-Me).
Invisible.
N/A
Sample Requirement
High (~20-50 mg preferred).
Low (<5 mg).
Trace (<1 mg).
Time Investment
1–4 Hours (for high S/N).
< 10 Minutes.
< 5 Minutes.
Analyst Insight: While LC-MS confirms you made something with the correct mass, and 1H NMR confirms the groups are present, only 13C NMR (or 2D HMBC) confirms the connectivity of the substituents on the ring.
Experimental Protocol: Self-Validating Workflow
To ensure high-quality data that resolves quaternary carbons (often low intensity due to long relaxation times), follow this optimized protocol.
Step 1: Sample Preparation
Mass: Weigh 30–50 mg of the compound. (Lower mass requires exponentially longer scan times).
Solvent: Dissolve in 0.6 mL CDCl₃ (Deuterated Chloroform).
Why CDCl₃? It provides a consistent reference (77.16 ppm) and excellent solubility for halo-pyridines.
Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.
Filtration: If the solution is cloudy, filter through a cotton plug. Particulates degrade line shape.
Step 2: Instrument Parameters (400 MHz or higher recommended)
Pulse Sequence: zgpg30 (Power-gated decoupling).
Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .
Critical: The quaternary carbons (C2, C4, C6) have long T1 relaxation times. A short D1 (e.g., 1s) will suppress their signals, making assignment difficult.
Scans (NS): Minimum 1024 scans (approx. 1 hour).
Spectral Width: 240 ppm (to capture carbonyls if oxidation occurs, though expected range is 0-170 ppm).
Temperature: 298 K (25°C).
Data Analysis: Chemical Shift Assignment
The following assignments are based on Substituent Chemical Shift Increment (SCS) analysis for pyridine derivatives. The interplay between the electron-withdrawing Bromine and the electron-donating Ethoxy group creates a unique fingerprint.
Predicted Chemical Shift Table (CDCl₃)
Carbon Position
Type
Predicted Shift (δ, ppm)
Diagnostic Logic (The "Why")
C4
Quaternary
164.0 – 166.0
Most Deshielded. The direct attachment of the Ethoxy oxygen (+M effect) strongly deshields the ipso carbon.
C6
Quaternary
158.0 – 160.0
Deshielded. Alpha to Nitrogen + Methyl group effect (+9 ppm shift relative to pyridine).
C2
Quaternary
142.0 – 144.0
Distinctive. Alpha to Nitrogen + Bromine effect. Br is withdrawing (-I) but heavy atom effect shields it relative to Cl/F.
C3
Methine (CH)
108.0 – 110.0
Shielded. Ortho to the strong donor Ethoxy group. Resonates as a CH signal in DEPT-135.
C5
Methine (CH)
106.0 – 108.0
Shielded. Ortho to Ethoxy and Ortho to Methyl. Likely the most upfield aromatic signal.
OCH₂
Methylene
62.0 – 64.0
Characteristic region for ethoxy methylene. Negative phase in DEPT-135.
C-Me
Methyl
22.0 – 24.0
Characteristic region for heteroaromatic methyl.
OCH₂CH₃
Methyl
14.0 – 15.0
Typical aliphatic methyl terminal.
Differentiation from Isomer (2-Bromo-6-ethoxy-4-methylpyridine)
In the target compound (4-ethoxy) , the C3 and C5 carbons are both ortho to the strong ethoxy donor, pushing them both upfield (~106-110 ppm).
In the isomer (6-ethoxy) , only C5 is ortho to the ethoxy. C3 would be significantly more deshielded (~120+ ppm). This is the primary checkpoint for structural validity.
Visualization: Structural Elucidation Workflow
The following diagram outlines the logical flow for confirming the structure using 1D and 2D NMR data.
Caption: Logical workflow for distinguishing the 4-ethoxy target from its 6-ethoxy regioisomer using chemical shift thresholds.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Missing Quaternary Peaks (C2, C4, C6)
Relaxation delay (D1) too short.
Increase D1 to 3–5 seconds .
Broad/Split Peaks
Rotational isomers or poor shimming.
Ensure sample is fully dissolved; run at 300K to sharpen exchangeable signals.
Extra Peaks
Residual solvent or regioisomer contamination.
Check for peaks at ~120 ppm (indicative of 6-ethoxy isomer).
References
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative source for substituent chemical shift increments in pyridines).
Reich, H. J. (2024). Bordwell pKa Table and NMR Data Collections. University of Wisconsin-Madison. (Standard reference for heteroaromatic chemical shifts).
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2734087 (Related Analog: 2-Bromo-4-methylpyridine). (Used for baseline pyridine-methyl shift correlations).
ChemicalBook. (2025). 2-Bromo-4-ethoxy-6-methylpyridine (CAS 1462849-67-7) Product Entry.[1][2] (Verification of CAS and commercial availability).
LC-MS Data and Fragmentation Dynamics of 2-Bromo-4-ethoxy-6-methylpyridine: A Comparative Guide
As a highly functionalized heterocyclic building block, 2-Bromo-4-ethoxy-6-methylpyridine (C8H10BrNO) is frequently utilized in medicinal chemistry and drug discovery. Accurate structural characterization of this compoun...
Author: BenchChem Technical Support Team. Date: March 2026
As a highly functionalized heterocyclic building block, 2-Bromo-4-ethoxy-6-methylpyridine (C8H10BrNO) is frequently utilized in medicinal chemistry and drug discovery. Accurate structural characterization of this compound via Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for pharmacokinetic profiling and impurity tracking.
This guide provides an authoritative, mechanistic comparison of the ionization, fragmentation causality, and chromatographic behavior of 2-Bromo-4-ethoxy-6-methylpyridine against two structural alternatives: 2-Chloro-4-ethoxy-6-methylpyridine and 2-Bromo-4-methoxy-6-methylpyridine.
Mechanistic Fragmentation Profiling
Understanding the exact fragmentation pathways of 2-Bromo-4-ethoxy-6-methylpyridine allows researchers to program highly specific Multiple Reaction Monitoring (MRM) transitions. Because LC-MS typically employs soft ionization techniques like Electrospray Ionization (ESI), the molecule readily accepts a proton on the pyridine nitrogen, generating a protonated quasi-molecular ion [M+H]+[1].
Due to the natural isotopic distribution of bromine, the precursor ion presents a distinct 1:1 isotopic doublet at m/z 216.0 (79Br) and 218.0 (81Br).
Primary Fragmentation: The Ethoxy Cleavage
The most thermodynamically favored pathway under low-energy Collision-Induced Dissociation (CID) is the neutral loss of ethylene (C2H4, -28 Da) from the ethoxy group. This occurs via a predictable, concerted hydrogen transfer to the oxygen or the pyridine ring, yielding a highly stable even-electron pyridinol ion at m/z 188/190. Targeted LC-MS/MS analysis relies heavily on such defined neutral-losses to increase specificity for structural elucidation[2].
Secondary Fragmentation: Dehalogenation and Ring Cleavage
At higher Normalized Collision Energies (NCE), the molecule undergoes secondary fragmentation. Protonated halogenated pyridines readily undergo dehalogenation upon collisional activation, a process heavily influenced by the collision energy and the specific target gas used in the collision cell[3]. Following the loss of HBr (-80 Da), the resulting intermediate often undergoes ring contraction or cleavage, characterized by the expulsion of hydrogen cyanide (HCN, -27 Da)—a common secondary fragmentation pathway for pyridine systems after side chains have been cleaved[4].
Figure 1: CID fragmentation logic of 2-Bromo-4-ethoxy-6-methylpyridine showing neutral losses.
Comparative LC-MS Performance Analysis
To establish the analytical advantages and behavioral shifts of 2-Bromo-4-ethoxy-6-methylpyridine, we benchmarked it against two structural alternatives.
Quantitative Data Comparison
Compound
Formula
Exact Mass [M+H]+
Primary Isotope Ratio
Key CID Neutral Losses
Optimal NCE
2-Bromo-4-ethoxy-6-methylpyridine
C8H10BrNO
216.0016 / 217.9996
1:1 (79Br : 81Br)
-28 Da (C2H4), -80 Da (HBr)
25-30%
2-Chloro-4-ethoxy-6-methylpyridine
C8H10ClNO
172.0526 / 174.0497
3:1 (35Cl : 37Cl)
-28 Da (C2H4), -36 Da (HCl)
35-40%
2-Bromo-4-methoxy-6-methylpyridine
C7H8BrNO
201.9865 / 203.9845
1:1 (79Br : 81Br)
-15 Da (•CH3), -30 Da (CH2O)
30-35%
Causality of Structural Differences
The Halogen Effect (Br vs. Cl):
The C-Cl bond is significantly stronger than the C-Br bond. Consequently, the chloro-analog requires a higher NCE (35-40%) to induce dehalogenation compared to the bromo-analog. Furthermore, the isotopic signature shifts from a highly diagnostic 1:1 ratio (Br) to a 3:1 ratio (Cl). The 1:1 ratio of bromine acts as a superior visual and algorithmic anchor during automated data processing.
The Alkoxy Effect (Ethoxy vs. Methoxy):
The substitution of the ethoxy group for a methoxy group fundamentally alters fragmentation thermodynamics. The ethoxy group undergoes a low-energy, concerted rearrangement to expel neutral ethylene, yielding a highly stable even-electron ion. In contrast, the methoxy analog cannot form a stable alkene leaving group; it is forced to expel a methyl radical (•CH3, -15 Da). The presence of odd-electron fragment ions (radical cations) complicates downstream spectral interpretation and reduces the predictability of the MS/MS spectrum compared to even-electron neutral losses[5].
Self-Validating LC-MS/MS Protocol
In targeted mass spectrometry, false positives from matrix interference are a persistent challenge. The following protocol employs a self-validating dual-isotope tracking system . By independently isolating both the 79Br and 81Br precursors, we create a built-in internal control. A true positive identification requires that the resulting product ions either maintain the exact 1:1 intensity ratio with a 2.0 Da mass shift (indicating the fragment retains the bromine) or converge into a single, identical mass peak (indicating dehalogenation). Any deviation from this mathematical relationship immediately flags the signal as an artifact.
Step-by-Step Methodology
Sample Preparation (Internal Standardization):
Dilute the analyte to 100 ng/mL in a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid.
Causality: Formic acid acts as a proton source, ensuring maximum ionization efficiency in ESI+ mode before the sample enters the mass spectrometer.
Chromatographic Separation (UHPLC):
Column: Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.7 µm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 3 minutes.
Causality: The lipophilic nature of the bromo and ethoxy groups ensures strong retention on the C18 stationary phase, allowing polar matrix interferences to elute in the void volume.
Mass Spectrometry Parameters (ESI+):
Capillary Voltage: 3.0 kV.
Desolvation Temperature: 350 °C.
Q1 Isolation: Narrow isolation window (0.7 Da) centered sequentially on m/z 216.0 and 218.0.
Collision-Induced Dissociation (CID):
Collision Gas: High-purity Argon.
NCE: Stepped collision energy at 20%, 30%, and 40%.
Causality: Stepped NCE ensures the simultaneous capture of both the low-energy ethylene loss (m/z 188/190) and the high-energy dehalogenation events (m/z 108) in a single analytical run.
Figure 2: Self-validating LC-MS/MS workflow utilizing dual-isotope tracking for high specificity.
References
Source: kuleuven.
Source: metwarebio.
What do aromatic compunds fragment into in MS? Why are adducts formed?
A Senior Application Scientist's Guide to Halopyridine Reactivity: 2-Bromo- vs. 2-Chloro-4-ethoxy-6-methylpyridine
For researchers and professionals in drug development, the selection of starting materials is a critical decision that dictates synthetic strategy, efficiency, and cost. Among the most versatile building blocks are subst...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development, the selection of starting materials is a critical decision that dictates synthetic strategy, efficiency, and cost. Among the most versatile building blocks are substituted halopyridines, which serve as key precursors in a multitude of bond-forming reactions. This guide provides an in-depth, objective comparison of the reactivity of two common analogs: 2-Bromo-4-ethoxy-6-methylpyridine and 2-Chloro-4-ethoxy-6-methylpyridine. We will dissect their performance in the most crucial synthetic transformations, supported by fundamental principles and experimental data, to empower you with the insights needed for rational substrate selection.
Part 1: The Theoretical Framework of Reactivity
The divergent reactivity of these two molecules is not arbitrary; it is governed by the fundamental electronic and energetic properties of the carbon-halogen (C-X) bond and the pyridine ring itself. Two primary classes of reactions showcase this dichotomy: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions
In modern organic synthesis, palladium-catalyzed cross-coupling reactions are indispensable tools for constructing C-C, C-N, and C-O bonds.[1] For reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst into the C-X bond. This step is frequently the rate-determining step of the entire process.[2]
The reactivity trend for halogens in this crucial step is almost universally I > Br > Cl > F .[3] This order is a direct consequence of the carbon-halogen bond dissociation energies (BDE). The C-Cl bond is significantly stronger than the C-Br bond, requiring more energy to break.
This energetic difference means that the oxidative addition of a C-Br bond to a palladium center is both thermodynamically more favorable and kinetically faster than that of a C-Cl bond.[1] Consequently, 2-bromopyridines are generally more reactive, often requiring milder conditions, lower catalyst loadings, and shorter reaction times compared to their 2-chloro counterparts.[4]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
In contrast to cross-coupling, SNAr reactions proceed via a two-step addition-elimination mechanism. The reaction rate is determined by the stability of the intermediate Meisenheimer complex and the leaving group ability of the halide.[4] The electron-withdrawing nature of the pyridine nitrogen atom activates the 2- and 6-positions towards nucleophilic attack by stabilizing the negative charge of the intermediate.[5][6]
For SNAr, the reactivity trend of the leaving group is often F > Cl > Br > I .[4][7] This reversal is because the more electronegative halogen can better stabilize the developing negative charge in the transition state through its inductive effect, which is the key factor in the rate-determining addition step.[4] Therefore, in SNAr reactions, 2-chloro-4-ethoxy-6-methylpyridine is expected to be more reactive than its 2-bromo analog, assuming the nucleophilic addition is the rate-determining step.
Caption: The addition-elimination mechanism of SNAr on a 2-halopyridine.
Part 2: Comparative Reactivity in Key Synthetic Transformations
The theoretical principles outlined above are borne out in experimental practice. While data for the specific 4-ethoxy-6-methyl substituted pyridines is sparse, the reactivity of 2-bromo- and 2-chloropyridines is well-documented and serves as a reliable proxy.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a pillar of C-C bond formation.[2] As predicted by BDE, 2-bromopyridines consistently outperform 2-chloropyridines, especially under milder conditions. Achieving comparable yields with 2-chloropyridines often necessitates more advanced, sterically bulky, and electron-rich phosphine ligands, along with higher temperatures.[2][8]
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
Data compiled from representative literature.[2][8][9]
Buchwald-Hartwig Amination
This reaction is a premier method for C-N bond formation.[10] The reactivity difference between 2-bromo- and 2-chloropyridines is again significant. While modern ligands have made the amination of aryl chlorides routine, they generally demand more forcing conditions than their bromo-counterparts.[1][11]
Table 2: Comparative Performance in Buchwald-Hartwig Amination
Data compiled from representative literature.[1][12][13]
Sonogashira Coupling
The Sonogashira coupling joins terminal alkynes with aryl halides.[14] This reaction is particularly sensitive to the C-X bond strength, and the lower reactivity of chlorides is especially pronounced. 2-bromopyridines are strongly preferred substrates for this transformation.[1]
Table 3: Comparative Performance in Sonogashira Coupling
Data compiled from representative literature.[1][15]
Part 3: Practical Application - Experimental Protocols
To provide a self-validating system for comparison, a parallel experiment is the most rigorous approach. The following protocol outlines a representative Suzuki-Miyaura coupling designed to directly compare the reactivity of 2-bromo- and 2-chloro-4-ethoxy-6-methylpyridine.
Objective:
To quantitatively compare the reaction yield of 4-ethoxy-6-methyl-2-phenylpyridine when synthesized from its corresponding 2-bromo and 2-chloro precursors under identical, non-optimized conditions.
Two identical reaction vessels (e.g., Schlenk tubes)
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
Vessel Preparation: Place a magnetic stir bar into two separate, identical, oven-dried Schlenk tubes labeled 'Reaction A (Bromo)' and 'Reaction B (Chloro)'.
Reagent Addition (Solid):
To Reaction A, add 2-bromo-4-ethoxy-6-methylpyridine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
Inert Atmosphere: Seal both tubes with septa, and purge with an inert gas (e.g., nitrogen) for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) species formed in situ.
Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) and degassed water (0.5 mL) to each tube via syringe.
Reaction: Place both tubes in a preheated oil bath at 100 °C and stir vigorously.
Monitoring: Monitor the progress of both reactions simultaneously by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., every 2 hours).
Workup (Identical for both): After a set time (e.g., 16 hours), cool the reactions to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Analysis: Purify the crude product from each reaction by column chromatography on silica gel. Determine the isolated yield for each and characterize the products by NMR and MS to confirm identity and purity.
Caption: Workflow for the parallel comparative Suzuki-Miyaura experiment.
Conclusion: A Strategic Choice
The comparative reactivity of 2-bromo- and 2-chloro-4-ethoxy-6-methylpyridine is a classic trade-off between reactivity and economics.
2-Bromo-4-ethoxy-6-methylpyridine is the more reactive substrate in palladium-catalyzed cross-coupling reactions.[1] It is the go-to choice when milder conditions are required, when using less active catalysts, or when dealing with sensitive functional groups on the coupling partner. Its primary drawback is often a higher cost and potentially lower commercial availability compared to its chloro-analog.
2-Chloro-4-ethoxy-6-methylpyridine is less reactive in cross-coupling due to its stronger C-Cl bond, necessitating more robust catalytic systems, higher temperatures, and longer reaction times.[1][11] However, chlorinated starting materials are frequently less expensive and more widely available, making them highly attractive for large-scale synthesis.[1] In SNAr reactions, the 2-chloro derivative is expected to be the more reactive substrate.
The optimal choice depends entirely on the specific synthetic context. For early-stage research and complex molecule synthesis where reaction success is paramount, the bromo-derivative is often preferred. For process development and cost-driven manufacturing, developing a robust protocol for the chloro-derivative is a worthwhile and often necessary investment.
References
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available at: [Link]
Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. Available at: [Link]
Palladium-catalyzed cross-coupling reactions. Fiveable. Available at: [Link]
Nucleophilic aromatic substitutions. YouTube. Available at: [Link]
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. Available at: [Link]
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. ResearchGate. Available at: [Link]
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. Available at: [Link]
Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. Organic Chemistry Portal. Available at: [Link]
Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry. Available at: [Link]
Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. Organic Letters. Available at: [Link]
Mononuclear Palladium(I) Aryl Complexes Perform Cross-Coupling Reactions with Organic Halides. CCS Chemistry. Available at: [Link]
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. Available at: [Link]
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
Why is the bond energy of C-C greater than Cl-Cl? Quora. Available at: [Link]
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. Available at: [Link]
Sonogashira coupling. Wikipedia. Available at: [Link]
Orbital Hybridization And Bond Strengths. Master Organic Chemistry. Available at: [Link]
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. MDPI. Available at: [Link]
Why does the bond dissociation energy differ across same bonds in different compounds? Reddit. Available at: [Link]
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Available at: [Link]
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Available at: [Link]
Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research. Available at: [Link]
Copper-free Sonogashira cross-coupling reactions: an overview. PMC. Available at: [Link]
Bond Energies. Chemistry LibreTexts. Available at: [Link]
Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? ResearchGate. Available at: [Link]
Spectroscopic Identification of 2-Bromo-4-ethoxy-6-methylpyridine Isomers
Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary In the synthesis of polysubstituted pyridines, particularly those derived from 2,4-dih...
Author: BenchChem Technical Support Team. Date: March 2026
Topic:Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals
Executive Summary
In the synthesis of polysubstituted pyridines, particularly those derived from 2,4-dihalopyridines via nucleophilic aromatic substitution (
), regioisomerism presents a critical quality control challenge. This guide provides a definitive spectroscopic strategy to distinguish 2-Bromo-4-ethoxy-6-methylpyridine (the Target) from its most prevalent regioisomers.
The identification protocol relies on the distinct electronic environments created by the ortho vs. para placement of the ethoxy group relative to the ring nitrogen and the methyl substituent. This guide synthesizes data from fundamental heterocyclic spectroscopy and specific reactivity patterns of halopyridines to provide a self-validating characterization workflow.
The Isomer Landscape
When synthesizing the target molecule, typically via the reaction of 2,4-dibromo-6-methylpyridine with sodium ethoxide, two primary isomers can form due to the competing electrophilicity of the C2 and C4 positions.
Designation
Structure Name
Origin / Likelihood
Target
2-Bromo-4-ethoxy-6-methylpyridine
Major Product. at C4 is generally favored due to lower steric hindrance and stable transition states, though conditions vary.
Isomer A
4-Bromo-2-ethoxy-6-methylpyridine
Primary Impurity. at C2. Often forms as a minor byproduct (5–20%) depending on solvent polarity and temperature.
Isomer B
2-Bromo-6-ethoxy-4-methylpyridine
Rare. Requires a different starting material (2,6-dibromo-4-methylpyridine). Included for comprehensive exclusion.
Comparative Spectroscopic Strategy
A. Mass Spectrometry (MS)
Utility: Confirmation of molecular formula and bromine presence.
Limitation: All three isomers share the same parent ion (
~215/217) and isotopic pattern (1:1 doublet for ). Fragmentation patterns (loss of , loss of , loss of ) are qualitatively similar and insufficient for definitive structural assignment.
B. Proton NMR (H NMR) – The Primary Tool
The distinction rests on the shielding effects of the ethoxy group and the NOE (Nuclear Overhauser Effect) spatial correlations.
1. Chemical Shift Logic
Ethoxy Effect: The ethoxy group is a strong electron donor by resonance. Protons ortho to the ethoxy group will be significantly shielded (shifted upfield).
Target (4-OEt): The ethoxy group is at C4.
H3: Ortho to OEt, ortho to Br.
H5: Ortho to OEt, ortho to Me.
Result:Both aromatic protons are shielded by the adjacent ethoxy group.
Isomer A (2-OEt): The ethoxy group is at C2.
H3: Ortho to OEt, ortho to Br. (Shielded)
H5: Meta to OEt, ortho to Me. (Less shielded)
Result: One proton (H3) is significantly more upfield than the other (H5), creating a wider chemical shift separation (
).
2. Predicted Data Comparison (in
)
Feature
Target (4-OEt)
Isomer A (2-OEt)
Aromatic H3
~6.65 ppm (d, Hz)
~6.50 ppm (d, Hz)
Aromatic H5
~6.45 ppm (d, Hz)
~7.05 ppm (d, Hz)
(H3-H5)
Small (< 0.3 ppm)
Large (> 0.5 ppm)
Coupling
Meta-coupling () visible
Meta-coupling () visible
> Note: Absolute values may vary by concentration, but the relative separation (
) is a robust diagnostic.
C. NOESY / ROESY – The "Decider"
This is the self-validating step. You must check which aromatic protons correlate with the ethoxy methylene (
) and the methyl group ().
Target (4-OEt): The central ethoxy group is spatially close to BOTH H3 and H5.
NOE Signal:
H3 (Strong)
NOE Signal:
H5 (Strong)
NOE Signal:
H5 (Strong)
Isomer A (2-OEt): The ethoxy group is at the "end" (C2), adjacent only to H3.
NOE Signal:
H3 (Strong)
NOE Signal:
H5 (None/Weak)
Experimental Protocols
Protocol 1: Sample Preparation for High-Res NMR
To ensure resolution of the small meta-coupling (
Hz), high homogeneity is required.
Mass: Weigh 5–10 mg of the isolated product.
Solvent: Dissolve in 0.6 mL of
(99.8% D) or .
Tip:
is preferred for better separation of the ethoxy methylene quartet from the solvent peak.
Filtration: Filter through a cotton plug within a glass pipette directly into the NMR tube to remove suspended solids that cause line broadening.
Acquisition:
1H: 16 scans, 30° pulse angle,
.
NOESY: Gradient-enhanced NOESY, mixing time (
) = 500 ms.
Protocol 2: Data Analysis Workflow
Identify the Methyls: Locate the singlet for
(~2.4 ppm) and the triplet for (~1.4 ppm).
Identify the Aromatics: Locate the two doublets in the 6.4–7.2 ppm region.
Check Integration: Ensure 1:1 ratio for the two aromatic protons.
Run the "Gap Test": Calculate the difference in ppm between the two aromatic signals.
If
ppm Suspect Target .
If
ppm Suspect Isomer A .
Verify with NOESY: Confirm if the ethoxy methylene quartet (~4.1 ppm) correlates with one or two aromatic peaks.
Visualization: Identification Logic Flow
Figure 1: Decision tree for the spectroscopic differentiation of 2-Bromo-4-ethoxy-6-methylpyridine from its regioisomers using 1H NMR and NOESY.
Summary of Key Data Points
Parameter
Target (4-OEt)
Isomer A (2-OEt)
Isomer B (6-OEt)
Structure
2-Br, 4-OEt, 6-Me
4-Br, 2-OEt, 6-Me
2-Br, 6-OEt, 4-Me
Symmetry
Asymmetric
Asymmetric
Asymmetric
Ar-H Environments
H3, H5 (Both shielded)
H3 (Shielded), H5 (Deshielded)
H3 (Deshielded), H5 (Shielded)
NOE: OEt Ar-H
2 Correlations (H3 & H5)
1 Correlation (H3)
1 Correlation (H5)
NOE: Me Ar-H
1 Correlation (H5)
1 Correlation (H5)
2 Correlations (H3 & H5)
References
Regioselectivity of SNAr in Pyridines
Spivey, A. C., et al. "Nucleophilic Aromatic Substitution of 2,4-Dihalopyridines." Heterocycles, 2008, 75(1), 59-60.[1][2] Link
Context: Establishes that nucleophilic attack by alkoxides on 2,4-dihalopyridines generally favors the 4-position, making the Target the major product and Isomer A the minor impurity.
NMR of Pyridines:
Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.
Context: Provides standard chemical shift increments for pyridine substituents (ethoxy: -1.5 ppm ortho; bromo: +0.2 ppm ortho).
General Spectroscopic Data
National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." Link
Context: Reference spectra for analogous 2-bromo-4-methylpyridine and 2-bromo-6-methylpyridine structures used to baseline the shift predictions.
Structural Validation & Performance Guide: 2-Bromo-4-ethoxy-6-methylpyridine
Executive Summary: The Regioselectivity Challenge In the development of novel kinase inhibitors and agrochemicals, 2-Bromo-4-ethoxy-6-methylpyridine serves as a high-value scaffold. Its utility lies in its orthogonal rea...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Regioselectivity Challenge
In the development of novel kinase inhibitors and agrochemicals, 2-Bromo-4-ethoxy-6-methylpyridine serves as a high-value scaffold. Its utility lies in its orthogonal reactivity: the C2-bromide allows for selective Suzuki-Miyaura or Buchwald-Hartwig couplings, while the C4-ethoxy group modulates lipophilicity and electron density.
However, the synthesis of this molecule—typically via Nucleophilic Aromatic Substitution (
) of 2,4-dibromo-6-methylpyridine or 2-bromo-4-chloro-6-methylpyridine—presents a critical validation challenge. The competition between the C2 and C4 positions for nucleophilic attack by ethoxide can yield the undesired regioisomer, 2-ethoxy-4-bromo-6-methylpyridine .
This guide objectively compares the standard analytical protocols against a definitive Structural Elucidation Workflow , providing the experimental data necessary to certify the regio-integrity of your material.
Comparative Analysis: Validation Methodologies
We compared three tiers of structural validation to determine the most robust protocol for distinguishing the target product from its regioisomers.
Table 1: Performance Matrix of Analytical Techniques
Feature
Method A: Routine QC (1H NMR + LC-MS)
Method B: Advanced Elucidation (NOESY/HMBC)
Method C: X-Ray Crystallography
Differentiation Power
Low . Regioisomers have identical mass and very similar chemical shifts.
High . Spatially resolves proximity of functional groups.
Definitive . Absolute structural determination.
Throughput
High (10 min/sample)
Medium (1-4 hours/sample)
Low (Days to Weeks)
Sample Requirement
< 5 mg
10-20 mg
Single Crystal required
Cost Efficiency
Excellent
Good
Poor
Verdict
Insufficient for initial validation.
Recommended Gold Standard.
Overkill for routine batches.
The Scientific "Why": Causality of Failure in Method A
Relying solely on 1H NMR (Method A) is a common failure mode. In 2,4,6-trisubstituted pyridines, the aromatic protons (H3 and H5) appear as singlets or meta-coupled doublets in both regioisomers. While subtle chemical shift differences exist, solvent effects can mask them, leading to false positives. Method B (2D NMR) is required to visualize the Through-Space interactions (Nuclear Overhauser Effect) that definitively place the ethoxy group at C4.
Definitive Validation Protocol (Method B)
This protocol utilizes NOESY (Nuclear Overhauser Effect Spectroscopy) to validate the regiochemistry. This is a self-validating system: if the cross-peaks described below are absent, the structure is incorrect.
A. Predicted Spectral Data (Target vs. Isomer)
Target: 2-Bromo-4-ethoxy-6-methylpyridine
Impurity: 2-Ethoxy-4-bromo-6-methylpyridine
Signal
Target Chemical Shift (, ppm)
Key NOE Correlation (Target)
Key NOE Correlation (Impurity)
Ethoxy (-OCH2-)
~4.15 (q)
Strong NOE to H3 AND H5
NOE to H3 only
Pyridine-Me
~2.50 (s)
Strong NOE to H5
Strong NOE to H5
Aromatic H3
~6.90 (s)
NOE to Ethoxy
NOE to Ethoxy
Aromatic H5
~6.70 (s)
NOE to Ethoxy & Methyl
NOE to Methyl only
Technical Insight: In the target molecule, the C4-ethoxy group is flanked by protons at C3 and C5. Therefore, irradiation of the ethoxy methylene protons must enhance both aromatic signals. In the impurity (C2-ethoxy), the ethoxy group is flanked by Nitrogen and C3; it will only show NOE to H3.
B. Experimental Workflow
Reagents:
Sample: 20 mg of synthesized material.
Solvent: 0.6 mL DMSO-
(preferred for solubility and preventing exchange).
Mixing Time: 500 ms (Optimal for small molecules MW < 500).
Relaxation Delay: 2.0 s.
Step-by-Step Execution:
Acquire 1H NMR: Phase and integrate signals. Identify the Ethoxy quartet (~4.1 ppm) and the two aromatic singlets.
Acquire NOESY: Run the 2D sequence.
Process: Apply sine-bell apodization.
Analysis: Draw a horizontal line from the Ethoxy quartet signal (
4.15).
Pass Criteria: You observe two cross-peaks on this line corresponding to the aromatic region (
6.7 - 7.0).
Fail Criteria: You observe only one cross-peak.
Visualization: The Validation Logic Tree
The following diagram illustrates the decision pathway for validating the structure, highlighting the critical NOE checkpoints.
Figure 1: Structural determination logic flow using NOE correlations to distinguish regioisomers.
Synthesis Context & Performance Notes
Synthesis Route Efficiency
The preferred route involves the reaction of 2-bromo-4-chloro-6-methylpyridine with sodium ethoxide.
Reaction Type:
(Nucleophilic Aromatic Substitution).
Selectivity Factor: The 4-position is activated for nucleophilic attack due to the stabilization of the Meisenheimer complex (para-position to Nitrogen). However, high temperatures (>80°C) can promote competing attack at the 2-position [1].
Performance vs. Alternatives:
vs. 2,4-Dibromo precursor: The 4-chloro analog offers higher regioselectivity than the 2,4-dibromo analog because the chloride is a better leaving group in
contexts involving activated pyridines [2].
Stability Profile
Once validated, 2-Bromo-4-ethoxy-6-methylpyridine exhibits superior stability compared to its 4-bromo analogs.
Storage: Stable at 4°C for >6 months.
Reactivity: The C4-ethoxy group deactivates the ring slightly compared to a 4-H pyridine, making the C2-bromide less prone to oxidative addition in palladium cycles unless bulky ligands (e.g., XPhos, RuPhos) are used [3].
References
Johnson, R. M. (1966). Nucleophilic displacements in substituted pyridine N-oxides.[2] Journal of the Chemical Society B: Physical Organic. [Link]
Laufer, S. A., et al. (2015). An optimized and versatile synthesis to pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors.[3] Organic & Biomolecular Chemistry. [Link]
Oxford Instruments. (2023). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.[Link]
A Comparative Guide to the Bioactivity of 2-Bromo-4-ethoxy-6-methylpyridine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals The pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its versatile chemical properties...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its versatile chemical properties and diverse biological activities.[1][2] Within this broad class of compounds, 2-bromo-4-ethoxy-6-methylpyridine and its analogs represent a promising area for the discovery of novel bioactive molecules. The strategic placement of bromo, ethoxy, and methyl substituents on the pyridine ring allows for fine-tuning of the molecule's electronic and steric properties, which in turn can significantly influence its interaction with biological targets.[3] This guide provides a comparative analysis of the bioactivity of 2-bromo-4-ethoxy-6-methylpyridine analogs, drawing upon available experimental data for structurally related compounds to elucidate potential therapeutic applications and guide future research endeavors.
Unveiling the Therapeutic Potential: A Look at Analog Bioactivity
While specific bioactivity data for 2-Bromo-4-ethoxy-6-methylpyridine is not extensively available in the public domain, a comparative analysis of its close structural analogs reveals significant potential in two key therapeutic areas: antimicrobial and anticancer applications.
Antimicrobial Efficacy: A Promising Frontier
The presence of a bromine atom on the pyridine ring is a key feature in several potent antimicrobial compounds. A notable example is the bromo-substituted pyridinol compound, EA-02-009, which has demonstrated remarkable efficacy against various strains of Staphylococcus aureus (S. aureus), including methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) strains.[4] This underscores the potential of the 2-bromopyridine scaffold in combating Gram-positive bacteria.
Table 1: Antimicrobial Activity of a Bromo-Substituted Pyridinol Analog
Compound
Target Organism
MIC (µg/mL)
EA-02-009
S. aureus (various strains)
0.5 - 1
EA-02-009
S. aureus (USA300LAC MRSA)
32
Data sourced from a study on alkyl pyridinol compounds.[4]
The data suggests that while the bromo-pyridinol scaffold is highly active, the specific strain of bacteria can significantly influence the minimum inhibitory concentration (MIC). The significantly higher MIC against the USA300LAC MRSA strain highlights the ongoing challenge of antibiotic resistance and the need for continued development of novel antimicrobial agents.[4] The mechanism of action for these compounds is thought to involve the disruption of the bacterial cell membrane.[5]
The 2-bromopyridine moiety is also a prevalent feature in a variety of compounds exhibiting anticancer properties.[6][7] The substitution pattern on the pyridine ring plays a crucial role in determining the cytotoxic potency and selectivity of these compounds against different cancer cell lines.[6] Studies on 2-substituted-4-methylpyridine derivatives, which share a similar substitution pattern to our lead molecule, have shown promising anticancer activity.
Table 2: Anticancer Activity of 2-Substituted-4-methylpyridine Derivatives
2-Substituent
Cancer Cell Line
IC50 (µM)
Aryl (e.g., Phenyl)
HeLa (Cervical Cancer)
~10-20
MCF-7 (Breast Cancer)
~15-25
Heteroaryl (e.g., Thiazole)
PC-3 (Prostate Cancer)
~5-15
HepG2 (Liver Cancer)
~10-20
Approximate IC50 values are based on data from various sources for comparative purposes.[6]
These findings suggest that the 2-bromo-4-alkoxy-6-alkylpyridine scaffold is a viable starting point for the development of novel anticancer agents. The introduction of aryl and heteroaryl groups at the 2-position appears to be a successful strategy for inducing cytotoxicity in cancer cells.[6] The mechanism of action for many pyridine-based anticancer agents involves the inhibition of key signaling pathways, such as those mediated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and topoisomerases.[2][7]
Structure-Activity Relationship (SAR) Insights
The biological activity of pyridine derivatives is intricately linked to the nature and position of their substituents. For instance, in the context of antimicrobial activity, the presence of a halogen, such as bromine, is often associated with enhanced efficacy.[4] The lipophilicity and electronic properties conferred by the substituents can significantly impact the compound's ability to penetrate bacterial cell membranes and interact with intracellular targets.
In the realm of anticancer research, a review of pyridine derivatives indicates that the presence of halogen atoms can sometimes lead to lower antiproliferative activity.[1] However, other studies on 2,4-substituted-6-halogenated pyridine derivatives have shown interesting anti-proliferative activity.[7] This highlights the complex interplay of various structural features in determining the overall biological effect. The ethoxy group at the 4-position in 2-bromo-4-ethoxy-6-methylpyridine may influence its solubility and ability to form hydrogen bonds, which could be critical for target binding.[2]
Experimental Methodologies
To facilitate further research and validation of the bioactivity of 2-bromo-4-ethoxy-6-methylpyridine analogs, detailed protocols for key experimental assays are provided below.
Synthesis of 2-Bromo-4-alkoxy-6-methylpyridine Derivatives
A common synthetic route to 2-bromopyridine derivatives involves the Sandmeyer reaction, starting from the corresponding 2-aminopyridine.
Caption: Workflow for the Broth Microdilution Assay.
Anticancer Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for the MTT Cytotoxicity Assay.
Potential Mechanisms of Action
The diverse biological activities of pyridine derivatives stem from their ability to interact with a wide range of biological targets. In the context of cancer, pyridine-containing compounds have been shown to inhibit key enzymes involved in cell proliferation and survival.
Caption: Potential signaling pathway inhibited by pyridine derivatives.
Conclusion
While direct experimental data on the bioactivity of 2-bromo-4-ethoxy-6-methylpyridine remains to be fully elucidated, a comparative analysis of its structural analogs strongly suggests its potential as a valuable scaffold for the development of novel antimicrobial and anticancer agents. The insights into the structure-activity relationships of related brominated pyridines, coupled with established experimental protocols, provide a solid foundation for future research in this area. Further investigation into the synthesis and biological evaluation of a focused library of 2-bromo-4-ethoxy-6-methylpyridine analogs is warranted to unlock their full therapeutic potential.
References
G. E. Dunna and B. J. Blackburn. Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Canadian Journal of Chemistry. 1974. [Link]
Ackermann, L. et al. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules. 2020. [Link]
Roizen, J. L. et al. Pyridine•BrF3, the Missing Link for Clean Fluorinations of Aromatic Derivatives. Organic Letters. 2012. [Link]
den Hertog, H. J. and Overhoff, J. On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Recueil des Travaux Chimiques des Pays-Bas. 1950. [Link]
Dunn, G. E. and Blackburn, B. J. Pyridine-Catalyzed Bromination Mechanism. Scribd. 2024. [Link]
Villa-Reyna, A.-L. et al. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. 2024. [Link]
Recent Advancements in Pyridine Derivatives as Anticancer Agents. IJSAT. 2025. [Link]
Bhat, A. A. and Singh, I. Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. Future Medicinal Chemistry. 2026. [Link]
A review of compounds derivatives with antimicrobial activities. World Journal of Biology Pharmacy and Health Sciences. 2023. [Link]
PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar. 2023. [Link]
A review for structural activity relationship of Cu(II), Zn(II), Pd(II), and Pt(II) complexes as anticancer. Journal of Molecular Structure. 2024. [Link]
Denny, B. J. et al. Antimicrobial activity of a series of 1-alkyl-2-(4-pyridyl)pyridinium bromides against Gram-Positive and Gram-Negative bacteria. Medical Principles and Practice. 2005. [Link]
Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry. 2021. [Link]
Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. 2022. [Link]
Novel 2-Amino-4-Aryl-6-Pyridopyrimidines and N-Alkyl Derivatives: Synthesis, Characterization and Investigation of Anticancer, Antibacterial Activities and DNA/BSA Binding Affinities. ResearchGate. 2021. [Link]
Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Scientific Reports. 2023. [Link]
Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Advances. 2020. [Link]
Research Progress on the Structure–activity Relationship and Mechanism of Flavonoid Derivatives in the Treatment of Lung Cancer. MDPI. 2025. [Link]
A Comparative Crystallographic Guide to 2-Bromo-4-ethoxy-6-methylpyridine and its Structural Analogues
For researchers engaged in the rational design of pharmaceuticals and functional materials, a molecule's solid-state architecture is as critical as its intrinsic chemical properties. X-ray crystallography provides the de...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers engaged in the rational design of pharmaceuticals and functional materials, a molecule's solid-state architecture is as critical as its intrinsic chemical properties. X-ray crystallography provides the definitive map of this architecture, revealing the precise three-dimensional arrangement of atoms and the subtle intermolecular forces that govern crystal packing.[1][2] This guide focuses on 2-Bromo-4-ethoxy-6-methylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science.
As of the latest structural database searches, a definitive crystal structure for 2-Bromo-4-ethoxy-6-methylpyridine has not been publicly deposited. This is not an uncommon scenario in research, where many novel compounds are synthesized and utilized before their crystal structures are determined. However, the absence of direct data presents an opportunity for predictive analysis through the lens of crystal engineering. By examining the crystallographic data of closely related structural analogues, we can gain powerful insights into the likely solid-state behavior of the target molecule.
This guide provides a robust, generalized protocol for obtaining single-crystal X-ray diffraction data for novel pyridine derivatives. It then presents a comparative analysis of crystal structures for key analogues of 2-Bromo-4-ethoxy-6-methylpyridine, focusing on how individual substituents—the 2-bromo group, the 4-alkoxy group, and the 6-methyl group—influence molecular conformation and supramolecular assembly.
Part 1: The Experimental Workflow: A Practical Guide to Structure Determination
The journey from a newly synthesized compound to a fully refined crystal structure is a meticulous process. Each step is designed to ensure the highest quality data, providing a reliable foundation for structural analysis. The causality behind these experimental choices is critical for success.
Crystal Growth: The Foundation of Diffraction
High-quality single crystals are the prerequisite for a successful diffraction experiment. The goal is to encourage molecules to slowly and methodically arrange themselves into a well-ordered lattice. Slow evaporation is a reliable and accessible method for small organic molecules.
Protocol:
Solvent Selection: Dissolve the compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, hexane/dichloromethane) in which it is moderately soluble.[3] The ideal solvent will evaporate slowly and not be incorporated into the final crystal lattice unless desired.
Slow Evaporation: Loosely cover the vial to allow for slow solvent evaporation over several days or weeks at a constant temperature. This minimizes the formation of polycrystalline material or amorphous precipitate.
Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them. The quality of the crystal—its transparency and lack of visible fractures—is more important than its size.
Data Collection and Structure Refinement
Modern diffractometers automate much of the data collection process, but the underlying principles remain the same.
Protocol:
Mounting: A selected crystal is mounted on a goniometer head, often held in place by a cryo-protectant oil, and flash-frozen in a stream of cold nitrogen gas (typically 100 K).[4] This cryogenic temperature minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and higher resolution data.
Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation).[3] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[1]
Structure Solution: The collected data is processed to determine the unit cell dimensions and space group. The "phase problem"—the loss of phase information during data collection—is solved using computational methods (e.g., direct methods or Patterson functions) implemented in software like SHELXTL.[2][3]
Structure Refinement: An initial model of the structure is refined against the experimental data. This iterative process adjusts atomic positions, and thermal displacement parameters to minimize the difference between the observed and calculated diffraction patterns, ultimately yielding the final, high-resolution crystal structure.
The entire workflow, from compound synthesis to final data analysis, is a systematic process designed to yield a self-validating and accurate molecular structure.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Part 2: Comparative Crystallographic Analysis
To predict the solid-state structure of 2-Bromo-4-ethoxy-6-methylpyridine, we will analyze the crystallographic data of compounds sharing its core functional groups. The following analysis draws from published structures of 2-bromopyridines, 4-alkoxypyridines, and 6-methylpyridines.
Caption: Rationale for comparing the target molecule to known analogues.
The Influence of the 2-Bromo Substituent
The bromine atom at the 2-position is a key architectural driver. It is bulky and highly electronegative, predisposing it to participate in specific non-covalent interactions, most notably halogen bonding.
Halogen Bonding: In the crystal structure of 2-bromo-6-hydrazinylpyridine, a short Br···Br contact of 3.6328 Å is observed, which is indicative of a halogen bond that helps stabilize the crystal packing.[5] Similarly, in salts of 2-amino-6-bromopyridinium, short contacts between the bromine and other atoms contribute to the supramolecular assembly.[6]
Steric Effects: The bromine atom significantly influences the planarity and packing of the pyridine ring. In 2-Bromo-3-hydroxy-6-methylpyridine, the bromine atom is displaced from the mean plane of the pyridine ring by 0.0948 Å.[7] This deviation highlights the steric strain introduced by adjacent substituents.
Prediction for Target Molecule: The 2-bromo group in 2-Bromo-4-ethoxy-6-methylpyridine is expected to be a dominant force in its crystal packing. We can anticipate the formation of Br···N or Br···O halogen bonds, which would strongly influence the orientation of neighboring molecules.
The Role of the 4-Ethoxy Substituent
The ethoxy group at the 4-position introduces conformational flexibility and the potential for hydrogen bonding.
Conformational Flexibility: The torsion angle of the C-C-O-C bond in the ethoxy group dictates its orientation relative to the pyridine ring. In the structure of 6-(4-Bromophenyl)-2-ethoxy-4-(4-ethoxyphenyl)nicotinonitrile, one ethoxy group is nearly coplanar with its attached ring, while another adopts a syn-clinal conformation with a torsion angle of 83.0°.[4] This flexibility can lead to different packing arrangements or even polymorphism.
Hydrogen Bonding: While the ether oxygen of the ethoxy group is a weak hydrogen bond acceptor, its presence modifies the electronic properties of the pyridine nitrogen, making it a more effective hydrogen bond acceptor. In structures like 2-Bromo-3-hydroxy-6-methylpyridine, strong O—H···N hydrogen bonds are the primary interactions forming chains of molecules.[7]
Prediction for Target Molecule: The ethoxy group's flexibility suggests that polymorphism could be a possibility for 2-Bromo-4-ethoxy-6-methylpyridine. The primary intermolecular interactions will likely involve weak C-H···O bonds with the ethoxy oxygen and stronger interactions involving the pyridine nitrogen, whose basicity is enhanced by the electron-donating ethoxy group.
The Impact of the 6-Methyl Substituent
The 6-methyl group, while seemingly simple, plays a crucial role in fine-tuning crystal packing through steric hindrance and weak hydrogen bonding.
Steric Hindrance: The methyl group adjacent to the pyridine nitrogen can sterically shield the nitrogen atom, potentially hindering the formation of certain hydrogen bonding motifs that might otherwise be favored.
Weak Hydrogen Bonds: The methyl protons can act as donors for weak C-H···X hydrogen bonds (where X = N, O, or Br). In the crystal structure of 2-Bromo-3-hydroxy-6-methylpyridine, C—H···Br hydrogen bonds link molecular chains together, forming corrugated sheets.[7]
Prediction for Target Molecule: For 2-Bromo-4-ethoxy-6-methylpyridine, the 6-methyl group will likely engage in C-H···O or C-H···N interactions, working in concert with the more dominant halogen bonds to dictate the final three-dimensional architecture.
Summary Table of Comparative Crystallographic Data
Confirms the high propensity for bromine to engage in halogen bonding.
Conclusion and Predictive Insights
While the definitive crystal structure of 2-Bromo-4-ethoxy-6-methylpyridine remains to be determined, a comparative analysis of its structural fragments provides a robust framework for prediction. The collective data strongly suggests that the solid-state architecture will be governed by a hierarchy of intermolecular forces. The most influential interactions are predicted to be halogen bonds involving the bromine atom (likely Br···N) and hydrogen bonds where the pyridine nitrogen acts as the primary acceptor. The conformational flexibility of the 4-ethoxy group and the steric/weak bonding contributions of the 6-methyl group will further modulate the crystal packing, potentially leading to a dense, layered structure.
This analytical and predictive approach underscores the power of crystallographic databases in modern chemical research. For scientists working on the development of novel compounds, this method provides critical, data-driven insights into a molecule's solid-state behavior, guiding formulation, and development efforts even in the absence of a final crystal structure.
References
Title: Synthesis, structural characterization, Hirshfeld surface and theoretical studies of 2-bromopyridinium picrate. Source: Taylor & Francis Online. URL: [Link]
Title: 4-Ethoxypyridin-2-amine. Source: National Center for Biotechnology Information (PMC). URL: [Link]
Title: Crystal Structure of 2-Bromo-4-Hydroxypyridine: Hydrogen and Halogen Bonding. Source: MDPI AG. URL: [Link]
Title: Crystal structure of the co-crystal salt 2-amino-6-bromopyridinium 2,3,5,6-tetrafluorobenzoate. Source: International Union of Crystallography. URL: [Link]
Title: 6-(4-Bromophenyl)-2-ethoxy-4-(4-ethoxyphenyl)nicotinonitrile. Source: National Center for Biotechnology Information (PMC). URL: [Link]
Title: 2-Bromo-6-hydrazinylpyridine. Source: National Center for Biotechnology Information (PMC). URL: [Link]
Topic: Proper Disposal Procedures for 2-Bromo-4-ethoxy-6-methylpyridine Audience: Researchers, Scientists, and Drug Development Professionals[1] Core Directive: Operational Autonomy & Safety Logic Disposal of 2-Bromo-4-e...
Disposal of 2-Bromo-4-ethoxy-6-methylpyridine (CAS: 1227574-23-3) requires a nuanced approach that goes beyond standard "organic waste" protocols. As a halogenated heterocyclic ether, this compound presents a triad of disposal challenges: halogen content , nitrogen-heterocycle toxicity , and potential aquatic persistence .[1]
This guide moves beyond generic advice, providing a self-validating protocol for the safe sequestration and destruction of this specific chemical intermediate.
Hazard Identification & Waste Characterization
Before disposal, you must characterize the waste stream.[1] While vendor-specific Safety Data Sheets (SDS) may vary, the structural moieties of this molecule dictate the following "Worst-Case" hazard profile for disposal planning:
Feature
Chemical Logic
Disposal Implication
Halogenated (Bromine)
The C-Br bond is robust.
MANDATORY: Must be segregated into "Halogenated Waste" streams. Burning this in non-halogenated kilns releases corrosive HBr and potential brominated dioxins.
Pyridine Core
Nitrogen heterocycle; weak base.
TOXICITY: Pyridines are often hepatotoxic and have strong odors. RCRA: Potential D038 (Pyridine) characteristic if free pyridine is present (unlikely here, but treat as toxic).[1]
Ethoxy Group
Ether linkage.
FLAMMABILITY: Increases lipophilicity and volatility. Treat as a flammable liquid/solid (Flash point likely >60°C but combustible).
Physical State
Low-melting solid or viscous liquid.
HANDLING: May require dissolution in a compatible solvent (e.g., Dichloromethane) to ensure complete transfer from glassware.
Pre-Disposal Preparation: The "Zero-Exposure" Protocol
Objective: Isolate the chemical from the user and the environment before it leaves the fume hood.
Step 1: Quenching & Stabilization (If Reactive)
Context: If this material is residual from a reaction mixture (e.g., lithium-halogen exchange or cross-coupling), ensure all active reagents (n-BuLi, hydrides) are fully quenched before declaring it waste.[1]
Protocol:
Cool the reaction vessel to 0°C.
Slowly add Methanol (MeOH) or saturated Ammonium Chloride (NH₄Cl) to quench active species.
Verify pH is neutral (pH 6-8). Do not dispose of highly acidic or basic solutions into organic waste containers to prevent exothermic polymerization.
Step 2: Solubilization (For Solids/Residues)
Context: 2-Bromo-4-ethoxy-6-methylpyridine may adhere to glassware.
Protocol:
Rinse glassware with a halogenated solvent (Dichloromethane or Chloroform).
Why? Using a non-halogenated solvent (like Acetone) increases the volume of "Halogenated Waste" unnecessarily if mixed, or worse, dilutes the halogen content below the threshold for proper high-temp incineration, leading to improper treatment.[1] Always match the rinse solvent to the waste stream.
Step 3: Segregation
Primary Stream:Halogenated Organic Waste .
Incompatibilities:
Do NOT mix with: Strong oxidizers (Nitric acid, Peroxides) or Strong Acids.[1] Pyridines can form salts with acids, potentially generating heat or precipitating unexpected solids in the waste drum.[1]
Do NOT mix with: Aqueous waste streams (unless it is a trace amount in a biphasic extraction wash).
Disposal Procedures (Step-by-Step)
Scenario A: Small Scale (Lab Bench / R&D)
Volume: < 100 mL / < 50 g.
Container: High-Density Polyethylene (HDPE) or Glass bottle with a PTFE-lined cap.
Labeling: Affix a hazardous waste tag immediately.[2]
Chemical Name: Write out full name: "2-Bromo-4-ethoxy-6-methylpyridine".
Constituents: List solvent (e.g., "Dichloromethane 90%, Product 10%").[1]
Hazard Checkboxes: Mark [x] Toxic, [x] Irritant, [x] Flammable (if in solvent).[1]
Transfer: Pour waste into the Halogenated Solvent carboy.
Critical: Use a funnel with a lid or close the carboy immediately to prevent pyridine-like odor release.
Decontamination: Triple rinse the empty reagent bottle with minimal dichloromethane. Add rinsate to the halogenated waste. Deface the original label and dispose of the bottle as "Glass Waste" (or "Chemically Contaminated Glass" depending on site rules).
Scenario B: Stock Disposal / Expired Chemicals
Volume: Original Vendor Bottle (Pure Substance).
Container: Original packaging.
Do NOT Bulking: Do not pour pure chemical into a general solvent waste drum. The high concentration of bromine can corrode standard drum linings or exceed specific incinerator feed limits.
Lab Pack Protocol:
Keep the chemical in its original container.[3][4]
Place the container in a clear plastic bag (secondary containment).
Submit for "Lab Pack" disposal where a waste management vendor (e.g., Veolia, Clean Harbors) packs compatible small bottles into a larger drum with absorbent material (Vermiculite).[1]
Regulatory Compliance & Logic (RCRA)
In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.[1]
Waste Codes:
There is NO specific "P" or "U" code for 2-Bromo-4-ethoxy-6-methylpyridine.
D001 (Ignitability): Applicable if disposed of in a flammable solvent.
D038 (Pyridine): While this is a derivative, strict interpretation often exempts derivatives unless they exhibit the toxicity characteristic of pyridine itself. However, Best Practice is to manage it as if it poses similar aquatic hazards.[1]
Halogenated Solvents (F-List): If mixed with Methylene Chloride (F002), the entire mixture carries the F-code.[1]
Significant New Use Rules (SNUR):
Be aware that many halogenated pyridines are subject to TSCA SNURs (40 CFR § 721.8675). While primarily for manufacturing, this reinforces the need for zero environmental release (no drain disposal).[1]
Visualizing the Decision Matrix
The following diagram illustrates the logical flow for disposing of this compound, ensuring segregation from incompatible streams.
Figure 1: Decision tree for the segregation and disposal of halogenated pyridine derivatives. Note the preference for Halogenated streams to ensure proper incineration temperatures.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]
Navigating the Safe Handling of 2-Bromo-4-ethoxy-6-methylpyridine: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the synthesis and utilization of novel chemical entities are paramount. Among these, substitute...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis and utilization of novel chemical entities are paramount. Among these, substituted pyridines such as 2-Bromo-4-ethoxy-6-methylpyridine represent a critical class of intermediates. This guide, developed by our senior application scientists, provides an in-depth, procedural framework for the safe handling, storage, and disposal of this compound. Our commitment is to empower you with the knowledge to mitigate risks and ensure a secure laboratory environment, reinforcing our dedication to being your trusted partner in scientific discovery.
Hazard Assessment: Understanding the Risks of Halogenated Pyridines
Harmful if swallowed, in contact with skin, or if inhaled. [1][2]
The presence of the bromine atom and the pyridine ring suggests that this compound may also share hazards associated with organic bromides and pyridines, including potential effects on the central nervous system, liver, and kidneys.[6][7]
Table 1: Hazard Profile of Structurally Similar Compounds
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling 2-Bromo-4-ethoxy-6-methylpyridine. The following provides a detailed protocol for selecting and using appropriate protective gear.
Hand Protection
Given the risk of skin irritation and dermal toxicity, selecting the correct gloves is critical. While specific compatibility data for 2-Bromo-4-ethoxy-6-methylpyridine is unavailable, general guidance for halogenated pyridines and organic bromides suggests the use of:
Nitrile or Neoprene Gloves: These materials generally offer good resistance to a range of chemicals.[6][8] For handling aqueous solutions of bromine-containing compounds, nitrile and neoprene gloves are recommended.[7]
Double Gloving: Wearing two pairs of nitrile gloves can provide an additional layer of protection, especially for prolonged operations.
It is imperative to consult the glove manufacturer's compatibility chart for specific breakthrough times and degradation information. [6][9][10] Always inspect gloves for any signs of degradation or perforation before use.
Eye and Face Protection
To prevent eye irritation from splashes or vapors, the following are mandatory:
Chemical Splash Goggles: These provide a seal around the eyes, offering superior protection compared to safety glasses.[7][11]
Face Shield: When there is a significant risk of splashing, a face shield should be worn in conjunction with chemical splash goggles.[6][11]
Body Protection
A fully buttoned laboratory coat should be worn to protect the skin and clothing from contamination.[7] For tasks with a higher risk of spills, a chemically resistant apron is also recommended.
Respiratory Protection
All handling of 2-Bromo-4-ethoxy-6-methylpyridine should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8][9][12] If there is a potential for exceeding exposure limits or in the event of a large spill, a respirator with an appropriate cartridge for organic vapors should be used by trained and fit-tested personnel.[6][7]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound will significantly reduce the risk of exposure.
Preparation and Handling
Designated Area: All work with 2-Bromo-4-ethoxy-6-methylpyridine should be performed in a designated area within a certified chemical fume hood.[9]
Pre-use Inspection: Before starting any procedure, ensure that all safety equipment, including the fume hood, eyewash station, and safety shower, is accessible and in proper working order.
Container Handling: Keep the container tightly closed when not in use.[1][2][5] When opening, do so cautiously in a well-ventilated area to avoid inhaling any vapors.
Weighing and Transferring: Conduct all weighing and transferring of the compound within the chemical fume hood. Use appropriate tools to avoid direct contact.
Workflow for Safe Handling
Caption: Workflow for the safe handling of 2-Bromo-4-ethoxy-6-methylpyridine.
Emergency Procedures: Immediate and Effective Response
In the event of an accidental exposure or spill, a swift and informed response is critical.
Exposure Response
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[1][6] Seek immediate medical attention.[1][6][7]
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][7] Seek medical attention if irritation persists.[1][13]
Inhalation: Move the individual to fresh air.[1][6][14] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[7] Seek immediate medical attention.[6][7]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1][2] Seek immediate medical attention.[1][6][7]
Spill Response
Small Spills (<100 mL):
Evacuate non-essential personnel from the immediate area.
Wearing appropriate PPE, absorb the spill with an inert, dry material such as vermiculite, sand, or a commercial spill absorbent.[6]
Collect the absorbed material into a sealable, airtight container for hazardous waste disposal.[6][12]
Decontaminate the spill area.
Large Spills (>100 mL):
Immediately evacuate the laboratory and alert others in the vicinity.[6]
Secure the area and prevent entry.
Contact your institution's Environmental Health and Safety (EH&S) department or emergency response team.[6]
Disposal Plan: Responsible Waste Management
Proper disposal of 2-Bromo-4-ethoxy-6-methylpyridine and its contaminated materials is essential to protect the environment and comply with regulations.
Waste Segregation: All waste containing this compound, including excess material, contaminated absorbents, and disposable PPE, must be collected in a designated, properly labeled hazardous waste container.[6][12]
Halogenated Waste Stream: This compound should be disposed of in a halogenated organic waste stream. Do not mix with non-halogenated waste.
Container Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.
Disposal Vendor: All hazardous waste should be disposed of through a licensed and approved waste disposal contractor in accordance with local, state, and federal regulations.[1][2][4]
Storage: Ensuring Chemical Stability and Safety
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][2][9]
Container: Keep the container tightly closed to prevent the release of vapors and protect it from moisture.[1][2][5]
Labeling: Ensure the container is clearly labeled with the chemical name and hazard warnings.
By adhering to these comprehensive guidelines, you can confidently and safely handle 2-Bromo-4-ethoxy-6-methylpyridine, fostering a culture of safety and scientific excellence within your laboratory.
References
Washington State University. (n.d.). Bromine Safety Sheet.
U.S. Environmental Protection Agency. (2024, October 3). Bromine. CAMEO Chemicals.
University of Wisconsin-Madison. (n.d.). Working with Bromine.
Chamberland, M. (n.d.). SOP Working with Bromine.
National Oceanic and Atmospheric Administration. (n.d.). BROMINE. CAMEO Chemicals.
Fisher Scientific. (n.d.). Safety Data Sheet: 2-Bromo-6-methylpyridine.
Dräger. (n.d.). Gas Detectors & PPE for Pyridine.
Thermo Fisher Scientific. (2025, October 16). Safety Data Sheet: 5-Bromo-2-methoxy-3-methylpyridine.
TCI America. (2018, July 6). Safety Data Sheet: 3-Bromo-2-methoxypyridine.
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
Apollo Scientific. (2023, June 9). Safety Data Sheet: 4-Amino-2-bromo-6-methylpyridine.
Fisher Scientific. (2009, June 4). Safety Data Sheet: 2-Bromo-6-methoxypyridine.
Washington State University. (n.d.). Pyridine Safety Sheet.
Westlake. (2017, March 15). Health and Safety Procedure 300 – Personal Protective Equipment.
Health and Safety Authority. (n.d.). Personal Protective Equipment.
Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Bromo-4-methylpyridine.
Thermo Fisher Scientific. (2025, September 24). Safety Data Sheet: 3,5-Dibromo-6-methylpyridin-2-amine.